Ethyl 2-Aminobenzimidazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179118 | |
| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-20-5 | |
| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate from Ethyl 3,4-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate, a valuable scaffold in medicinal chemistry, from the readily available starting material, ethyl 3,4-diaminobenzoate. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical safety considerations necessary for handling the reagents. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to confidently and safely execute this important transformation in the laboratory.
Introduction: The Significance of the 2-Aminobenzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The 2-aminobenzimidazole moiety, in particular, serves as a crucial building block for the development of therapeutics targeting a range of diseases. Its ability to participate in various chemical transformations makes it an attractive starting point for the synthesis of complex molecular architectures with diverse pharmacological profiles. This compound, with its reactive amino group and the ester functionality, is a particularly versatile intermediate for the construction of novel pharmaceutical candidates.
The Chemical Transformation: A Mechanistic Perspective
The synthesis of this compound from ethyl 3,4-diaminobenzoate is achieved through a cyclization reaction with cyanogen bromide (BrCN). This transformation is a classic example of the formation of the 2-aminobenzimidazole ring system from an o-phenylenediamine derivative.
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The more nucleophilic of the two amino groups of ethyl 3,4-diaminobenzoate attacks the electrophilic carbon atom of cyanogen bromide.
-
Intermediate Formation: This initial attack leads to the formation of a cyanamide intermediate.
-
Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the nitrile carbon of the cyanamide.
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization events result in the formation of the stable, aromatic 2-aminobenzimidazole ring system.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and scalability.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3,4-diaminobenzoate | ≥98% | Commercially Available | Air sensitive, store under inert gas. |
| Cyanogen Bromide | ≥97% | Commercially Available | Highly Toxic and Moisture Sensitive. Handle with extreme caution. |
| Ethanol | Anhydrous | Commercially Available | |
| Sodium Bicarbonate | Reagent Grade | Commercially Available | |
| Dichloromethane | HPLC Grade | Commercially Available | |
| Hexane | HPLC Grade | Commercially Available | |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Reaction Work-up and Purification Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, dissolve ethyl 3,4-diaminobenzoate (10.0 g, 55.5 mmol) in anhydrous ethanol (100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, carefully dissolve cyanogen bromide (5.88 g, 55.5 mmol) in anhydrous ethanol (50 mL). Caution: Cyanogen bromide is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Slowly add the cyanogen bromide solution to the reaction mixture dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Subsequently, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8) to quench any remaining acidic byproducts.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane).
-
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 70-85%.
Physicochemical and Spectroscopic Data
Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.21 | 109-113 | White to light yellow powder |
| This compound | C₁₀H₁₁N₃O₂ | 205.22 | Predicted: 210-220 | Off-white to light brown solid |
*Note: The melting point for the final product is an educated estimation based on similar benzimidazole structures and should be experimentally determined.
Expected Spectroscopic Data for this compound
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.30 (t, 3H, -CH₃), 4.25 (q, 2H, -OCH₂-), 6.50 (br s, 2H, -NH₂), 7.20-7.80 (m, 3H, Ar-H), 11.50 (br s, 1H, -NH-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-CH₃), 60.0 (-OCH₂-), 110-140 (Ar-C), 158.0 (C-NH₂), 166.0 (C=O).
-
IR (KBr, cm⁻¹): ~3400-3100 (N-H stretching), ~1700 (C=O stretching, ester), ~1630 (N-H bending), ~1500-1400 (C=C aromatic stretching).
Note: The spectroscopic data provided are predicted values based on the analysis of structurally related compounds and should be confirmed by experimental analysis of the synthesized product.
Safety and Handling Precautions
Cyanogen bromide is a highly toxic, volatile, and moisture-sensitive solid. It is imperative to handle this reagent with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. A face shield and a respirator may be necessary depending on the scale of the reaction.[1]
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. Prepare solutions in a closed system if possible. Cyanogen bromide should be handled as a lachrymator.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and acids.
-
Disposal: Dispose of cyanogen bromide and any contaminated materials in accordance with local, state, and federal regulations. Quenching with a basic solution (e.g., sodium hydroxide) should be done with care as it can be exothermic and produce cyanide.
Ethyl 3,4-diaminobenzoate is known to cause skin and eye irritation and may cause respiratory irritation.[2] Standard laboratory safety practices should be followed when handling this compound.
Conclusion
The synthesis of this compound from ethyl 3,4-diaminobenzoate via cyclization with cyanogen bromide is a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can successfully incorporate this key transformation into their synthetic strategies for the development of novel and impactful pharmaceutical agents.
References
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Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks. (2021). RSC Publishing. [Link]
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Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. (n.d.). Bulgarian Chemical Communications. [Link]
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Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. (n.d.). Retrieved from [Link]
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Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]
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Common Name: CYANOGEN BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
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cyanogen bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (n.d.). CORE. [Link]
- US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents. (n.d.).
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]
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Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. (n.d.). ResearchGate. [Link]
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Ethyl 3,4-Diaminobenzoate | C9H12N2O2 | CID 458855 - PubChem. (n.d.). PubChem. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Aminobenzimidazole-5-carboxylate
Introduction: The Benzimidazole Scaffold and Its Significance
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This versatile heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is present in numerous FDA-approved drugs, demonstrating activities from antiviral to anticancer and antihypertensive.[1][2] Ethyl 2-Aminobenzimidazole-5-carboxylate is a key derivative of this scaffold, offering multiple functional groups that are ripe for synthetic modification in drug discovery campaigns. A thorough understanding of its physicochemical properties is not merely academic; it is the foundational data upon which rational drug design, formulation development, and pharmacokinetic profiling are built. This guide provides a detailed examination of these critical parameters, offering both established data and field-proven methodologies for their determination.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties provide the initial framework for its scientific exploration.
The IUPAC name for this compound is ethyl 2-amino-1H-benzimidazole-5-carboxylate . Its structure consists of the core benzimidazole system, with an amino group at the 2-position and an ethyl carboxylate group at the 5-position. These functional groups are pivotal, governing the molecule's polarity, hydrogen bonding capacity, and potential for ionization.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |
| Molecular Weight | 205.22 g/mol | Calculated |
| CAS Number | 24370-20-5 | [3] |
| Appearance | Expected to be a solid powder | General knowledge |
Solubility and Lipophilicity (LogP)
The interplay between aqueous solubility and lipophilicity is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Aqueous Solubility: This property influences the dissolution rate in the gastrointestinal tract and the achievable concentration in plasma. The presence of two amine nitrogens and a polar ester group suggests some degree of aqueous solubility, but the aromatic benzimidazole core imparts significant hydrophobic character.
-
Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a key indicator of a molecule's ability to cross biological membranes. A balanced LogP is often sought; too high, and the compound may be poorly soluble and sequestered in fatty tissues; too low, and it may not effectively cross cell membranes.
Ionization States and pKa
The acidic and basic centers of a molecule dictate its charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and membrane permeability. This compound is an amphoteric molecule with multiple ionizable groups:
-
The 2-amino group: This is a primary basic center.
-
The imidazole ring nitrogens: The non-acylated nitrogen (N1-H) is weakly acidic, while the pyridine-like nitrogen (N3) is basic.
The interplay of these groups results in multiple pKa values. The basicity of the 2-aminobenzimidazole core is well-documented. Studies on various benzimidazole derivatives show pKa values ranging from 4.48 to 7.38.[5] The exact pKa values for this specific ester would need experimental determination but are expected to fall within this range, indicating that the molecule will be partially protonated at physiological pH (7.4).
Caption: Potential ionization states of the molecule across a pH gradient.
Spectroscopic Profile
Spectroscopic analysis provides an empirical "fingerprint" for molecular identification and structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, ethyl benzimidazole-5-carboxylate, provides insight into the expected signals.[6] Key resonances would include:
-
A triplet and a quartet in the upfield region (1.0-4.5 ppm) corresponding to the ethyl group of the ester.
-
Multiple signals in the downfield aromatic region (7.0-8.5 ppm) for the protons on the benzene ring.
-
A broad singlet for the N-H proton of the imidazole ring.
-
A signal for the -NH₂ protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon of the ester (~165-170 ppm), the various aromatic carbons, and the aliphatic carbons of the ethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is invaluable for identifying functional groups. The spectrum of a 2-aminobenzimidazole derivative would be expected to show characteristic absorption bands:[1]
-
N-H stretching vibrations for the amino and imidazole groups (typically 3100-3500 cm⁻¹).
-
C=O stretching of the ester group (~1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations from the aromatic rings (1450-1650 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton (206.22).
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below are standard methodologies for determining key physicochemical parameters.
Protocol 1: Determination of LogP by Shake-Flask Method
This is the gold-standard method for LogP determination. Its causality lies in the direct measurement of the compound's partitioning between two immiscible phases at equilibrium.
Methodology:
-
Preparation of Phases: Prepare mutually saturated n-octanol and phosphate buffer (pH 7.4).
-
Compound Dissolution: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with an equal volume of the buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
Caption: Experimental workflow for LogP determination via the Shake-Flask method.
Protocol 2: Aqueous Solubility Determination
This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for formulation and biopharmaceutical modeling.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate buffer (pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
Quantification: Analyze the clear supernatant using a validated HPLC or UV-Vis method against a standard curve to determine the compound's concentration.
-
Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.
Crystalline Properties
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and manufacturability. While specific crystal structure data for this compound is not detailed in the provided search results, studies on similar benzimidazole derivatives reveal common characteristics.[1][2][6][7]
-
Planarity: The benzimidazole ring system is typically planar.[1][2]
-
Hydrogen Bonding: The presence of N-H and -NH₂ groups as hydrogen bond donors and the ester carbonyl and imidazole nitrogens as acceptors strongly suggests that the crystal packing will be dominated by intermolecular hydrogen bonds. These interactions contribute to a stable crystal lattice and often result in a relatively high melting point.
-
Polymorphism: Like many pharmaceutical compounds, it is plausible that this molecule could exhibit polymorphism—the ability to exist in multiple crystalline forms. Each polymorph can have different physicochemical properties, including solubility and stability, making polymorphic screening a crucial step in drug development.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its physicochemical profile—characterized by a balanced lipophilicity, multiple ionization sites, and a strong capacity for hydrogen bonding—makes it an excellent scaffold for the synthesis of novel therapeutic agents. The properties discussed herein provide the essential data for researchers to advance this and related compounds from initial discovery through to lead optimization and preclinical development. The experimental protocols outlined provide a robust framework for generating the high-quality, reproducible data required to meet the rigorous standards of modern drug development.
References
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PubChem. Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate | C11H13N3O2. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2. National Center for Biotechnology Information. [Link]
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ChemBK. This compound. [Link]
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Pharmaffiliates. Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. [Link]
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ResearchGate. (PDF) Ethyl 2-aminooxazole-5-carboxylate. [Link]
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Yoon, Y. K., et al. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]
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ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]
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Yoon, Y. K., et al. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]
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Arshad, S., et al. Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]
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Yoon, Y. K., et al. Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate. PMC - NIH. [Link]
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ResearchGate. (PDF) Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. [Link]
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An In-depth Technical Guide to Ethyl 2-Aminobenzimidazole-5-carboxylate (CAS 24370-20-5)
This guide provides a comprehensive technical overview of Ethyl 2-Aminobenzimidazole-5-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a privileged scaffold in the development of novel therapeutics, particularly in oncology.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a preeminent heterocyclic motif frequently encountered in clinically approved pharmaceuticals and developmental drug candidates.[1][2] Its bioisosteric relationship with purine nucleosides allows it to interact with a wide array of biological macromolecules, underpinning its diverse pharmacological activities.[3] The 2-aminobenzimidazole subset, in particular, has garnered substantial attention as it serves as a versatile synthon for creating libraries of compounds with potent biological activities, including but not limited to, anticancer, antimalarial, and kinase inhibitory effects.[2][4] this compound emerges as a key intermediate, combining the foundational 2-aminobenzimidazole core with a strategically placed ethyl carboxylate group, which offers a valuable handle for further chemical elaboration and structure-activity relationship (SAR) studies.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthetic and screening campaigns.
| Property | Value | Source |
| CAS Number | 24370-20-5 | Internal Data |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Internal Data |
| Molecular Weight | 205.22 g/mol | Internal Data |
| Appearance | Off-white to light brown solid (expected) | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be >200 °C | Inferred from related compounds |
| Solubility | Soluble in DMSO and DMF; limited solubility in alcohols and water | Inferred from related compounds[5] |
| IUPAC Name | ethyl 2-aminobenzo[d]imidazole-5-carboxylate | Internal Data |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole core, a singlet for the amino protons, and the quartet and triplet corresponding to the ethyl ester group.
-
¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the C2 carbon of the benzimidazole ring bearing the amino group, and the aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.2.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino and imidazole groups, C=O stretching of the ester, and C=N stretching of the imidazole ring.
Synthesis of this compound: A Validated Workflow
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available precursors. This pathway involves the initial formation of a key diamine intermediate followed by a cyclization reaction to construct the benzimidazole core.
Synthetic Strategy Overview
The logical approach to the synthesis involves the preparation of Ethyl 3,4-diaminobenzoate, which serves as the direct precursor for the target molecule. This diamine is then cyclized using a reagent that provides the C2-amino functionality of the benzimidazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 3,4-diaminobenzoate (CAS 37466-90-3)
This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[7]
-
Reaction Setup: To a solution of Ethyl 4-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of palladium on carbon (10 mol%).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification if of sufficient purity, or recrystallized from a suitable solvent system like ethanol/water.[6][8]
Part B: Synthesis of this compound (CAS 24370-20-5)
This cyclization step is a well-established method for the formation of 2-aminobenzimidazoles.[9]
-
Reaction Setup: Dissolve Ethyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent, such as a mixture of methanol and water.
-
Reagent Addition: Cool the solution in an ice bath and add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting diamine.
-
Work-up: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation and Purification: The product will often precipitate out of the solution upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.
Chemical Reactivity and Derivatization Potential
The structure of this compound offers multiple sites for chemical modification, making it an excellent scaffold for building compound libraries.
Caption: Proposed mechanism of anticancer activity via sirtuin inhibition.
Kinase Inhibition
The 2-aminobenzimidazole scaffold is also a well-established pharmacophore in the design of kinase inhibitors. [3]Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of 2-aminobenzimidazoles allow them to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. While specific kinase inhibition data for this compound is not yet prominent in the literature, its derivatives are actively being explored as inhibitors of kinases such as Src-family kinases and ITK (Interleukin-2 inducible T-cell kinase). [10][11]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with multiple points for chemical diversification, makes it an ideal starting point for the development of novel therapeutic agents. The demonstrated anticancer activity of its derivatives, particularly through the inhibition of sirtuins, underscores the importance of this scaffold in oncology research. As our understanding of the biological roles of its targets deepens, we can anticipate that this compound will continue to be a valuable tool for medicinal chemists striving to develop the next generation of targeted therapies.
References
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Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. [Link]
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Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. Available from: [Link]
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Yeong, K. Y., Azizi, M. I. H. N., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin Inhibition and Anti-Cancer Activities of Ethyl 2-benzimidazole-5-carboxylate Derivatives. Chapman University Digital Commons. Available from: [Link]
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Yeong, K. Y., Nor Azizi, M. I. H., Berdigaliyev, N., Chen, W. N., Lee, W. L., Shirazi, A. N., & Parang, K. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. Available from: [Link]
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Reddy, T. S., & Sravani, K. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available from: [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). Available from: [Link]
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Organic Syntheses. (n.d.). 4. Available from: [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
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Matrix Fine Chemicals. (n.d.). ETHYL 3,4-DIAMINOBENZOATE | CAS 37466-90-3. Available from: [Link]
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PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Carter, P. H., et al. (2005). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 15(10), 2555–2558. [Link]
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ResearchGate. (n.d.). 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. Available from: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-Aminobenzimidazole-5-carboxylate
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2-Aminobenzimidazole-5-carboxylate (C₁₀H₁₁N₃O₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers and drug development professionals, definitive structural confirmation is the bedrock of any subsequent investigation. This document offers a detailed examination of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The narrative moves beyond a simple listing of data points, focusing on the causal relationships between the molecule's structure and its spectroscopic signatures. Detailed, field-proven experimental protocols are provided for each technique, ensuring that the described methodologies are robust and reproducible. The guide is structured to serve as a practical reference for the synthesis, identification, and quality control of this important benzimidazole derivative.
Molecular Structure and Analytical Framework
The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound is composed of a central benzimidazole core, functionalized with an amino group at the 2-position and an ethyl carboxylate group at the 5-position. These functional groups create a specific electronic environment that dictates the molecule's interaction with various spectroscopic probes.
The numbering convention used throughout this guide for NMR assignments is presented in the diagram below.
Caption: Molecular structure and numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Expertise in Action: The Rationale Behind ¹H NMR Analysis
The expected ¹H NMR spectrum is a direct reflection of the molecule's electronic architecture. The aromatic protons (H4, H6, H7) are influenced by the competing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing ethyl carboxylate group (-COOEt). The -COOEt group at C5 will deshield the ortho proton (H4) and the meta proton (H6) significantly. The ethyl group itself presents a classic ethyl spin system, a clean quartet and triplet, which is trivial to identify. The amine (-NH₂) and imidazole (N-H) protons are exchangeable and typically appear as broad singlets, their chemical shifts being highly dependent on solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can help in observing exchangeable N-H protons which might be lost in other solvents.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm is used as an internal standard.[1]
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction.
Data Interpretation and Summary
The following table summarizes the predicted ¹H NMR spectral data. These assignments are based on established chemical shift principles and data from structurally related benzimidazole derivatives.[2][3]
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | d or s | 1H | H4 | Strongly deshielded by the adjacent electron-withdrawing carboxylate group. |
| ~7.8 - 8.0 | dd | 1H | H6 | Deshielded by the ortho carboxylate group. Coupled to H7. |
| ~7.4 - 7.6 | d | 1H | H7 | Least affected aromatic proton, coupled to H6. |
| ~11.0 - 12.5 | br s | 1H | N1-H | Imidazole N-H proton, typically broad and downfield, solvent-dependent. |
| ~6.5 - 7.5 | br s | 2H | C2-NH₂ | Amine protons, broad due to quadrupole coupling and exchange. Position is variable. |
| 4.30 - 4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| 1.30 - 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.
Expertise in Action: The Rationale Behind ¹³C NMR Analysis
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of the carbon atoms. The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (~166 ppm). The C2 carbon, bonded to three heteroatoms (N, N, N), is also found far downfield (~155-160 ppm). Aromatic and heterocyclic carbons resonate in the 105-145 ppm range, with their specific shifts determined by the electronic effects of the substituents.[4] The aliphatic carbons of the ethyl group appear upfield, as expected.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.
-
Instrument Setup: Performed on a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans are typically required to achieve a good signal-to-noise ratio.
-
Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.[1]
-
-
Data Processing: Standard Fourier transform and processing as with ¹H NMR.
Data Interpretation and Summary
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~166.0 | C =O (Ester) | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |
| ~158.0 | C2 | Attached to three nitrogen atoms, causing significant deshielding. |
| ~142.0 | C7a | Aromatic bridgehead carbon. |
| ~138.0 | C3a | Aromatic bridgehead carbon. |
| ~124.0 | C5 | Attached to the electron-withdrawing ester group. |
| ~120.0 | C6 | Aromatic carbon. |
| ~118.0 | C4 | Aromatic carbon. |
| ~110.0 | C7 | Aromatic carbon. |
| ~61.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, attached to oxygen. |
| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester, a typical upfield aliphatic signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise in Action: The Rationale Behind IR Analysis
The IR spectrum provides a molecular fingerprint based on bond vibrations. For this compound, we anticipate several key diagnostic peaks. The N-H bonds of the primary amine and the imidazole ring will produce broad absorptions in the high-wavenumber region (3100-3400 cm⁻¹). The most intense and sharpest peak is expected to be the C=O stretch of the ester group, typically found around 1700-1720 cm⁻¹.[3] The aromatic C=C and C=N bonds of the benzimidazole ring will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region. Finally, the C-O stretch of the ester will be visible in the 1100-1300 cm⁻¹ range.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ with 16-32 co-added scans.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation and Summary
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3100 - 3300 | N-H Stretch | Imidazole Ring (N-H) |
| 2900 - 3000 | C-H Stretch | Aliphatic (Ethyl group) |
| ~1710 | C=O Stretch | Ester (-COOEt) |
| 1500 - 1650 | C=N and C=C Stretch | Benzimidazole Ring |
| 1250 - 1300 | C-O Stretch (Asymmetric) | Ester |
| 1100 - 1150 | C-O Stretch (Symmetric) | Ester |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expertise in Action: The Rationale Behind MS Analysis
For this compound, Electrospray Ionization (ESI) is an ideal soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of C₁₀H₁₁N₃O₂ is 205.0851 Da. Therefore, the primary goal is to observe a high-resolution mass spectrum with a peak at m/z 206.0929, confirming the elemental composition. Fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: Introduce the sample solution into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap instrument for high resolution) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental formula.
Data Interpretation and Summary
| m/z Value | Ion | Rationale |
| 206.0929 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular formula C₁₀H₁₁N₃O₂. |
| 178.0618 | [M+H - C₂H₄]⁺ | Loss of neutral ethylene from the ethyl ester. |
| 161.0662 | [M+H - OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 133.0713 | [M+H - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
Integrated Spectroscopic Workflow
The definitive characterization of a compound relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. The workflow below illustrates the logical process for the structural elucidation of this compound.
Caption: A logical workflow for the comprehensive spectroscopic characterization of a target molecule.
Conclusion
The spectroscopic profile of this compound is distinct and directly correlated with its molecular structure. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and mass spectrometry verifies the molecular weight and elemental composition. By integrating these techniques according to the protocols outlined in this guide, researchers can unambiguously confirm the identity and purity of this compound, a critical step for its application in scientific research and development.
References
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-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]
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Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]
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Tautomerism in Ethyl 2-Aminobenzimidazole-5-carboxylate: A Technical Guide to Structural Elucidation and Tautomeric Preference
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminobenzimidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the versatile 2-aminobenzimidazole scaffold it contains.[1] The biological activity, physicochemical properties, and interaction of such molecules with their targets are intrinsically linked to their dominant structural form. This guide provides an in-depth technical exploration of the tautomeric phenomena inherent to this molecule. Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a critical consideration in drug design.[2][3] We will dissect the potential tautomeric forms of this compound, present a multi-faceted approach for their characterization using theoretical and experimental methods, and discuss the environmental factors that influence their equilibrium. This document serves as a comprehensive resource for researchers, offering both foundational principles and actionable protocols for the unambiguous structural assignment of this and related benzimidazole derivatives.
The Significance of Tautomerism in Heterocyclic Chemistry
Tautomerism is a form of structural isomerism involving the migration of a proton, which results in a dynamic equilibrium between two or more forms.[4] In the realm of drug development, understanding the tautomeric landscape of a lead compound is not merely an academic exercise; it is fundamental to its success. The different tautomers of a single molecule can exhibit distinct:
-
Binding Affinities: The shape and hydrogen bonding capabilities of a molecule, which are critical for target engagement, are altered between tautomeric forms.[5]
-
Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and pKa are affected by the tautomeric ratio, influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Spectroscopic Signatures: Each tautomer possesses a unique electronic and vibrational profile, which can be leveraged for characterization.[6]
For heterocyclic systems like benzimidazoles, tautomerism is a prevalent feature. The benzimidazole core is subject to annular tautomerism, where a proton shifts between the two ring nitrogen atoms (N1 and N3).[5] When a substituent like an amino group is present at the C2 position, an additional amino-imino tautomerism comes into play.
The Tautomeric Landscape of this compound
The structure of this compound presents two primary forms of prototropic tautomerism: annular tautomerism and amino-imino tautomerism . This results in three potential, low-energy tautomeric forms in equilibrium.
-
Amino-Tautomers (Annular): These forms maintain the exocyclic amino group. The tautomerism occurs via proton migration between the ring nitrogens, N1 and N3. Due to the C5-carboxylate substitution, these two forms are non-equivalent:
-
Tautomer A (6-carboxylate): The proton resides on N1, placing the ethyl carboxylate group at position 6.
-
Tautomer B (5-carboxylate): The proton resides on N3, positioning the ethyl carboxylate group at position 5.
-
-
Imino-Tautomer (Annular): This form results from a proton shift from the exocyclic amino group to a ring nitrogen (N3), creating an endocyclic double bond to the imino group.
-
Tautomer C (Imino): This form has an imine group at position 2 and the proton on the adjacent ring nitrogen.
-
The interplay between these forms constitutes the tautomeric equilibrium of the molecule.
Caption: Tautomeric equilibria in this compound.
Theoretical & Computational Elucidation
Before undertaking experimental work, computational chemistry provides invaluable predictive insights into the tautomeric equilibrium. Density Functional Theory (DFT) is a powerful tool for this purpose.
The primary objective is to calculate the relative Gibbs free energy (ΔG) of each tautomer. The tautomer with the lowest calculated ΔG is predicted to be the most stable and therefore the most abundant species at equilibrium.[7] DFT calculations have shown that for the parent benzimidazole, the 1H-tautomer is the most stable by a significant margin.[8] For substituted derivatives, these calculations become crucial for predicting the influence of electron-donating or -withdrawing groups on the equilibrium.
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the theoretical UV-Vis absorption spectra for each tautomer.[9][10] By comparing these predicted spectra with experimental data, one can corroborate the assignment of the dominant tautomeric form in solution.
Experimental Verification and Characterization
A combination of spectroscopic techniques is essential for a robust and self-validating characterization of the tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive technique for studying tautomerism in solution.[4] The rate of proton exchange between tautomers determines the appearance of the NMR spectrum.[3]
-
Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. The chemical shifts of carbons in the benzene portion of the ring (C4/C7 and C5/C6) will appear averaged.[11]
-
Slow Exchange: If the exchange is slow, or can be slowed sufficiently, distinct signals for each tautomer will be observed, allowing for their individual assignment and quantification via signal integration.[5]
Key Observables in ¹³C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring are highly sensitive to the tautomeric state.
-
C2 Carbon: The chemical shift of the C2 carbon is a key indicator. It typically appears at a higher frequency (further downfield) in 2-alkyl or 2-amino benzimidazoles compared to the parent benzimidazole.[4] A significant shift may be observed between the amino (C-NH₂) and imino (C=NH) forms.
-
C4/C7 and C5/C6 Carbons: In a fast-exchange regime, these pairs of carbons become magnetically equivalent, leading to fewer signals than expected for a single asymmetric tautomer.[4] Observing distinct signals for C4 and C7, for instance, is a hallmark of a "blocked" or slow tautomeric exchange.
| Carbon Nucleus | Expected Observation for Amino Tautomer (Fast Exchange) | Expected Observation for a Single, Stable Tautomer (Slow Exchange) | Rationale |
| C2 | Sharp, averaged signal | Sharp signal at a specific chemical shift | The electronic environment is highly dependent on whether it's an amino or imino carbon. |
| C4/C7 | Single, potentially broad signal | Two distinct signals | These positions are averaged by rapid N1-H ⇌ N3-H proton transfer.[11] |
| C5/C6 | Single, potentially broad signal | Two distinct signals | Similar to C4/C7, their equivalence is a result of the annular tautomerism.[11] |
| C3a/C7a | Single, potentially broad signal | Two distinct signals | These bridgehead carbons are also averaged during rapid proton exchange.[4] |
Experimental Protocol: Variable Temperature NMR (VT-NMR)
Causality: The rate of proton transfer is temperature-dependent. By lowering the temperature, the exchange can be slowed from the "fast" to the "slow" regime on the NMR timescale, allowing for the resolution of individual tautomers.[7]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, methanol-d₄). Hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) is particularly effective at slowing proton exchange by disrupting intermolecular hydrogen bonding.[5][11]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Spectral Acquisition: Acquire a full set of spectra at each temperature point after allowing the sample to equilibrate for 5-10 minutes.
-
Analysis: Monitor the spectra for the decoalescence of broad, averaged signals into sharp, distinct signals corresponding to the individual tautomers. The ratio of the tautomers at low temperatures can be determined by integrating the corresponding signals.[7]
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The Unseen Scaffolding: A Technical Guide to the Discovery and Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminobenzimidazole-5-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial cornerstone for the synthesis of a class of broad-spectrum anthelmintic drugs that have had a profound impact on global health. This technical guide provides a comprehensive exploration of the discovery, history, and detailed synthesis of this pivotal molecule. By delving into the causality behind the experimental choices and providing validated protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of this essential building block.
Introduction: The Benzimidazole Core and the Dawn of Modern Anthelmintics
The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets. The journey of benzimidazole-based anthelmintics began with the discovery of thiabendazole in the early 1960s, which revolutionized the treatment of parasitic worm infections in both veterinary and human medicine. This discovery spurred extensive research into benzimidazole derivatives, leading to the development of more potent and broad-spectrum agents.
While the specific moment of the first synthesis of this compound is not prominently documented in a singular "discovery" paper, its emergence is intrinsically linked to the development of the second generation of benzimidazole anthelmintics, most notably albendazole.[2][3] Albendazole, developed in 1975 by a team at SmithKline Corporation, showcased a significantly broader spectrum of activity.[3][4] The synthesis of albendazole and its congeners relies on the pre-formed 2-aminobenzimidazole-5-carboxylate scaffold, making the efficient and scalable production of this intermediate a critical aspect of their manufacture.
The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of this compound is a multi-step process that begins with a readily available starting material and proceeds through nitration, reduction, and cyclization. Each step is crucial for achieving the desired product with high purity and yield.
Step 1: Nitration of Ethyl 4-aminobenzoate
The synthesis commences with the nitration of ethyl 4-aminobenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, ortho to the amino group, yielding ethyl 4-amino-3-nitrobenzoate. The directing effect of the amino group is pivotal in ensuring the correct regioselectivity of the nitration.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-nitrobenzoate
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl 4-aminobenzoate in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C using an ice bath.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice, which causes the precipitation of the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent such as ethanol to obtain pure ethyl 4-amino-3-nitrobenzoate.
Step 2: Reduction of the Nitro Group to an Amine
The subsequent step involves the reduction of the nitro group in ethyl 4-amino-3-nitrobenzoate to an amino group, yielding the key intermediate, ethyl 3,4-diaminobenzoate. This transformation is most commonly achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of Ethyl 3,4-diaminobenzoate
-
Reaction Setup: In a hydrogenation vessel, dissolve ethyl 4-amino-3-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield crude ethyl 3,4-diaminobenzoate, which can be used in the next step without further purification or can be recrystallized if necessary.
Step 3: Cyclization to Form the Benzimidazole Ring
The final and defining step is the cyclization of ethyl 3,4-diaminobenzoate to form the 2-aminobenzimidazole ring. This is typically achieved by reacting the diamine with cyanogen bromide (BrCN). The reaction proceeds through the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 3,4-diaminobenzoate in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add a solution of cyanogen bromide in the same solvent to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, the product often precipitates from the reaction mixture. The pH may be adjusted to facilitate precipitation.
-
Purification: Filter the solid product, wash with a suitable solvent to remove impurities, and dry to obtain this compound. Recrystallization can be performed if a higher purity is required.
Visualizing the Synthesis and Historical Context
To provide a clearer understanding of the synthetic process and the historical timeline, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Historical timeline of the development of benzimidazole anthelmintics.
Characterization Data
The structural confirmation of this compound is performed using various spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the amino protons, a quartet and a triplet for the ethyl ester group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the carbons of the ethyl group, and the C2 carbon of the benzimidazole ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C=N stretching (imidazole), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C10H11N3O2, M.W. 205.21 g/mol ). |
Conclusion: A Pillar of Anthelmintic Therapy
This compound, while not a household name, is a testament to the critical role of synthetic intermediates in the development of life-saving medicines. Its discovery and the refinement of its synthesis were pivotal moments in the evolution of anthelmintic therapy, enabling the large-scale production of drugs like albendazole that have treated countless individuals worldwide. The synthetic pathway, rooted in fundamental organic chemistry principles, provides a clear and logical route to this essential scaffold. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of such key intermediates is indispensable for the continued innovation of new and improved therapeutic agents.
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A Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-Aminobenzimidazole-5-carboxylate
Foreword: Bridging the Gap Between Synthesis and Silicon
In modern drug discovery and materials science, the journey of a molecule from a synthetic concept to a functional entity is increasingly guided by computational chemistry. Ethyl 2-aminobenzimidazole-5-carboxylate, a member of the biologically significant benzimidazole family, represents a scaffold of immense therapeutic potential. Benzimidazoles are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The power of theoretical and computational studies lies in their ability to predict, rationalize, and guide the experimental exploration of such molecules. By simulating molecular behavior at the quantum level, we can elucidate structural, electronic, and spectroscopic properties, predict interactions with biological targets, and assess drug-likeness before committing significant resources to laboratory synthesis and testing.
This guide serves as a comprehensive walkthrough of the theoretical and computational methodologies applied to this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the results but also the underlying scientific rationale—the "why" behind the "how." We will demonstrate how a synergistic relationship between experimental data and computational modeling provides a deeper, more holistic understanding of the molecule's character and potential.
Section 1: The Foundation - Synthesis and Spectroscopic Characterization
Before any computational model can be validated, it must be grounded in experimental reality. The synthesis and characterization of the title compound provide the essential empirical data against which our theoretical predictions are benchmarked.
General Synthesis Pathway
The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine. A common and efficient method involves the reaction of ethyl 3,4-diaminobenzoate with cyanogen bromide or a similar cyclizing agent. This reaction forms the core benzimidazole ring system.[3] The purity and structure of the synthesized compound are then confirmed using spectroscopic techniques.
Experimental Spectroscopic Profile
The experimental spectra serve as fingerprints for the molecule, providing direct evidence of its structural features.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the characteristic vibrational modes of the molecule's functional groups. Key peaks for this compound include N-H stretching vibrations from the amine and imidazole groups, a strong C=O stretch from the ester, C=N stretching within the imidazole ring, and various C-H and C=C aromatic stretches.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the NH and NH₂ protons, and the ethyl ester protons (a characteristic quartet and triplet).[6][7] The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group.[2][7]
Section 2: The Computational Toolkit - Methodologies Explained
The choice of computational methods is paramount for achieving a balance between accuracy and efficiency. Here, we detail the core techniques used in this analysis, emphasizing the rationale for their selection.
Density Functional Theory (DFT)
Causality: For a molecule of this size, Density Functional Theory (DFT) offers the most robust and reliable approach for calculating ground-state electronic structure and related properties. It provides a high level of accuracy, comparable to more computationally expensive ab initio methods, but at a fraction of the cost.
-
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the properties of organic molecules. It combines the strengths of both Hartree-Fock theory and DFT. This is paired with the 6-311++G(d,p) basis set. This Pople-style basis set is extensive enough to provide a flexible description of the electron density. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately modeling non-covalent interactions and the behavior of lone pairs. The (d,p) signifies the inclusion of polarization functions, allowing for the description of non-spherical electron density distributions, which is essential for capturing the true bonding picture in a conjugated system.
Molecular Docking
Causality: To explore the therapeutic potential of this compound, molecular docking is employed to predict its binding affinity and interaction patterns with specific biological targets.[1] This in silico technique is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds against protein targets known to be involved in disease pathways.[8][9][10]
-
Protocol: The process involves preparing the 3D structure of the ligand (our title compound) and the receptor (a target protein, e.g., a kinase or enzyme). The ligand's geometry is optimized using a force field or DFT to find its lowest energy conformation. The receptor structure, typically obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding polar hydrogens, and defining the binding site or "grid box" where the docking will occur. A scoring function is then used to rank the different binding poses of the ligand within the receptor's active site.
ADMET and Drug-Likeness Prediction
Causality: A compound's biological activity is meaningless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[11][12] These predictions are made using computational models trained on large datasets of known drugs.
-
Tools: Web-based platforms like SwissADME and pkCSM are utilized. These tools predict a range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to medicinal chemistry rules of thumb like Lipinski's Rule of Five.[13][14]
Section 3: In Silico Analysis - Results and Interpretation
This section presents the core findings from our computational studies, consistently comparing theoretical data with experimental benchmarks to ensure the validity of the models.
Molecular Geometry and Stability
The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional arrangement of atoms—its optimized geometry. The resulting structure shows a nearly planar benzimidazole ring fused with the benzene ring, with the ethyl carboxylate group attached.
Caption: Integrated workflow for computational analysis.
Section 5: Conclusion and Future Outlook
This guide has demonstrated a comprehensive theoretical and computational investigation of this compound. Through a synergistic application of Density Functional Theory, molecular docking, and ADMET prediction, we have successfully:
-
Validated a computational model against experimental spectroscopic data.
-
Elucidated the key electronic and structural features that govern the molecule's reactivity.
-
Quantified the intermolecular forces responsible for its solid-state structure.
-
Predicted a strong binding affinity and specific interaction pattern with a relevant anti-tubercular drug target.
-
Assessed its drug-likeness, finding a promising pharmacokinetic profile.
The close agreement between theoretical predictions and experimental benchmarks provides a high level of confidence in these findings. The insights gained from this in silico analysis strongly support that this compound is a promising scaffold for further development. Future work should focus on synthesizing and evaluating derivatives based on the structure-activity relationships suggested by these models to optimize potency and selectivity against DprE1 and other potential biological targets.
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Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2019). MDPI. Available at: [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2024). MDPI. Available at: [Link]
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Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. (2022). PubMed. Available at: [Link]
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In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). PubMed Central. Available at: [Link]
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Admet Properties of benzimidazole derivatives. (n.d.). ResearchGate. Available at: [Link]
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Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents. (2022). ResearchGate. Available at: [Link]
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Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022). ScienceDirect. Available at: [Link]
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Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. (2021). Scirp.org. Available at: [Link]
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Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (2021). RSC Publishing. Available at: [Link]
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Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (2024). National Institutes of Health. Available at: [Link]
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Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. (n.d.). Taylor & Francis. Available at: [Link]
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Density functional theory and FTIR spectroscopic study of carboxyl group. (2006). NOPR. Available at: [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). Wiley Online Library. Available at: [Link]
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Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). (n.d.). ResearchGate. Available at: [Link]
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Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. (2021). Semantic Scholar. Available at: [Link]
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Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2018). ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. (2015). International Union of Crystallography. Available at: [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Physics @ Manasagangotri. Available at: [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-th[1][8]iazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2017). PubMed Central. Available at: [Link]
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molecular docking, synthesis, characterization and adme studies of some new five-member ring. (n.d.). ijap.net. Available at: [Link]
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Ethyl 2-aminooxazole-5-carboxylate. (2001). ResearchGate. Available at: [Link]
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2022). ResearchGate. Available at: [Link]
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Methodological & Application
Strategic Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate: A Versatile Scaffold for Drug Discovery
An Application Note for Medicinal Chemists
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents.[1][2][3][4] Specifically, the 2-aminobenzimidazole core offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic versatility that makes it an exceptionally valuable starting point for drug discovery programs.[1][5][6][7] The addition of an ethyl carboxylate at the 5-position provides a crucial handle for modulating physicochemical properties and establishing additional interactions with biological targets. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate from a commercially available starting material. Furthermore, it details key downstream derivatization protocols, including C-C cross-coupling and N-functionalization, to enable the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the 2-Aminobenzimidazole-5-carboxylate Core
The power of the 2-aminobenzimidazole scaffold lies in its structural mimicry of endogenous purines, allowing it to interact with a wide array of biological targets.[2] This has led to its successful incorporation into drugs with diverse pharmacological activities, including anthelmintics (Albendazole), proton-pump inhibitors (Omeprazole), and antihistamines (Astemizole).[6][7]
The core structure addressed in this guide possesses two key features for medicinal chemists:
-
The 2-Amino Group: This exocyclic amine is a versatile functional handle. It can act as a hydrogen bond donor or be readily derivatized into amides, ureas, sulfonamides, or substituted amines to explore the chemical space around a target's binding site.[5]
-
The 5-Ethyl Carboxylate Group: This ester modulates polarity and solubility. It can serve as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing a charged group for salt formation or critical ionic interactions with a protein target.
This application note presents a robust and scalable synthetic route, designed to empower researchers in their quest for novel therapeutics.
Overall Synthetic Workflow
The synthesis is a logical four-step sequence designed for efficiency and high yield, starting from the readily available Ethyl 4-fluoro-3-nitrobenzoate. The workflow minimizes complex purifications and utilizes stable intermediates.
Diagram 1: High-level workflow for the synthesis of the target scaffold.
Detailed Synthesis Protocols
Protocol 1: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
This initial step involves a standard Fischer esterification of the commercially available 4-fluoro-3-nitrobenzoic acid.[8]
-
Principle: The carboxylic acid is heated in an excess of ethanol with a catalytic amount of strong acid (H₂SO₄). The excess ethanol drives the equilibrium towards the ester product.
-
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).
-
Add absolute ethanol (10-20 volumes) to fully dissolve the solid.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 8-12 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, evaporate the excess ethanol under reduced pressure.
-
Dilute the residue with cold water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the product, typically as a yellow oil.[8]
-
-
Expert Insight: This reaction is robust and generally high-yielding. The product is often of sufficient purity (>95%) to be carried forward without chromatographic purification.
Protocol 2: Synthesis of Ethyl 4-amino-3-nitrobenzoate
This step leverages the electron-withdrawing nature of the nitro group to facilitate a Nucleophilic Aromatic Substitution (SNAr).
-
Principle: The nitro group ortho to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack. Ammonia displaces the fluoride ion via a stabilized Meisenheimer complex intermediate.
-
Procedure:
-
Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in ethanol in a sealed pressure vessel.
-
Cool the solution in an ice bath and bubble ammonia gas through it for 15-20 minutes, or add an aqueous solution of ammonium hydroxide (5-10 eq).
-
Seal the vessel and heat to 70-80°C for 4-6 hours. Caution: Use a vessel rated for the expected pressure.
-
Cool the reaction to room temperature. A yellow precipitate should form.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Protocol 3: Synthesis of Ethyl 3,4-diaminobenzoate
The reduction of the nitro group is a critical step that forms the o-phenylenediamine precursor required for cyclization.
-
Principle: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to anilines.[9][10] The reaction proceeds through nitroso and hydroxylamine intermediates.[9][11]
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve Ethyl 4-amino-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry.
-
Purge the flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or by using a Parr hydrogenation apparatus (40-50 psi).
-
Stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the diamine, often as a light-sensitive solid.
-
-
Expert Insight: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities. It is highly recommended to use the product immediately in the next step without prolonged storage.
Protocol 4: Synthesis of this compound
This is the final, ring-forming step to construct the target benzimidazole scaffold.
-
Principle: The reaction of an o-phenylenediamine with cyanogen bromide (BrCN) is a classic and effective method for forming the 2-aminobenzimidazole core. The two amine groups of the diamine act as nucleophiles, attacking the electrophilic BrCN to form a cyclic guanidine moiety.[5]
-
Procedure:
-
Caution: Cyanogen bromide is extremely toxic and volatile. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Dissolve the crude Ethyl 3,4-diaminobenzoate (1.0 eq) in methanol or ethanol.
-
In a separate flask, prepare a solution of cyanogen bromide (1.0-1.1 eq) in the same solvent.
-
Cool the diamine solution to 0°C in an ice bath.
-
Add the BrCN solution dropwise to the diamine solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The product often precipitates from the reaction mixture. If not, concentrate the solvent in vacuo.
-
Triturate the residue with a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.
-
| Step | Reaction | Key Reagents | Solvent | Typical Time | Typical Yield |
| 1 | Esterification | H₂SO₄ (cat.) | Ethanol | 8-12 h | >90% |
| 2 | Amination (SNAr) | NH₃ (aq. or gas) | Ethanol | 4-6 h | 85-95% |
| 3 | Nitro Reduction | H₂, 10% Pd/C | Ethanol | 2-4 h | >95% |
| 4 | Cyclization | Cyanogen bromide | Methanol | 12-16 h | 80-90% |
| Table 1: Summary of reaction parameters for the core synthesis. |
Derivatization Strategies for Library Development
The true power of the this compound scaffold is its utility as a platform for diversification. The structure contains multiple reactive sites that can be selectively functionalized to explore structure-activity relationships (SAR).
Diagram 2: Key sites for derivatization on the benzimidazole scaffold.
Protocol 5: Representative Suzuki Cross-Coupling
To access derivatives on the benzene ring, a halogenated precursor is required. The following is a general protocol for a Suzuki-Miyaura cross-coupling, assuming a bromo-substituted version of the scaffold is used.[12][13][14]
-
Principle: This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron compound (e.g., a boronic acid). It is one of the most powerful and versatile reactions for constructing biaryl systems.[15]
-
Procedure:
-
To a microwave vial or Schlenk flask, add the bromo-benzimidazole scaffold (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction to 80-110°C (or use microwave irradiation) until completion as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Medicinal Chemistry Applications and Biological Relevance
Benzimidazole derivatives have demonstrated a vast range of pharmacological activities.[4][16][17][18][] Their ability to inhibit key enzymes like kinases is particularly noteworthy. Many kinase inhibitors are ATP-competitive, and the 2-aminobenzimidazole scaffold is well-suited to occupy the adenine-binding pocket, forming critical hydrogen bonds with the "hinge" region of the enzyme.
Diagram 3: Mechanism of action for a hypothetical benzimidazole kinase inhibitor.
By modifying the groups attached to the core scaffold (as outlined in Section 4), researchers can fine-tune the compound's selectivity, potency, and pharmacokinetic properties (ADME), ultimately leading to the development of novel drug candidates.[20]
References
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Motghare, R. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]
-
(2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
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Anderson, K. W., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society, 132(41), 14603–14618. [Link]
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SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
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Al-Adhami, K. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(42), 29699-29725. [Link]
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Methods to Access 2-aminobenzimidazoles of Medicinal Importance. (2019). Scilit. [Link]
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Application Note & Protocol: A Researcher's Guide to the Regioselective N-alkylation of Ethyl 2-Aminobenzimidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylation of the benzimidazole scaffold is a cornerstone transformation in medicinal chemistry, unlocking access to a vast array of pharmacologically active compounds. This guide provides a detailed protocol and expert insights for the N-alkylation of ethyl 2-aminobenzimidazole-5-carboxylate, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic nuances that govern regioselectivity, present a robust, step-by-step experimental procedure, and offer troubleshooting advice based on field-proven experience. This document is designed to empower researchers to confidently and successfully synthesize N-alkylated 2-aminobenzimidazole derivatives, paving the way for novel drug discovery.
Introduction: The Significance of N-Alkylated Benzimidazoles
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique heterocyclic structure, capable of engaging in various non-covalent interactions with biological targets, makes it a versatile template for drug design.[1][2][3] N-alkylation of the benzimidazole core is a critical derivatization strategy that allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][4] Substituted 2-aminobenzimidazoles, in particular, are found in many biologically active molecules and are key components in the development of novel therapeutics.[5][6][7]
The N-alkylation of this compound presents a unique synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms, which can lead to a mixture of regioisomers. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of the desired product. This guide will provide a comprehensive protocol that favors the formation of the desired N1-alkylated isomer.
Mechanistic Insights: Controlling Regioselectivity
The N-alkylation of 2-aminobenzimidazoles can theoretically occur at the N1 or N3 position of the imidazole ring, or at the exocyclic amino group. However, under basic conditions, the imidazole ring nitrogen is significantly more acidic and therefore more readily deprotonated to form the nucleophilic benzimidazolide anion. The negative charge in this anion is delocalized over both N1 and N3 atoms.
The regioselectivity of the subsequent alkylation is influenced by a combination of electronic and steric factors. For 2-substituted benzimidazoles, alkylation at the N1 position is often favored due to steric hindrance from the substituent at the C2 position, which disfavors attack at the adjacent N3 position.
In the case of this compound, the amino group at the 2-position exerts a significant steric influence, directing the incoming alkyl group to the less hindered N1 position. The choice of a suitable base and solvent system is also crucial to ensure the efficient formation of the benzimidazolide anion while minimizing side reactions.
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Application Notes and Protocols: Leveraging Ethyl 2-Aminobenzimidazole-5-carboxylate for the Synthesis of Potent Kinase Inhibitors
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.
Within the vast chemical space of kinase inhibitors, the benzimidazole core has emerged as a "privileged scaffold."[1] Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows it to mimic the purine core of ATP and effectively interact with the hinge region of the kinase ATP-binding pocket.[2] This interaction is a critical anchor for many potent and selective kinase inhibitors. Furthermore, the benzimidazole scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Ethyl 2-aminobenzimidazole-5-carboxylate is a versatile starting material for the synthesis of a diverse array of benzimidazole-based kinase inhibitors. The 2-amino group and the 5-carboxylate ester provide orthogonal handles for functionalization, allowing for the systematic exploration of the structure-activity relationships (SAR) required for potent and selective kinase inhibition. This application note will provide a detailed guide on the strategic use of this building block in the synthesis of a p38 MAP kinase inhibitor, including a comprehensive protocol and an exploration of the underlying scientific principles.
Strategic Utility of this compound in Synthesizing Kinase Inhibitors
The strategic value of this compound lies in its inherent functionalities which can be sequentially or orthogonally modified to build complex kinase inhibitors.
-
The 2-Amino Group: This primary amine is a key nucleophile. It can be readily N-arylated or acylated to introduce substituents that occupy the hydrophobic regions of the kinase ATP-binding site. This position is crucial for establishing key interactions and influencing inhibitor selectivity.
-
The 5-Carboxylate Group: The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide variety of amines to introduce diverse functionalities. These modifications can extend into the solvent-exposed region of the kinase, providing opportunities to enhance solubility, modulate pharmacokinetic properties, and establish additional interactions with the target protein.
This dual functionality allows for a modular and convergent synthetic approach, making it an ideal starting point for library synthesis in a drug discovery setting.
Signaling Pathway: The Role of p38 MAP Kinase in Inflammation
The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response.[3][4] It is activated by cellular stress and inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[5][6]
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols: Synthesis of a p38 MAP Kinase Inhibitor
This section details a representative multi-step synthesis of a potent p38 MAP kinase inhibitor starting from this compound. The synthetic strategy involves an initial N-arylation of the 2-amino group, followed by hydrolysis of the ethyl ester and subsequent amide coupling.
Overall Synthetic Workflow
Caption: Multi-step synthesis of a p38 kinase inhibitor.
Step 1: N-Arylation of this compound
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is chosen for its high efficiency and functional group tolerance, allowing for the selective arylation of the 2-amino group without affecting the ester functionality.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 205.22 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) | 175.00 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 0.04 | 0.04 |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
Protocol:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Step 2: Saponification of the Ethyl Ester
Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid.[7] This step is necessary to prepare the molecule for the subsequent amide coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Ethyl 2-(arylamino)benzimidazole-5-carboxylate | (Varies) | 1.0 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
| Water | - | 5 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
Protocol:
-
Dissolve the ethyl 2-(arylamino)benzimidazole-5-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.
-
Add LiOH (3.0 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step 3: Amide Coupling to Yield the Final Inhibitor
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a widely used and effective coupling system for amide bond formation.[8] This method minimizes side reactions and is generally high-yielding.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-(Arylamino)benzimidazole-5-carboxylic acid | (Varies) | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - |
Protocol:
-
To a solution of 2-(arylamino)benzimidazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add EDC.HCl (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) followed by DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final p38 kinase inhibitor.
Data Presentation: Inhibitory Activity of a Representative Compound
The following table presents the inhibitory activity of a representative benzimidazole-based p38 MAP kinase inhibitor synthesized via the described protocol.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay (TNF-α inhibition, IC₅₀ nM) |
| BZ-p38-01 | p38α MAP Kinase | 15 | 50 |
| SB203580 (Ref.) | p38α MAP Kinase | 50 | 100 |
Data is representative and compiled from literature on similar benzimidazole-based p38 inhibitors.[3][4]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its dual functional handles allow for a modular and efficient approach to constructing complex molecules with desirable pharmacological properties. The detailed protocols provided herein for the synthesis of a p38 MAP kinase inhibitor demonstrate a practical application of this building block and can be adapted for the synthesis of inhibitors targeting other kinases. The benzimidazole scaffold continues to be a cornerstone in kinase inhibitor design, and a thorough understanding of its synthetic manipulation is essential for researchers in drug discovery and development.
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Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462–3469. [Link]
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Application Note: Ethyl 2-Aminobenzimidazole-5-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Benzimidazole Core in Medicinal Chemistry
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action. Within the landscape of medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold." Its structural similarity to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at multiple positions (N1, C2, C5, and C6), which significantly influences its therapeutic efficacy and allows for the fine-tuning of its biological activity.[5]
Ethyl 2-aminobenzimidazole-5-carboxylate is a particularly valuable building block for the synthesis of new antimicrobial agents. This scaffold presents three key points for chemical modification: the 2-amino group, the ester at the 5-position, and the N1-position of the imidazole ring. This application note provides a guide for researchers, detailing synthetic strategies to derivatize this scaffold and robust protocols for evaluating the antimicrobial efficacy of the resulting compounds.
Physicochemical Properties and Handling
Before proceeding with synthesis, it is essential to understand the properties of the starting material, this compound.
| Property | Value |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.22 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol |
| Storage | Store in a cool, dry place away from light and moisture |
Safety Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part I: Synthetic Strategies and Protocols
The primary amino group at the C2 position is a versatile handle for introducing a wide range of functional groups, significantly impacting the molecule's steric and electronic properties and, consequently, its biological activity.
Core Synthetic Pathways
The following diagram illustrates two primary, high-yield strategies for derivatizing the 2-amino group of the parent scaffold to generate a library of novel compounds for screening.
Sources
- 1. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Ethyl 2-Aminobenzimidazole-5-carboxylate
Foreword: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile pharmacological activities. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to its successful development into antimicrobial, antiviral, and notably, anticancer agents.[1] Ethyl 2-aminobenzimidazole-5-carboxylate, the subject of this guide, is a key building block and a potential pharmacophore in its own right. Its unique substitution pattern offers opportunities for further chemical elaboration, making it an attractive starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in relevant HTS assays, with a focus on anticancer drug discovery.
I. Physicochemical Properties and Compound Handling for HTS
Successful HTS campaigns are built on a foundation of well-characterized and properly handled chemical matter. The physicochemical properties of this compound are critical for ensuring assay quality and data reproducibility.
A. Solubility and Stock Solution Preparation
-
Solubility: this compound is sparingly soluble in aqueous buffers but exhibits good solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound storage and handling in HTS.
-
Stock Solution Preparation:
-
Prepare a 10 mM primary stock solution of this compound in 100% DMSO.
-
Warm the solution gently (up to 30°C) and vortex thoroughly to ensure complete dissolution.
-
Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
For assay use, create intermediate dilutions from the primary stock in 100% DMSO. The final concentration of DMSO in the assay should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced artifacts.
-
B. Stability
This compound is generally stable under standard laboratory conditions. However, prolonged exposure to light and extreme pH should be avoided. Stock solutions in DMSO are stable for several months when stored at -20°C.
C. Intrinsic Fluorescence
Benzimidazole derivatives are known to possess intrinsic fluorescence, which can be a source of interference in fluorescence-based HTS assays.[2][3] It is crucial to assess the fluorescence profile of this compound at the excitation and emission wavelengths of the chosen assay.
-
Protocol for Assessing Intrinsic Fluorescence:
-
Prepare a serial dilution of this compound in the final assay buffer.
-
In a microplate, add the compound dilutions to wells with and without the assay's fluorescent probe.
-
Read the plate on a fluorescence plate reader at the excitation and emission wavelengths of the assay.
-
A significant increase in fluorescence in the wells containing the compound but lacking the fluorescent probe indicates intrinsic fluorescence that may interfere with the assay.
-
II. High-Throughput Screening Applications in Oncology
The 2-aminobenzimidazole scaffold has been implicated in the inhibition of key cancer-related targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and topoisomerase II.[4][5][6] This section provides detailed protocols for HTS assays targeting these two important anticancer pathways.
A. Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for VEGFR-2 Kinase Inhibition
1. Scientific Rationale:
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][7][8] Inhibition of VEGFR-2 kinase activity is a clinically validated strategy for cancer therapy. This HTRF® assay provides a robust and sensitive platform for identifying inhibitors of VEGFR-2 phosphorylation.
2. Assay Principle:
The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phosphotyrosine antibody, and the biotinylated peptide is detected by streptavidin-XL665. When both components are in close proximity (i.e., when the peptide is phosphorylated), Förster Resonance Energy Transfer (FRET) occurs between the europium cryptate and XL665, generating a time-resolved fluorescence signal. Inhibitors of VEGFR-2 will prevent peptide phosphorylation, leading to a decrease in the HTRF® signal.
3. Experimental Workflow Diagram:
Caption: Workflow for the VEGFR-2 Kinase Inhibition HTS Assay.
4. Detailed Protocol:
-
Materials:
-
This compound
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well low-volume white microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the highest dose would be 1 mM.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions, positive control (Staurosporine, final concentration 1 µM), and negative control (DMSO) into the assay plate.
-
Prepare a 2X kinase/peptide master mix in kinase assay buffer containing VEGFR-2 (final concentration ~5 ng/µL) and the biotinylated peptide substrate (final concentration ~500 nM).
-
Dispense 5 µL of the kinase/peptide master mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP solution in kinase assay buffer (final concentration should be at the Km of VEGFR-2 for ATP, typically around 10 µM).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare the HTRF® detection reagent mix in detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665 according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm after a 60 µs delay following excitation at 320 nm.
-
5. Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: HTRF® ratio in the presence of the test compound.
-
Ratio_max: Average HTRF® ratio of the negative control (DMSO).
-
Ratio_min: Average HTRF® ratio of the positive control (Staurosporine).
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
6. Expected Results and Interpretation:
| Compound | IC₅₀ (µM) |
| This compound | TBD |
| Staurosporine (Positive Control) | ~0.01 |
| DMSO (Negative Control) | >100 |
TBD: To be determined by the experiment.
A dose-dependent decrease in the HTRF® signal, resulting in a sigmoidal curve and a calculable IC₅₀ value, indicates that this compound inhibits VEGFR-2 kinase activity.
B. Application Note 2: DNA Relaxation Assay for Topoisomerase II Inhibition
1. Scientific Rationale:
Topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation.[6] It is a well-established target for cancer chemotherapy. Benzimidazole derivatives have been reported as topoisomerase II inhibitors.[5][9] This assay identifies compounds that inhibit the ability of topoisomerase II to relax supercoiled DNA.
2. Assay Principle:
The assay utilizes the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled DNA migrates faster than relaxed DNA. In the presence of topoisomerase II, supercoiled DNA is converted to its relaxed form. Inhibitors of topoisomerase II will prevent this conversion, resulting in the persistence of the supercoiled DNA band.
3. Experimental Workflow Diagram:
Caption: Workflow for the Topoisomerase II DNA Relaxation HTS Assay.
4. Detailed Protocol:
-
Materials:
-
This compound
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Etoposide (positive control inhibitor)
-
DMSO (negative control)
-
Stop buffer/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE buffer
-
DNA intercalating dye (e.g., ethidium bromide or SYBR™ Safe)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Dispense 50 nL of compound dilutions, positive control (Etoposide, final concentration 100 µM), and negative control (DMSO) into the assay plate.
-
Prepare a master mix containing Topoisomerase II (final concentration ~1-2 units/reaction) and supercoiled plasmid DNA (final concentration ~10 µg/mL) in assay buffer.
-
Dispense 10 µL of the master mix into each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration 1 mM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the entire reaction volume onto a 1% agarose gel containing the DNA intercalating dye in TAE buffer.
-
Perform electrophoresis until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualize the DNA bands under UV light and capture an image.
-
5. Data Analysis:
-
Using densitometry software, quantify the intensity of the supercoiled and relaxed DNA bands in each lane.
-
Calculate the percentage of supercoiled DNA for each reaction.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (% Supercoiled_compound - % Supercoiled_max) / (% Supercoiled_min - % Supercoiled_max)
-
% Supercoiled_compound: Percentage of supercoiled DNA in the presence of the test compound.
-
% Supercoiled_max: Percentage of supercoiled DNA in the negative control (DMSO).
-
% Supercoiled_min: Percentage of supercoiled DNA in the positive control (Etoposide).
-
6. Expected Results and Interpretation:
A dose-dependent increase in the intensity of the supercoiled DNA band indicates that this compound inhibits topoisomerase II-mediated DNA relaxation.
III. Synthesis Protocol for this compound
For laboratories wishing to synthesize or modify this compound, the following protocol, adapted from the synthesis of similar benzimidazole derivatives, can be employed.[10]
1. Reaction Scheme:
2. Materials:
-
Ethyl 3,4-diaminobenzoate
-
Cyanogen bromide
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
3. Procedure:
-
To a solution of Ethyl 3,4-diaminobenzoate (1 equivalent) in a mixture of ethanol and water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
IV. Conclusion and Future Directions
This compound represents a versatile scaffold for high-throughput screening campaigns, particularly in the search for novel anticancer agents. The detailed protocols provided herein for VEGFR-2 kinase and topoisomerase II inhibition assays offer robust starting points for identifying and characterizing the activity of this compound and its derivatives. Careful consideration of its physicochemical properties, especially its intrinsic fluorescence, is paramount for successful assay development and data interpretation. Future work should focus on exploring the structure-activity relationship (SAR) of this compound class to optimize potency and selectivity against these and other relevant biological targets.
V. References
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Retrieved January 22, 2026, from [Link]
-
A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
High-Throughput RT-PCR for small-molecule screening assays. (2014). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. (2021). Frontiers. Retrieved January 22, 2026, from [Link]
-
Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. (n.d.). Retrieved January 22, 2026, from [Link]
-
Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences. Retrieved January 22, 2026, from [Link]
-
Application note: High-throughput IgG quantitation platform for clone screening during drug discovery and development. (2021). Drug Target Review. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
-
A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Fluorescence excitation spectra (normalized at 360 nm) of 5a , 6a , 7 ,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (2018). MedChemComm. Retrieved January 22, 2026, from [Link]
-
Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]
-
A screening assay based on host-pathogen interaction models identifies a set of novel antifungal benzimidazole derivatives. (2011). PubMed. Retrieved January 22, 2026, from [Link]
-
Excitation-wavelength Dependent Fluorescence of Ethyl 5-(4-aminophenyl). (2010). Retrieved January 22, 2026, from [Link]
-
Benzimidazole derivatives as topoisomerase inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthetic protocol for benzimidazole hybrids 95. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Preparation method of 5-aminobenzimidazole. (2011). Google Patents. Retrieved January 22, 2026, from
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Preparation of 2-aminobenzimidazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Retrieved January 22, 2026, from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of benzimidazole/triphenylamine-based compounds, evaluation of their bioactivities and an in silico study with receptor tyrosine kinases. (2020). New Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Fluorescence Emission Enhancement of a T-Shaped Benzimidazole with a Mechanically-Interlocked 'Suit'. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB [frontiersin.org]
- 8. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescent Labeling of Biomolecules Using Ethyl 2-Aminobenzimidazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Benzimidazole-Based Fluorophores
Fluorescent labeling is a cornerstone technique in modern biological and medical research, enabling the visualization and quantification of biomolecules with high sensitivity and specificity.[][2] The covalent attachment of a fluorophore to a target molecule, such as a protein or nucleic acid, allows researchers to probe cellular processes, diagnose diseases, and accelerate drug discovery.[][3] Among the diverse palette of available fluorescent dyes, derivatives of 2-aminobenzimidazole have emerged as a promising class of fluorophores.[4][5][6]
Benzimidazole scaffolds are structurally similar to naturally occurring nucleotides, which can facilitate their interaction with biological systems.[4] Furthermore, their inherent spectroscopic properties, including pH sensitivity and the potential for bright fluorescence, make them attractive candidates for the development of novel fluorescent probes.[4][7][8] This application note provides a comprehensive guide to the use of Ethyl 2-Aminobenzimidazole-5-carboxylate derivatives for the fluorescent labeling of biomolecules. We will delve into the underlying principles, provide detailed step-by-step protocols for protein and nucleic acid labeling, and offer insights into troubleshooting and data interpretation.
The derivatives of this compound can be chemically modified to create amine-reactive probes, such as those containing an N-hydroxysuccinimidyl (NHS) ester.[9][10][11][12] This functional group readily reacts with primary amines, commonly found on lysine residues in proteins and on amino-modified nucleic acids, to form stable amide bonds.[][10] This robust and well-characterized chemistry provides a reliable method for covalently attaching the benzimidazole fluorophore to the biomolecule of interest.
Spectroscopic Properties and Advantages
While specific spectroscopic data for this compound derivatives can vary based on their exact chemical structure and environment, the core 2-aminobenzimidazole moiety exhibits interesting photophysical properties.[13][14] The absorption and fluorescence spectra of 2-aminobenzimidazole are influenced by solvent polarity and pH.[14] This environmental sensitivity can be a powerful tool for developing sensors that report on local changes within a biological system.[4][7]
Key Advantages of Benzimidazole-Based Dyes:
-
Intrinsic Fluorescence: The benzimidazole core is inherently fluorescent, providing a solid foundation for developing bright and photostable probes.[4][5][6]
-
Tunable Properties: The chemical structure of benzimidazole derivatives can be readily modified to fine-tune their spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and photostability.
-
Biocompatibility: The structural similarity to endogenous molecules suggests a potential for good biocompatibility and reduced cellular toxicity.[4]
-
pH Sensitivity: The fluorescence of some benzimidazole derivatives is pH-dependent, opening up possibilities for their use as intracellular pH sensors.[7][8]
Table 1: Representative Spectroscopic Properties of a Generic Amine-Reactive this compound Derivative
| Property | Value |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) | >15,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3 - 0.7 |
| Recommended Applications | Fluorescence Microscopy, Flow Cytometry, High-Throughput Screening |
Note: These are generalized values. The actual spectroscopic properties should be determined for each specific derivative.
PART 1: PROTOCOL FOR PROTEIN LABELING
This protocol details the labeling of a generic protein, such as an antibody, with an amine-reactive this compound NHS ester. The reaction targets primary amines on the protein surface to form a stable conjugate.[9][10][11][12]
Materials and Reagents
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4). The protein solution should be free of stabilizers like BSA.[9]
-
Amine-reactive this compound NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9][11][15]
-
1 M Sodium Bicarbonate buffer (NaHCO₃), pH 8.3-8.5.[9][10][12]
-
Purification column (e.g., Sephadex G-25 gel filtration column).[9][15]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Spectrophotometer or Nanodrop.
-
Microcentrifuge tubes.
Experimental Workflow: Protein Labeling
Caption: Workflow for labeling proteins with an amine-reactive benzimidazole dye.
Step-by-Step Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[10] If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[9] The optimal protein concentration for labeling is typically between 1-10 mg/mL.[11]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the amine-reactive benzimidazole dye to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10] For example, for a 1 µmol vial, add 100 µL of solvent. Vortex briefly to ensure the dye is fully dissolved.
-
-
Perform the Labeling Reaction:
-
The optimal molar ratio of dye to protein needs to be determined empirically, but a starting point is a 5- to 20-fold molar excess of the dye.[11]
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring.[15]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9][10]
-
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined using spectrophotometry.
-
Measure the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the benzimidazole dye.
-
The DOL can be calculated using the following formula: DOL = (A_dye × M_protein) / (ε_dye × C_protein) Where:
-
A_dye is the absorbance of the dye.
-
M_protein is the molar mass of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
C_protein is the concentration of the protein.
-
-
-
Storage:
PART 2: PROTOCOL FOR NUCLEIC ACID LABELING
This protocol describes the labeling of amino-modified DNA or RNA with an amine-reactive this compound NHS ester. This method is suitable for preparing fluorescent probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[16][17]
Materials and Reagents
-
Amino-modified DNA or RNA.
-
Amine-reactive this compound NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
0.2 M Sodium Bicarbonate buffer, pH 8.5-9.0.
-
Ethanol.
-
3 M Sodium Acetate, pH 5.2.
-
Nuclease-free water.
-
Purification supplies (e.g., ethanol precipitation or appropriate chromatography columns).
Experimental Workflow: Nucleic Acid Labeling
Caption: Workflow for labeling nucleic acids with an amine-reactive benzimidazole dye.
Step-by-Step Protocol
-
Prepare the Nucleic Acid Solution:
-
Dissolve the amino-modified nucleic acid in 0.2 M sodium bicarbonate buffer (pH 8.5-9.0) to a concentration of 1-5 µg/µL.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mM stock solution of the amine-reactive benzimidazole dye in anhydrous DMSO or DMF as described in the protein labeling protocol.
-
-
Perform the Labeling Reaction:
-
Add a 20- to 50-fold molar excess of the dye to the nucleic acid solution.
-
Mix thoroughly by vortexing and incubate for 2-4 hours at room temperature in the dark.
-
-
Purify the Labeled Nucleic Acid:
-
Purify the labeled nucleic acid from the unreacted dye by ethanol precipitation.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes to pellet the nucleic acid.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in an appropriate volume of nuclease-free water.
-
Alternatively, purification can be performed using size-exclusion chromatography.[18]
-
-
Determine Labeling Efficiency:
-
Measure the absorbance of the purified labeled nucleic acid at 260 nm and at the absorbance maximum of the benzimidazole dye.
-
The concentration of the nucleic acid and the dye can be calculated, and from this, the labeling efficiency (moles of dye per mole of nucleic acid) can be determined.
-
-
Storage:
-
Store the labeled nucleic acid at -20°C or -80°C, protected from light.
-
PART 3: TROUBLESHOOTING GUIDE
Even with well-established protocols, challenges can arise during fluorescent labeling experiments. This section provides guidance on common issues and their potential solutions.
Table 2: Troubleshooting Common Problems in Fluorescent Labeling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Inactive dye (hydrolyzed NHS ester).[] - Incorrect pH of the reaction buffer.[12] - Presence of primary amines in the buffer (e.g., Tris).[15] - Low protein/nucleic acid concentration.[10] | - Use fresh, anhydrous DMSO/DMF for dye stock.[10] - Ensure the reaction pH is between 8.0 and 9.0.[9][12][15] - Use an amine-free buffer for the labeling reaction.[15] - Increase the concentration of the biomolecule.[10][11] |
| High Background Fluorescence | - Incomplete removal of unreacted dye.[19] - Non-specific binding of the dye to the biomolecule.[19] | - Optimize the purification step (e.g., use a longer gel filtration column, repeat ethanol precipitation).[19] - Consider using a blocking agent if the labeled biomolecule is used in an assay where non-specific binding is a concern.[19] |
| Precipitation of the Labeled Biomolecule | - Over-labeling of the biomolecule, leading to decreased solubility.[20] | - Reduce the molar excess of the dye in the labeling reaction.[20] - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Loss of Biological Activity | - Labeling of critical functional residues (e.g., in the active site of an enzyme or the antigen-binding site of an antibody).[20] | - Reduce the degree of labeling by using a lower molar excess of the dye.[20] - Consider alternative labeling chemistries that target different functional groups (e.g., thiol-reactive dyes). |
| Photobleaching | - Inherent property of the fluorophore. - Intense or prolonged exposure to excitation light.[21] | - Use an anti-fade mounting medium for microscopy applications.[21] - Minimize the exposure of the sample to the excitation light source. |
PART 4: APPLICATIONS
Fluorescently labeled biomolecules are versatile tools with a wide range of applications in biological and biomedical research.
-
Fluorescence Microscopy: Visualize the subcellular localization of proteins and nucleic acids.[2][3][22]
-
Flow Cytometry: Identify and sort cell populations based on the expression of specific cell surface or intracellular markers.[][3]
-
Immunofluorescence Assays: Detect specific antigens in cells and tissues for diagnostic and research purposes.[][3]
-
Fluorescence In Situ Hybridization (FISH): Detect and localize specific DNA or RNA sequences in cells and tissues.[17]
-
High-Throughput Screening (HTS): Develop assays for drug discovery and to study molecular interactions.
Conclusion
Derivatives of this compound offer a valuable addition to the toolkit of fluorescent probes for biomolecule labeling. Their favorable spectroscopic properties, coupled with well-established amine-reactive chemistries, make them suitable for a wide array of applications. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively utilize these novel fluorophores to advance their scientific investigations.
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved from [Link]
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ResearchGate. (2021, April). Fluorophore Tagged Bio-molecules and Their Applications: A Brief Review. Retrieved from [Link]
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Mustafa, Y. F., et al. (2022, August 22). How to label nucleic acid ( or analogue of nucleic acid ) with fluorescence ?. ResearchGate. Retrieved from [Link]
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Shrestha, A. (2023, April 3). Visualizing Cellular Structures and Processes using Fluorescently-Labeled Cells. Medium. Retrieved from [Link]
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Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Retrieved from [Link]
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DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
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Merck Millipore. (n.d.). Nucleic Acid Labeling & Detection. Retrieved from [Link]
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MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]
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Savelyev, N. (2025, January 16). Maximizing the Potential of Fluorescent Dyes: Applications and Insights [Video]. YouTube. Retrieved from [Link]
- Day, R. N., & Davidson, M. W. (2009). Fluorescent protein applications in microscopy. Chemical Society Reviews, 38(10), 2887-2921.
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STAR Protocols. (2023, March 17). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. Retrieved from [Link]
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ResearchGate. (n.d.). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 5). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Applications of Metal Complexes with Ethyl 2-Aminobenzimidazole-5-carboxylate Ligands
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring Ethyl 2-Aminobenzimidazole-5-carboxylate and related benzimidazole-based ligands. This document delves into the synthesis of these complexes and their utility in key organic transformations, supported by detailed protocols and mechanistic insights.
Introduction: The Versatility of Benzimidazole-Based Ligands in Catalysis
Benzimidazole derivatives have emerged as a privileged ligand scaffold in coordination chemistry and homogeneous catalysis. Their unique electronic properties, steric tuneability, and the presence of both a nucleophilic imine nitrogen and an acidic N-H proton (which can be functionalized to form N-heterocyclic carbenes, NHCs) make them incredibly versatile. The incorporation of an ethyl carboxylate group at the 5-position of the benzimidazole ring, as in this compound, offers a valuable handle for further functionalization or can modulate the electronic nature of the ligand, thereby influencing the catalytic activity of the corresponding metal complex.
Metal complexes derived from these ligands have demonstrated remarkable efficacy in a variety of catalytic processes, including cross-coupling reactions, oxidation catalysis, and hydrogen transfer reactions.[1][2] The stability and activity of these complexes are often enhanced by the strong σ-donating ability of the benzimidazole moiety, particularly when it is coordinated as an N-heterocyclic carbene.[3]
Part 1: Synthesis of Metal Complexes
The synthesis of metal complexes with benzimidazole-based ligands typically involves two main stages: the synthesis of the benzimidazolium salt (the ligand precursor) and the subsequent metalation.
Protocol 1: Synthesis of a Representative Benzimidazolium Salt
This protocol describes the synthesis of a generic N,N'-disubstituted benzimidazolium salt, a precursor to an N-heterocyclic carbene (NHC) ligand.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.5 equivalents).
-
To this suspension, add an alkyl halide (e.g., benzyl bromide or an alkyl iodide, 2.2 equivalents) and heat the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product, a disubstituted benzimidazole, is then quaternized. Dissolve the product in a high-boiling solvent like toluene and add an excess of a different alkyl halide.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction to room temperature, and the benzimidazolium salt will precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Palladium-NHC Complex (PEPPSI-type)
This protocol outlines the synthesis of a Palladium(II)-N-Heterocyclic Carbene complex of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, which are known for their high activity in cross-coupling reactions.[4]
Step-by-Step Methodology:
-
In-situ Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the synthesized benzimidazolium salt (1 equivalent) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (1 equivalent) to generate the free carbene in situ.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Metalation: In a separate Schlenk flask, dissolve PdCl₂(CH₃CN)₂ (1 equivalent) in anhydrous THF.
-
Transfer the palladium precursor solution to the flask containing the free carbene via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterize the final palladium complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Part 2: Catalytic Applications and Protocols
Metal complexes with benzimidazole-based ligands are highly effective catalysts for a range of important organic transformations. Below are detailed application notes and protocols for some of the most significant reactions.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing benzimidazole-based NHC ligands are exceptionally active catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids.[5][6][7] The bifunctional nature of some benzimidazolyl ligands, where a basic nitrogen atom can assist in the transmetalation step, contributes to their high efficiency.[5]
Materials:
-
Palladium-NHC complex (e.g., synthesized in Protocol 2) (0.1-1 mol%)
-
Aryl bromide (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol or dioxane)
Step-by-Step Methodology:
-
To a Schlenk tube, add the palladium-NHC complex, aryl bromide, phenylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst Loading | 0.1 - 1 mol% | High catalyst activity allows for low loadings, which is economically and environmentally beneficial. |
| Solvent | Aqueous/Organic Mixture | The use of water or alcohol as a co-solvent often enhances the reaction rate and allows for milder conditions.[5] |
| Base | K₂CO₃, Cs₂CO₃ | The base is crucial for the activation of the boronic acid and for the reductive elimination step. |
| Temperature | 45 - 80 °C | Mild reaction conditions are often sufficient due to the high activity of the Pd-NHC catalyst.[6] |
Application 2: Ruthenium-Catalyzed N-Alkylation of Amines via Hydrogen Borrowing
Ruthenium "piano-stool" complexes containing benzimidazole-based NHC ligands are highly effective for the N-alkylation of amines with alcohols.[8] This "hydrogen borrowing" methodology is an atom-economical and environmentally friendly alternative to traditional N-alkylation methods, as the only byproduct is water.[8]
Caption: General workflow for copper-catalyzed aerobic oxidation.
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
2-Benzylbenzimidazole (1 equivalent)
-
Base (e.g., NaOH or K₂CO₃, 2 equivalents)
-
Solvent (e.g., DMF)
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-benzylbenzimidazole, copper(II) acetate, and the base.
-
Add DMF as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C under an air atmosphere for 24 hours. [9]4. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-aroyl-1H-benzimidazole by column chromatography. [9]
Conclusion
Metal complexes featuring this compound and related benzimidazole ligands represent a powerful class of catalysts for a wide array of organic transformations. Their facile synthesis, tuneable properties, and high catalytic activity make them valuable tools for both academic research and industrial applications, particularly in the development of efficient and sustainable synthetic methodologies. The protocols provided herein serve as a practical starting point for exploring the rich catalytic chemistry of these versatile complexes.
References
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Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand. (2013). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
CuBr-Catalyzed Oxidation/Coupling: An Efficient and Applicable Strategy for the Synthesis of 2-Aryl Benzimidazoles from 1-Fluoro-2-nitrobenzene and Benzylamines. (2015). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Benzimidazole-based palladium–N-heterocyclic carbene: a useful catalyst for C–C cross-coupling reaction at ambient condition. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Ruthenium(II) complexes bearing benzimidazole-based N-heterocyclic carbene (NHC) ligands as potential antimicrobial, antioxidant, enzyme inhibition, and antiproliferative agents. (2022). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Mechanistic studies and proposed mechanism. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. (2023). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). PubMed. Retrieved January 22, 2026, from [Link]
-
Copper-Catalyzed Aerobic Oxidation of 2-Arylmethyl Benzimidazoles. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
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Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (2014). Scientific & Academic Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis of Novel Chelating Benzimidazole-Based Carbenes and Their Nickel(II) Complexes: Activity in the Kumada Coupling Reaction. (2011). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Cobalt(II) complexes derived from a 2-aminobenzimidazole-thiazoline ligand. (2021). Universidad de Extremadura. Retrieved January 22, 2026, from [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). Royal Society Publishing. Retrieved January 22, 2026, from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2003). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Medicinal Applications of Imidazolium Carbene Metal Complexes. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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A new family of thiolate-bridged bimetallic complexes featuring a benzimidazole moiety: synthesis, structure and redox reactivity. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes. (2021). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
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Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. (2015). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Polymerization Reactions Involving Ethyl 2-Aminobenzimidazole-5-carboxylate: Protocols and Applications
An Application Guide for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Ethyl 2-aminobenzimidazole-5-carboxylate (EABC) is a versatile heterocyclic compound that serves as a valuable building block for novel polymeric materials. Its unique structure, featuring a reactive amino group, a polymerizable benzimidazole core, and a modifiable ester functional group, opens avenues for the synthesis of high-performance polymers with tailored properties. Benzimidazole-based polymers, such as polybenzimidazoles (PBIs), are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, protective apparel, and high-temperature fuel cell membranes.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for two primary polymerization strategies involving EABC: Oxidative Polymerization and Step-Growth Polycondensation . The narrative emphasizes the rationale behind experimental choices, provides self-validating protocols through integrated characterization steps, and is grounded in authoritative scientific literature.
Introduction to this compound (EABC) as a Monomer
The benzimidazole moiety is a critical pharmacophore in medicinal chemistry and a robust structural unit in materials science.[2][3] EABC combines this potent core with functional groups that enable its participation in various polymerization reactions. The 2-amino group, in conjunction with the aromatic system, is susceptible to oxidative coupling, leading to conjugated polymer backbones. Alternatively, the ester group at the 5-position can be hydrolyzed to a carboxylic acid, transforming EABC into an A-B type monomer, where the amino (A) and carboxyl (B) groups can undergo self-condensation to form a high-molecular-weight poly(amide-benzimidazole).
The choice of polymerization strategy dictates the final polymer architecture and, consequently, its material properties. This document serves as a practical guide to harnessing the potential of EABC in polymer synthesis.
Monomer Properties and Purity Assessment
Successful polymerization is contingent on the purity of the starting monomer. Before initiating any reaction, it is critical to characterize and purify EABC.
| Property | Value | Method |
| Molecular Formula | C₁₀H₁₁N₃O₂ | - |
| Molecular Weight | 205.21 g/mol | - |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Melting Point | ~170-175 °C | Differential Scanning Calorimetry (DSC) |
| Purity | ≥98% | HPLC, ¹H NMR |
| Solubility | Soluble in DMSO, DMF, NMP | Solubility Test |
Protocol Pre-requisite: Ensure monomer purity is confirmed by ¹H NMR and HPLC before proceeding. Impurities can act as chain terminators or create undesirable side reactions, compromising the final polymer's molecular weight and properties.
Polymerization Strategies and Mechanisms
Two robust methods for the polymerization of EABC are detailed below. The selection of a specific pathway depends on the desired polymer properties, such as conductivity, thermal stability, and solubility.
Strategy A: Oxidative Polymerization
This approach leverages the 2-amino group and the electron-rich benzimidazole ring system to form a conjugated polymer through C-N and C-C bond formation under oxidative conditions.[4] This method is analogous to the polymerization of aniline and is attractive for creating materials with potential electronic and optical properties.
Mechanism Insight: The reaction is initiated by an oxidizing agent, such as ammonium persulfate (APS), which abstracts an electron from the monomer to form a radical cation. This reactive intermediate then propagates through coupling reactions at the amino group and activated positions on the aromatic rings, leading to an extended π-conjugated system. The acidic medium is crucial as it protonates the imidazole nitrogens, increasing the monomer's solubility and preventing over-oxidation.
Strategy B: Step-Growth Polycondensation
This classic polymerization technique builds polymers by sequential reactions between functional groups.[5] For EABC, this involves a two-stage process: hydrolysis of the ethyl ester to a carboxylic acid, followed by a high-temperature polycondensation reaction to form a poly(amide-benzimidazole). This method is ideal for producing polymers with exceptional thermal and mechanical stability, characteristic of aromatic polyamides and polybenzimidazoles.[6]
Mechanism Insight:
-
Hydrolysis: The ethyl ester is converted to a carboxylic acid via saponification. This creates a bifunctional A-B monomer: 2-aminobenzimidazole-5-carboxylic acid.
-
Polycondensation: The A-B monomers react under high temperatures in the presence of a catalyst and dehydrating agent, such as Eaton's Reagent (P₂O₅ in methanesulfonic acid).[6] The amino group of one monomer attacks the activated carboxyl group of another, forming an amide bond and eliminating a water molecule. This process repeats to build the polymer chain. Eaton's reagent is highly effective as it acts as both the solvent and the condensing agent, driving the reaction toward high molecular weight polymer formation.[6]
Detailed Experimental Protocols
Protocol 1: Oxidative Polymerization of EABC
This protocol describes the synthesis of Poly(this compound) via chemical oxidation.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound (EABC) | ≥98% | Sigma-Aldrich | Purify if necessary. |
| Ammonium Persulfate (APS) | ACS Reagent | Fisher Scientific | Use as the oxidant. |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | To create an acidic medium. |
| Methanol | HPLC Grade | VWR | For polymer precipitation/washing. |
| Deionized Water | 18.2 MΩ·cm | - | As the solvent. |
Step-by-Step Methodology:
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2.05 g (10 mmol) of EABC in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is fully dissolved. Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen.
-
Initiator Solution Preparation: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 eq) of ammonium persulfate (APS) in 20 mL of 1 M HCl.
-
Initiation of Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually darken, indicating the onset of polymerization.
-
Polymerization Reaction: Allow the reaction to proceed at 0-5 °C for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Polymer Isolation and Purification: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Filter the dark precipitate using a Buchner funnel.
-
Washing: Wash the collected polymer sequentially with 200 mL of 1 M HCl, 200 mL of deionized water, and finally 200 mL of methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours. The final product should be a dark-colored powder.
-
Characterization: Proceed with polymer characterization as described in Section 4.
Workflow for Oxidative Polymerization:
Caption: Workflow for the oxidative polymerization of EABC.
Protocol 2: Step-Growth Polycondensation of EABC
This protocol is a two-part process involving the initial hydrolysis of EABC followed by polymerization.
Part A: Hydrolysis of EABC to 2-Aminobenzimidazole-5-carboxylic Acid (ABCA)
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| This compound (EABC) | ≥98% | Sigma-Aldrich | - |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR | For saponification. |
| Ethanol, 200 Proof | ACS Reagent | Decon Labs | Solvent. |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | For neutralization. |
| Deionized Water | 18.2 MΩ·cm | - | Solvent. |
Step-by-Step Methodology:
-
Saponification: Dissolve 4.10 g (20 mmol) of EABC in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of 2.40 g (60 mmol, 3 eq) of NaOH in 20 mL of deionized water.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using TLC until the starting material spot disappears.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add 6 M HCl dropwise while stirring until the pH of the solution reaches ~6-7. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the white solid, wash with cold deionized water, and dry in a vacuum oven at 80 °C overnight to yield 2-aminobenzimidazole-5-carboxylic acid (ABCA).
-
Confirmation: Confirm the structure of the product via FTIR (disappearance of the ester C=O stretch, appearance of a broad O-H stretch) and ¹H NMR (disappearance of ethyl protons).
Part B: Polycondensation of ABCA
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| 2-Aminobenzimidazole-5-carboxylic Acid (ABCA) | Synthesized | - | Must be thoroughly dried. |
| Phosphorus Pentoxide (P₂O₅) | ≥98% | Sigma-Aldrich | Dehydrating agent. |
| Methanesulfonic Acid (MSA) | ≥99% | Sigma-Aldrich | Solvent. |
| Deionized Water | 18.2 MΩ·cm | - | For polymer precipitation. |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent | VWR | For neutralization. |
Step-by-Step Methodology:
-
Prepare Eaton's Reagent: In a three-neck flask equipped with a high-torque mechanical stirrer and a nitrogen inlet/outlet, carefully and slowly add 10 g of P₂O₅ to 100 g of methanesulfonic acid (MSA) with gentle stirring. An exotherm will occur. Allow the reagent to cool to room temperature. This creates a 1:10 (w/w) P₂O₅/MSA solution.[6]
-
Monomer Addition: Add 1.77 g (10 mmol) of thoroughly dried ABCA monomer to the Eaton's Reagent under a gentle flow of nitrogen.
-
Polymerization - Temperature Program:
-
Heat the mixture to 80 °C and hold for 4 hours to ensure complete dissolution.
-
Increase the temperature to 140 °C and hold for 16 hours. The solution will become highly viscous.
-
-
Polymer Isolation: After cooling to ~80 °C, carefully and slowly pour the viscous polymer solution into a beaker containing 1 L of vigorously stirred deionized water. This will precipitate the polymer as fibrous strands or a powder.
-
Neutralization and Washing: Macerate the polymer in the water using a blender. Filter the polymer and resuspend it in a dilute ammonium hydroxide solution (pH ~8-9) to neutralize any residual acid. Continue to wash with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the final polymer product in a vacuum oven at 120 °C for 24 hours.
-
Characterization: Proceed with polymer characterization as described in Section 4.
Conceptual Mechanism for Step-Growth Polymerization:
Caption: Step-growth mechanism forming a high polymer.
Polymer Characterization
A thorough characterization is essential to confirm the polymer structure and assess its properties.
Workflow for Polymer Characterization:
Caption: Standard workflow for polymer characterization.
Expected Characterization Results
| Analysis Technique | Oxidative Polymer | Step-Growth Polymer (Polyamide) |
| FTIR | Broadening of aromatic peaks, disappearance of sharp N-H stretching bands, indicative of a more rigid, conjugated structure. | Appearance of a strong amide C=O stretch (~1650 cm⁻¹). Disappearance of the carboxylic acid O-H broad peak. Retention of N-H stretching bands. |
| ¹H NMR | Broad, poorly resolved peaks in the aromatic region due to restricted rotation in the conjugated backbone. | Disappearance of the carboxylic acid proton peak. Downfield shift of the N-H proton, indicating amide bond formation. |
| TGA | High thermal stability, with decomposition temperature (T_d) > 400 °C in N₂. | Exceptional thermal stability, with T_d often > 500 °C in N₂, characteristic of aromatic polyamides and PBIs.[1] |
| GPC/SEC | Provides molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). Requires a suitable solvent like NMP with LiBr. | Provides Mₙ, Mₙ, and PDI. High molecular weights are achievable with optimized reaction conditions. |
| DSC | Typically shows no clear melting point (Tₘ) but may exhibit a high glass transition temperature (T₉). | High T₉, often > 250 °C, indicating an amorphous or semi-crystalline rigid polymer.[7] |
Potential Applications and Future Outlook
Polymers derived from EABC are poised for use in advanced applications.
-
Oxidative Polymers: The conjugated backbones of these polymers suggest potential use in organic electronics, such as conductive coatings, sensors, or components in organic light-emitting diodes (OLEDs).
-
Step-Growth Polymers: The poly(amide-benzimidazole)s are high-performance materials. Their excellent thermal and chemical stability makes them candidates for high-temperature membranes for gas separation or fuel cells, fire-resistant textiles, and lightweight composites for the aerospace and automotive industries.[1][8]
Future research can focus on copolymerization of EABC with other monomers to fine-tune properties, post-polymerization modification of the ester group (if retained), and exploring the biological compatibility of these novel polymers for drug delivery or medical device applications.[9][10]
References
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). National Institutes of Health (NIH). [Link]
-
Oxidative Cyclization Approach to Benzimidazole Libraries. (2020). PubMed. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2021). ResearchGate. [Link]
-
Synthesis of functionalized benzimidazoles via oxidative tandem quartic C–H aminations and cleavage of C–N and C–C bonds. (n.d.). Chemical Communications (RSC Publishing). [Link]
- Method of making polybenzimidazole. (2017).
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
Oxidant-switchable Selective Synthesis of 2-aminobenzimidazoles via C-H amination/acetoxylation of Guanidines. (2014). PubMed. [Link]
-
Synthesis and study of 2-aminobenzimidazole arylhydrazones as potential antineoplastic agents with antioxidant action. (2022). Pharmacia. [Link]
-
Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. (2020). RSC Publishing. [Link]
-
Aromatic Polybenzimidazoles: Syntheses, Properties, and Applications. (1981). ResearchGate. [Link]
-
Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. (2006). Wiley InterScience. [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]
-
Solution Polymerization of Polybenzimidazole. (2016). The Benicewicz Group, University of South Carolina. [Link]
-
Discovery and development of 2-aminobenzimidazoles as potent antimalarials. (2021). PubMed. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Step-growth polymerization. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of New heterocyclic Polyacrylamides from Derivatives 2-Aminobenzothiazole. (2014). Baghdad Science Journal. [Link]
-
Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. (2023). National Institutes of Health (NIH). [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-Aminobenzimidazole-5-carboxylate by Recrystallization
This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-Aminobenzimidazole-5-carboxylate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding its purification by recrystallization. Our aim is to equip you with the scientific rationale behind the procedural steps to empower you to overcome common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Q1: My yield of purified this compound is significantly lower than expected.
-
Potential Cause 1: Inappropriate Solvent Choice or Excessive Solvent Volume. The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[1] If the compound remains significantly soluble at lower temperatures, a substantial amount will be lost in the mother liquor. Using an excessive volume of solvent will also lead to a low recovery rate.[2]
-
Solution:
-
Solvent Re-evaluation: The ideal solvent for this compound should be selected based on its polarity and ability to form hydrogen bonds. Given the presence of an ester, an amino group, and a benzimidazole core, solvents like ethanol, methanol, or ethyl acetate, potentially in combination with an anti-solvent like water or hexane, are good starting points.[3] A "like dissolves like" approach can be a useful initial guide.[4]
-
Solvent Volume Optimization: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated crude material is a practical way to avoid using an excess.
-
Second Crop Recovery: If you suspect significant product loss to the mother liquor, you can attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate and cooling it again.[2]
-
-
-
Potential Cause 2: Premature Crystallization During Hot Filtration. If your crude material contains insoluble impurities that need to be removed by hot filtration, the solution may cool sufficiently during this process for the product to crystallize on the filter paper or in the funnel.
-
Solution:
-
Pre-heat Equipment: Warm the funnel and the receiving flask before filtration to prevent a significant temperature drop.
-
Use a Small Excess of Solvent: Add a slight excess of hot solvent before filtration to ensure the product remains in solution. This excess can be boiled off after filtration and before the cooling stage.
-
Work Quickly: Perform the hot filtration as rapidly as possible.
-
-
Q2: The purified product has "oiled out" instead of forming crystals.
-
Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. If the solute dissolves in the solvent at a temperature above its own melting point, it may separate from the solution as a liquid (oil) rather than a solid upon cooling.[5]
-
Solution:
-
Select a Lower-Boiling Solvent: Choose a recrystallization solvent with a boiling point below the melting point of this compound.
-
Induce Crystallization: If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth. Seeding the solution with a small crystal of the pure product can also be effective.
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by letting the flask cool to room temperature on a surface that is not a heat sink, before transferring it to an ice bath.[5]
-
-
-
Potential Cause 2: High concentration of impurities. A high level of impurities can depress the melting point of the product and interfere with the crystal lattice formation, leading to oiling out.[5]
-
Solution:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a column chromatography, before attempting recrystallization.
-
Use a Different Solvent System: A solvent system that is less effective at dissolving the impurities may help.
-
-
Q3: The resulting crystals are very fine or appear as a powder, making them difficult to filter.
-
Potential Cause: The solution was cooled too rapidly. Rapid cooling promotes the rapid formation of many small nuclei, leading to the growth of small crystals or a powder.[1]
-
Solution:
-
Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached ambient temperature, it can then be placed in an ice bath to maximize crystal recovery.
-
Insulation: Insulating the flask during the initial cooling phase can further slow down the process and encourage the growth of larger, more well-defined crystals.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[6][7] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[6] As this solution is gradually cooled, the solubility of the target compound, this compound, decreases, causing it to crystallize out of the solution in a pure form.[6] The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the mother liquor).[6][8]
Q2: How do I select the best solvent for the recrystallization of this compound?
The ideal solvent should exhibit the following characteristics[1][6]:
-
High dissolving power for the target compound at high temperatures and low dissolving power at low temperatures. This is the most critical factor for achieving a good yield.
-
Inertness: The solvent should not react chemically with this compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by hot filtration).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[6]
For this compound, good starting points for solvent screening include alcohols (e.g., ethanol, methanol) and esters (e.g., ethyl acetate).[3]
Q3: What are the potential impurities in my crude this compound?
The impurities will largely depend on the synthetic route used. Common synthesis of 2-aminobenzimidazoles often involves the reaction of o-phenylenediamines with cyanogen bromide or the cyclodesulfurization of a thiourea precursor.[10][11] Potential impurities could include:
-
Unreacted starting materials.
-
Side-products from the reaction, such as urea derivatives if a thiourea route is employed.[11]
-
Reagents used in the synthesis.
Understanding the potential impurities is crucial for selecting a solvent that will effectively separate them from the desired product.
Q4: What safety precautions should I take when performing this recrystallization?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Perform the recrystallization in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.[13][14]
-
Handling: Avoid inhaling dust from the solid compound and vapors from the solvent.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store this compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]
Section 3: Experimental Protocols and Data
Protocol: General Recrystallization of this compound
This is a generalized procedure. The optimal solvent and volumes should be determined experimentally on a small scale first.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Summary: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for polar compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds with ester functionalities. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with more organic solvents. |
| Hexane | 69 | Non-polar | Can be used as an anti-solvent. |
Section 4: Visual Guides
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. praxilabs.com [praxilabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. geneseo.edu [geneseo.edu]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate
Here is the technical support center for the synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate.
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who utilize this key intermediate in their synthetic workflows, particularly in the development of pharmaceuticals like Dabigatran Etexilate.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the primary synthetic route for this compound and what are its critical steps?
A1: The most prevalent and industrially relevant synthesis involves the cyclization of an ethyl 3,4-diaminobenzoate precursor. The core of the synthesis is the introduction of the C2 carbon atom of the imidazole ring, which also bears the amino group. This is typically achieved by reacting ethyl 3,4-diaminobenzoate with cyanogen bromide (BrCN). The reaction proceeds via an initial nucleophilic attack of one amino group onto the cyanogen bromide, followed by an intramolecular cyclization to form the stable benzimidazole ring system. Critical control points include maintaining an inert atmosphere to prevent oxidation of the diamine starting material and managing the reaction temperature to avoid side reactions.
Q2: My final product has a persistent pink or brown coloration. What is the cause and how can it be removed?
A2: This is one of the most common issues in benzimidazole synthesis and is almost always due to the oxidation of the o-phenylenediamine starting material or, to a lesser extent, the product itself.[2] o-Phenylenediamines are highly susceptible to air oxidation, which forms highly colored, often polymeric, impurities.
-
Causality: Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or at elevated temperatures, accelerates the formation of these chromophores.
-
Preventative Measures: The most effective solution is to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) from start to finish.[2]
-
Remediation: If the final product is colored, purification can be achieved by recrystallization with the addition of activated carbon (decolorizing charcoal).[3][4] The charcoal adsorbs the large, planar colored impurities. A subsequent filtration while the solution is hot will remove the carbon and the adsorbed impurities. For persistent color, column chromatography may be necessary.[2][5]
Q3: The yield of my reaction is consistently low. What are the most probable reasons?
A3: Low yields can stem from several factors throughout the process:
-
Incomplete Reaction: The cyclization may not have gone to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[2]
-
Starting Material Degradation: As mentioned in Q2, the ethyl 3,4-diaminobenzoate starting material can degrade via oxidation if not handled under inert conditions. This reduces the amount of starting material available for the desired reaction.
-
Mechanical Losses During Workup: The product may be partially lost during extraction or filtration steps. Ensure the pH during aqueous workup is carefully controlled to keep the product in the organic phase and minimize its solubility in aqueous layers.
-
Side Reaction Consumption: Formation of byproducts, such as dimers or polymers, will directly consume starting material and lower the yield of the desired product.
Q4: I am observing a byproduct with a similar polarity to my product on TLC. What could it be?
A4: A common process-related impurity is the corresponding carboxylic acid, 2-aminobenzimidazole-5-carboxylic acid. This results from the hydrolysis of the ethyl ester group. This can occur if the reaction is run under harsh acidic or basic conditions with water present, or more commonly, during an aqueous workup if the pH is not carefully controlled. Another possibility is the formation of a dimer or an incompletely cyclized intermediate, which may have similar polarity.
Part 2: Troubleshooting Guide: Problems & Solutions
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Reaction Stalls / Incomplete Consumption of Starting Material
-
Observation: TLC or HPLC analysis shows a significant amount of remaining ethyl 3,4-diaminobenzoate even after the recommended reaction time.
-
Causality & Logic: Chemical reactions are governed by kinetics and stoichiometry. An incomplete reaction suggests that one of these factors is limiting. The activation energy barrier may not be overcome (temperature is too low), the reaction may not have had enough time to proceed to completion, or there may be an insufficient amount of the cyclizing agent (e.g., BrCN).
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Double-check the molar equivalents of your reagents. Ensure the cyclizing agent is present in the correct, often slightly excess, amount.
-
Increase Reaction Time: Continue to heat the reaction, taking aliquots every 1-2 hours to monitor for further conversion by TLC/HPLC.
-
Increase Temperature: If extending the time has no effect, cautiously increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures can also promote side reactions.
-
Reagent Quality: Ensure the cyclizing agent has not degraded. For example, cyanogen bromide should be used as a fresh, high-purity reagent.
-
Problem 2: Formation of Insoluble, Tarry Byproducts
-
Observation: The reaction mixture becomes dark and viscous, and upon workup, a significant amount of intractable tar is produced instead of a crystalline solid.
-
Causality & Logic: This is a classic sign of polymerization and/or extensive degradation. o-Phenylenediamines can undergo oxidative polymerization to form complex, high-molecular-weight structures, particularly at high temperatures or upon prolonged exposure to air.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Problem 3: Product Contains 2-Aminobenzimidazole-5-Carboxylic Acid
-
Observation: NMR or LC-MS analysis of the purified product shows a significant peak corresponding to the hydrolyzed carboxylic acid.
-
Causality & Logic: The ethyl ester functional group is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis. This is a common side reaction if the workup conditions are not optimized.
-
Preventative Protocol:
-
Use Anhydrous Solvents: Ensure all solvents used for the reaction itself are anhydrous to prevent hydrolysis during the cyclization step.
-
Controlled Workup: During aqueous extraction, avoid extremes of pH. If a basic wash is required (e.g., with sodium bicarbonate solution), perform it quickly and at a low temperature (0-5°C) to minimize the rate of saponification.[6]
-
Avoid Acidic Reflux: If purification requires recrystallization from an acidic solvent system, avoid prolonged heating.
-
Problem 4: Formation of Benzimidazole N-oxide Impurities
-
Observation: The product is contaminated with a more polar impurity, potentially leading to coloration, which is identified as a benzimidazole N-oxide by mass spectrometry.
-
Causality & Logic: Overly harsh oxidizing conditions or the use of certain oxidizing agents can lead to the oxidation of one of the benzimidazole nitrogen atoms to an N-oxide.[2] While less common than starting material oxidation, this can be a persistent issue in some synthetic routes.
-
Solutions:
-
Control Oxidants: If your synthesis uses an explicit oxidizing agent, ensure accurate stoichiometry. An excess should be avoided.
-
Inert Atmosphere: Running the reaction under an inert atmosphere will help minimize this side reaction by excluding ambient oxygen.[2]
-
Purification: N-oxides are typically more polar than the parent benzimidazole. They can often be effectively removed using column chromatography.[2]
-
Part 3: Data & Protocols
Table 1: Common Impurities & Identification
| Impurity Name | Structure | Probable Origin | Identification Notes |
| Ethyl 3,4-diaminobenzoate | Unreacted Starting Material | Lower Rf on silica TLC (more polar than product). | |
| 2-Aminobenzimidazole-5-carboxylic acid | Hydrolysis of product ester | Significantly different polarity. Visible in LC-MS (lower mass). Disappearance of ethyl signals in ¹H NMR. | |
| Oxidative Impurities | (Complex Mixture) | Air oxidation of starting material | Causes pink/brown/yellow coloration. Often appears as a baseline streak on TLC. |
| Benzimidazole N-oxide | Over-oxidation of product | Higher polarity than product. Detectable by a +16 mass unit shift in MS analysis.[2] |
Experimental Protocol: Purification by Decolorizing Recrystallization
This protocol is a self-validating system for removing colored impurities. The effectiveness is judged by the visual clarity of the filtrate and the color of the final crystalline product.
-
Dissolution: Transfer the crude, colored this compound to an appropriately sized Erlenmeyer flask. Add a suitable solvent (e.g., ethyl acetate is often cited for related intermediates) in a ratio of approximately 10-20 mL per gram of crude product.[1]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not boil excessively.
-
Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated decolorizing carbon (approx. 1-2% of the crude product weight). Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Digestion: Place the flask back on the heat and gently reflux for 5-15 minutes.[3][4] This allows the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. The filtrate should be significantly lighter in color or colorless. This step must be done quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting crystals should be off-white to white.
General Synthetic Pathway Diagram
Caption: General reaction scheme for synthesis.
References
-
Der Pharma Chemica. (2016). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 8(1), 304-316. Retrieved from [Link]
- Google Patents. (2017). US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
European Patent Office. (2012). EP 2707364 B1 - Process for the manufacture of dabigatran etexilate and intermediates thereof. Retrieved from [Link]
-
European Patent Office. (2020). EP 2978750 B1 - Synthesis of Dabigatran. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Org. Synth. Coll. Vol. 2, p.65 (1943); Vol. 13, p.12 (1933). Retrieved from [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Adv., 2023, 13, 31758-31792. Retrieved from [Link]
-
ResearchGate. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. Retrieved from [Link]
-
Singh, S. K., et al. (2015). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. Modern Chemistry, 3(2), 12-18. Retrieved from [Link]
Sources
- 1. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of Ethyl 2-Aminobenzimidazole-5-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of Ethyl 2-Aminobenzimidazole-5-carboxylate in reaction media. Our goal is to equip you with the knowledge and practical strategies to enhance the solubility of this key building block, ensuring the success and efficiency of your synthetic protocols.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound possesses a rigid, planar benzimidazole core with both hydrogen bond donating (amino group) and accepting (ester and imidazole nitrogens) functionalities. This structure contributes to strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state, leading to a high lattice energy that is difficult to overcome by many common organic solvents. Consequently, researchers often encounter difficulties in achieving the desired concentration for efficient reaction kinetics, leading to sluggish or incomplete reactions and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a structured, question-and-answer-based approach to directly address specific solubility issues you may encounter during your experiments.
Q1: I am observing very low solubility of this compound in my chosen reaction solvent. What are my immediate options?
When faced with poor solubility, a systematic approach starting with simple physical methods is recommended before resorting to more complex chemical modifications.
Initial Troubleshooting Steps:
-
Solvent Screening: The first step is to perform a small-scale solvent screening to identify a more suitable reaction medium. While comprehensive quantitative solubility data for this compound is not widely published, a general understanding of solvent polarity can guide your selection. Polar aprotic solvents are often a good starting point.
Solvent Class Examples Rationale Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) These solvents can effectively disrupt the intermolecular hydrogen bonds of the solute. Polar Protic Ethanol, Methanol, Isopropanol Can act as both hydrogen bond donors and acceptors, but solubility may be limited at room temperature. Ethers Tetrahydrofuran (THF), 1,4-Dioxane Moderate polarity, may require heating. Chlorinated Dichloromethane (DCM), Chloroform Generally less effective for highly polar compounds. -
Thermal Energy Input (Heating): Increasing the temperature of the reaction mixture is a straightforward method to enhance solubility. The increased kinetic energy helps to break the intermolecular forces of the solute.
-
Causality: Heat increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the lattice energy of the solid.
-
Protocol: Gradually heat the reaction mixture with continuous stirring, monitoring for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
-
Sonication: The application of ultrasonic waves can significantly improve the dissolution of suspended solids.
-
Causality: Sonication induces acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates localized high-pressure and high-temperature zones, creating powerful shockwaves that break apart solute agglomerates and increase the surface area for solvation.[1][2]
-
Protocol: Immerse the reaction vessel in an ultrasonic bath. For more efficient energy transfer, a probe sonicator can be used, though care must be taken to avoid localized overheating.
Diagram 1: Mechanism of sonication-assisted dissolution. -
Q2: I've tried heating and sonication with limited success. What chemical strategies can I employ to improve solubility?
If physical methods are insufficient, modifying the chemical environment of the reaction is the next logical step.
Chemical Solubility Enhancement Strategies:
-
Co-solvent Systems: Employing a mixture of solvents can often achieve a desirable level of solubility that a single solvent cannot.
-
Causality: A co-solvent system can modulate the polarity of the reaction medium to better match that of the solute. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly enhance the solubility of polar compounds.[3]
-
Experimental Protocol: Co-solvent Screening
-
In a series of vials, suspend a small, known amount of this compound in your primary reaction solvent.
-
To each vial, add a different co-solvent (e.g., DMF, DMSO, NMP, ethanol) dropwise while stirring until dissolution is observed.
-
Note the approximate ratio of primary solvent to co-solvent required for dissolution.
-
Select the most effective and reaction-compatible co-solvent system for your larger-scale experiment.
-
-
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-insoluble organic reactant and a water-soluble reagent (e.g., a salt).
-
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur.[4][5][6] This is beneficial when the benzimidazole derivative has poor solubility in the organic phase where the other reactant resides.
-
Protocol:
-
Choose a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Add a catalytic amount (typically 1-10 mol%) of the PTC to the biphasic reaction mixture.
-
Stir the mixture vigorously to ensure efficient transport of the reactant across the phase boundary.
-
Diagram 2: Simplified workflow of phase-transfer catalysis. -
-
Formation of a Soluble Derivative or Salt: In some cases, temporarily modifying the structure of the benzimidazole can dramatically improve its solubility.
-
Causality: Converting the amino group to a more soluble salt (e.g., hydrochloride) or a protecting group that enhances solubility can be an effective strategy. This is particularly useful if the subsequent reaction conditions are compatible with the modified structure.
-
Q3: Are there any other advanced techniques to consider for enhancing solubility?
For particularly challenging cases, more advanced formulation strategies can be explored, although these are more common in drug delivery applications, the principles can be adapted for reaction chemistry.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which often exhibits higher apparent solubility and faster dissolution rates compared to the crystalline form.[7]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range significantly increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[7]
Experimental Protocols
Protocol for a Systematic Solvent and Temperature Solubility Screen
Objective: To identify a suitable solvent system and optimal temperature for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, NMP, ethanol, methanol, THF, acetonitrile)
-
Small vials with magnetic stir bars
-
Hotplate stirrer with a temperature probe
-
Thermometer
Procedure:
-
Weigh a precise amount (e.g., 10 mg) of this compound into each vial.
-
Add a measured volume (e.g., 1 mL) of a different solvent to each vial.
-
Stir the mixtures at room temperature for 15 minutes and visually assess the solubility.
-
For solvents where the compound is not fully soluble, gradually increase the temperature in increments of 10°C, holding at each temperature for 10 minutes with stirring.
-
Record the temperature at which complete dissolution occurs.
-
If the compound remains insoluble near the boiling point of the solvent, consider it poorly soluble in that solvent.
-
For promising solvents, you can determine a more quantitative solubility by gradually adding more solute to a known volume of solvent at a fixed temperature until saturation is reached.
Conclusion
Overcoming the poor solubility of this compound is a common yet manageable challenge in synthetic chemistry. By systematically applying the physical and chemical strategies outlined in this guide, researchers can significantly improve the dissolution of this valuable compound, leading to more efficient and successful reactions. It is recommended to start with the simplest methods, such as solvent screening and heating, before progressing to more complex techniques like co-solvent systems or phase-transfer catalysis. A thorough understanding of the underlying principles of solubility will empower you to troubleshoot effectively and optimize your experimental conditions.
References
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Glosbe. (2026, January 3). Sonication: Significance and symbolism. Retrieved from [Link]
-
Saif, M. J., Anwar, J., & Munawar, M. A. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... ResearchGate. Retrieved from [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. 182(4), 815-823. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
-
The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]
-
Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). comparative study of different approaches used for solubility enhancement of poorly water. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
DEFENSE TECHNICAL INFORMATION CENTER. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). What Is Phase Transfer Catalysis?. YouTube. Retrieved from [Link]
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
-
ResearchGate. (2025, August 10). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. 8(5), 23-28. Retrieved from [Link]
-
ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
International Journal of Pharmaceutical Science & Innovation. (2022). Techniques used for Solubility Enhancement of Albendazole. 2(2). Retrieved from [Link]
- Sun, C.-M., et al. (2025).
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
ResearchGate. (2025, August 10). Ethyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Chemical and Pharmaceutical Bulletin. (n.d.). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. 57(9), 989-992. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(11), 5273-5280. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Retrieved from [Link]
-
ResearchGate. (2024, April 29). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
Sources
Optimization of reaction conditions for derivatization of Ethyl 2-Aminobenzimidazole-5-carboxylate
An in-depth guide to navigating the complexities of derivatizing Ethyl 2-Aminobenzimidazole-5-carboxylate, this Technical Support Center provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to empower you to overcome common experimental hurdles and accelerate your research.
Section 1: Foundational Principles & Reactivity
Before embarking on derivatization, a clear understanding of the substrate's electronic and steric properties is paramount. This compound is a versatile scaffold, but its multiple reactive sites can lead to challenges in selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on this compound and how does this affect derivatization?
A1: The molecule possesses three primary nucleophilic nitrogen centers with distinct reactivity profiles. Understanding these is the first step in designing a selective reaction.
-
Exocyclic Amino Group (C2-NH₂): This is often the most nucleophilic and sterically accessible site, making it the primary target for reactions like acylation and sulfonylation under standard conditions.
-
Endocyclic Imidazole Nitrogens (N1 and N3): These nitrogens are part of the aromatic imidazole ring. The N1-H is weakly acidic and can be deprotonated with a suitable base to form a potent nucleophile for alkylation or arylation. The N3 nitrogen is typically less reactive in its neutral form but becomes nucleophilic after the N1 position is substituted. The tautomerism between N1-H and N3-H means that reactions targeting the ring nitrogen can sometimes yield a mixture of N1 and N3 substituted products, complicating purification.
The ethyl ester at the C5 position is an electron-withdrawing group, which slightly reduces the overall basicity of the benzimidazole ring system. It is also susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider during reaction work-up.
Caption: Reactivity map of this compound.
Section 2: General Workflow & In-Process Monitoring
A robust and reproducible experimental design relies on a systematic workflow and diligent reaction monitoring. This prevents failed reactions and simplifies the identification of unforeseen side products.
Q2: What is a reliable general workflow for setting up and running a derivatization experiment?
A2: A systematic approach is crucial. We recommend the following self-validating workflow, which incorporates critical checkpoints to ensure success.
Caption: A self-validating workflow for derivatization experiments.
Q3: What are the most effective methods for monitoring the reaction's progress?
A3: Choosing the right analytical technique is key to making informed decisions about your reaction. A combination of methods often provides the most complete picture.
| Technique | Primary Use & Insights | Advantages | Limitations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative check for the consumption of starting material and formation of new spots (product/byproducts). | Fast, inexpensive, requires minimal sample. Excellent for quick go/no-go decisions. | Non-quantitative, co-eluting spots can be misleading, requires a UV-active chromophore or staining. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides retention time data and mass-to-charge ratio (m/z) of components. Confirms product formation by mass and identifies potential byproducts. | Highly sensitive, provides molecular weight information, separates complex mixtures.[1] | Can be destructive, ionization efficiency varies between compounds, not ideal for unstable molecules. |
| Nuclear Magnetic Resonance (¹H NMR) | Can be used on a crude reaction aliquot to get a clear ratio of starting material to product by integrating characteristic peaks. | Quantitative, provides structural information, definitive confirmation of conversion. | Requires more sample, slower than TLC/LC-MS, complex mixtures can be difficult to interpret. |
Section 3: Troubleshooting Common Derivatization Reactions
This section addresses specific, high-frequency issues encountered during the derivatization of this compound.
N-Acylation / N-Aroylation (e.g., using Acyl Chlorides or Anhydrides)
Q4: My acylation reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A4: This is a common issue often traced back to the reaction setup or reagents.
-
Cause 1: Inadequate Base. The reaction generates HCl (from acyl chlorides) which protonates the nucleophilic amino group, shutting down the reaction.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base is used to scavenge the acid. For sensitive substrates, using two or more equivalents is recommended. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices.[2]
-
-
Cause 2: Reagent Quality. The acylating agent (e.g., acetyl chloride) may have hydrolyzed due to improper storage.
-
Solution: Use a fresh bottle of the acylating agent or distill it prior to use. Always handle moisture-sensitive reagents under an inert atmosphere.
-
-
Cause 3: Solvent Issues. The presence of water or protic impurities (like ethanol in chloroform) can consume the acylating agent.
-
Solution: Use anhydrous grade solvents. If unavailable, dry the solvent over an appropriate drying agent (e.g., molecular sieves for DMF/DCM, CaH₂ for THF) before use.[3]
-
Q5: I'm getting a mixture of mono- and di-acylated products on the exocyclic and endocyclic nitrogens. How can I improve selectivity for the C2-amino group?
A5: Achieving mono-acylation on the exocyclic amine is a classic selectivity challenge. The key is to control the reactivity.
-
Solution 1: Stoichiometry and Temperature Control. Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. Run the reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature) to favor the kinetically preferred product, which is typically the more accessible exocyclic amine.[4]
-
Solution 2: Choice of Base. A bulky base like DIPEA can sterically hinder reaction at the more crowded endocyclic positions. A weaker base may not be sufficient to deprotonate the N1-H, thus preventing di-acylation.
-
Solution 3: Use a Less Reactive Acylating Agent. If an acyl chloride is too reactive, consider using the corresponding anhydride, which will react more slowly and selectively with the most nucleophilic site.
N-Alkylation (e.g., using Alkyl Halides)
Q6: My alkylation reaction is yielding a complex mixture of N1, N3, and C2-N-alkylated products. How can I direct the alkylation to the desired nitrogen?
A6: Regioselectivity in N-alkylation is notoriously difficult due to the competing nucleophilicity of the three nitrogen atoms.
-
Cause: Lack of Site Activation. Without proper conditions, the alkylating agent will react with all available nucleophilic sites.
-
Solution 1: Selective N1 Alkylation. To target the endocyclic N1 position, a two-step approach is most reliable. First, deprotonate the N1-H with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. This generates the N1-anion, which is a much stronger nucleophile than the other two nitrogens. Then, add the alkyl halide.[4][5]
-
Solution 2: Protecting Group Strategy. To target the N3 position, you may need to first protect the more reactive C2-amino and N1 positions, perform the N3-alkylation, and then deprotect. This is a longer but more controlled route.
-
Solution 3: C2-N Alkylation (Reductive Amination). Direct alkylation of the C2-amino group is often low-yielding. A more effective method is reductive amination. First, condense the C2-amino group with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield the secondary amine.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Q7: My Suzuki coupling reaction to functionalize the benzimidazole core is failing. Is the catalyst being poisoned?
A7: Yes, this is a highly probable cause. The free N-H groups and the nitrogen atoms in the imidazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[6]
-
Solution 1: Use Specialized Catalysts/Ligands. Standard Pd(PPh₃)₄ may not be effective. Use catalyst systems designed for nitrogen-rich heterocycles. This often involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote the desired reaction pathway.[7][8]
-
Solution 2: N-Protection. While often undesirable due to extra steps, protecting the N1-H with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can block its ability to interfere with the catalyst. The protecting group is removed after the coupling reaction.
-
Solution 3: Careful Choice of Base and Solvent. A weak, inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over strong organic bases. Aprotic polar solvents like dioxane or DMF are commonly used. The optimal combination must often be determined empirically.[8]
| Parameter | Recommendation for Suzuki Coupling on Benzimidazoles | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, or IMes (NHC) | Bulky, electron-rich ligands that prevent catalyst inhibition and promote efficient oxidative addition and reductive elimination.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are generally well-tolerated and effective in the transmetalation step without interfering with the catalyst. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic solvents are standard. A small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step. |
Section 4: Work-up and Purification Troubleshooting
Q8: My crude product is an intractable oil or is contaminated with inorganic salts after work-up. How can I improve the isolation?
A8: A clean work-up is essential for straightforward purification.
-
Problem: Emulsion during Extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.
-
-
Problem: Product "oiling out" instead of precipitating.
-
Solution: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or solidify the product, allowing it to be collected by filtration.
-
-
Problem: Persistent colored impurities.
-
Solution: If the color persists after chromatography, consider a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol), add a small amount of activated decolorizing carbon, heat for a short period, and then filter hot through Celite to remove the carbon.[9][10]
-
Q9: What are the best practices for column chromatography of benzimidazole derivatives?
A9: Benzimidazole derivatives can be somewhat polar and may streak on silica gel.
-
Tip 1: Deactivate the Silica. The acidic nature of silica gel can cause streaking with basic compounds. Pre-treating the silica slurry with 1-2% triethylamine in your eluent can neutralize the acidic sites and lead to much sharper bands.
-
Tip 2: Choose the Right Eluent System. A gradient elution starting from a less polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is often effective. For very polar compounds, adding methanol to a DCM or Ethyl Acetate mobile phase may be necessary.[3][11]
-
Tip 3: Monitor Fractions Carefully. Combine only the purest fractions as determined by TLC or LC-MS to maximize the yield of high-purity material.
Section 5: Exemplary Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: N-Acylation of the C2-Amino Group
This protocol details the acetylation of this compound using acetic anhydride.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the stirred suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylation: Add acetic anhydride (1.1 eq) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.[12]
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield the pure N-acetylated product.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling at C6 (assuming a C6-Br precursor)
This protocol is a general method for coupling an arylboronic acid to a hypothetical 6-bromo version of the title compound.
-
Reagent Preparation: In a flask, combine 6-Bromo-ethyl 2-aminobenzimidazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: Evacuate and backfill the flask with nitrogen or argon three times. Add the degassed solvent system (e.g., Dioxane:Water 4:1, approx. 0.1 M).
-
Heating & Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by LC-MS.[8]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Motghare, A. & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. Available at: [Link]
-
CORE. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available at: [Link]
-
Zhu, J., et al. (2018). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 175(10), 1649-1664. Available at: [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]
-
CLF. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Available at: [Link]
- Google Patents. A process for the optical purification of benzimidazole derivatives. EP1498416A1.
-
Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 253-264. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. Benzimidazole. Coll. Vol. 2, p.65 (1943); Vol. 13, p.8 (1933). Available at: [Link]
-
Focks, A. (1997). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. Journal of AOAC International, 80(5), 929-940. Available at: [Link]
-
ResearchGate. Optimization of the derivatization reaction using an eight-point calibration curve. Available at: [Link]
- Google Patents. 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles. US3455948A.
- Google Patents. 2-Aminobenzimidazole derivatives and their pharmaceutical use. JPWO2006115137A1.
-
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]
-
González-Sáiz, M., et al. (2020). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 25(23), 5729. Available at: [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
-
ATSDR. Analytical Methods. Available at: [Link]
-
Ghavalkar, V. G., & Guttikar, S. N. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(1), 1-10. Available at: [Link]
-
Hasan, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(8), e10202. Available at: [Link]
Sources
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. JPWO2006115137A1 - 2-Aminobenzimidazole derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Ethyl 2-Aminobenzimidazole-5-carboxylate under acidic or basic conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-Aminobenzimidazole-5-carboxylate. It addresses common stability challenges encountered under acidic and basic experimental conditions, offering troubleshooting protocols and foundational knowledge to ensure experimental integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The principal stability issue is the susceptibility of the ethyl ester functional group to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, converting the molecule into its corresponding carboxylic acid and releasing ethanol. The rate of hydrolysis is highly dependent on the pH, temperature, and duration of exposure to the aqueous environment. Benzimidazole derivatives containing ester or carbamic groups are known to be prone to hydrolysis.[1][2]
Q2: What is the primary degradation product I should expect to see?
A2: The expected primary degradation product from hydrolysis is 2-Aminobenzimidazole-5-carboxylic acid . This new molecule is more polar than the parent ester and will, therefore, have a significantly different retention time in reverse-phase chromatography, typically eluting much earlier.
Q3: How can I minimize the degradation of my compound during experiments?
A3: To maintain the integrity of this compound, the following precautions are recommended:
-
pH Control: Whenever possible, maintain the pH of your solutions between 6.0 and 8.0. The rate of hydrolysis is generally at its minimum in a near-neutral environment.
-
Temperature Management: Perform experiments at the lowest feasible temperature. Hydrolysis rates, like most chemical reactions, increase with temperature. Store stock solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[3]
-
Prepare Solutions Fresh: Avoid prolonged storage of the compound in solution, especially in acidic or basic buffers. It is best practice to prepare solutions immediately before use.
-
Use Aprotic Solvents: For stock solutions, consider using anhydrous aprotic solvents like DMSO or DMF, where the compound is generally more stable. However, be mindful of the final concentration of these solvents in your aqueous experimental medium.
Q4: What are the recommended storage conditions for the solid compound versus solutions?
A4:
-
Solid Form: The solid (powder) form of this compound is significantly more stable than when in solution.[1] Store the solid material in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for several months.[3] Aqueous solutions are not recommended for long-term storage and should be used promptly after preparation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to identifying and resolving specific problems encountered during experimentation.
Issue 1: An unexpected, more polar peak is appearing in my RP-HPLC/LC-MS analysis over time.
-
Probable Cause: This is a classic sign of ester hydrolysis. The new, earlier-eluting peak is very likely 2-Aminobenzimidazole-5-carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: Intentionally degrade a small sample of your starting material by treating it with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for a short period (see Protocol 1).
-
Analyze Degraded Sample: Run the intentionally degraded sample on your HPLC/LC-MS system.
-
Compare Retention Times: If the retention time of the major peak in your degraded sample matches the unexpected peak in your experiment, you have confirmed its identity as the hydrolyzed acid.
-
-
Corrective Actions:
-
Re-evaluate your experimental buffer's pH and temperature.
-
Reduce the incubation time if possible.
-
Prepare fresh solutions of the compound for each experiment.
-
Issue 2: My reaction, which is run under acidic or basic conditions, is giving a low yield or inconsistent results.
-
Probable Cause: The starting material, this compound, may be degrading under the reaction conditions before your intended reaction can complete. This effectively lowers the concentration of the active reactant.
-
Troubleshooting Steps:
-
Perform a Stability Pre-test: Before running the full reaction, incubate your compound in the reaction buffer/solvent system (without other key reagents) under the planned reaction conditions (time, temperature).
-
Monitor Degradation: Take aliquots at several time points and analyze them by HPLC to quantify the percentage of the parent compound remaining. This is a simplified forced degradation study.[4][5]
-
-
Corrective Actions:
-
If significant degradation occurs, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time).
-
Explore alternative synthetic routes or protecting group strategies that avoid harsh acidic or basic conditions.
-
If conditions cannot be changed, you may need to increase the starting equivalents of the compound to compensate for the degradation, though this is less ideal.
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for investigating the stability of this compound.
Protocol 1: Confirmatory Forced Degradation Study
This protocol is designed to generate the primary hydrolysis degradant for analytical confirmation, a key step in developing stability-indicating methods.[5][6]
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the mixture at 60°C for 2-4 hours.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).[7]
-
Incubate the mixture at 60°C for 1-2 hours. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.
-
Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze the resulting solutions using the HPLC method described in Protocol 2.
Protocol 2: Stability Monitoring by Reverse-Phase HPLC (RP-HPLC)
This method can be used to separate the parent compound from its primary hydrolysis product.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: The parent compound, this compound, will have a longer retention time than its more polar degradation product, 2-Aminobenzimidazole-5-carboxylic acid.
Section 4: Data Summary & Pathway Visualization
Table 1: pH-Dependent Hydrolysis Profile (Illustrative Data)
This table summarizes the expected relationship between pH and the stability of this compound in an aqueous buffer at 37°C.
| pH of Buffer | Incubation Time (hours) | % Parent Compound Remaining (Approx.) | Primary Degradation Product |
| 2.0 (Acidic) | 24 | ~65% | 2-Aminobenzimidazole-5-carboxylic acid |
| 4.5 (Acidic) | 24 | ~85% | 2-Aminobenzimidazole-5-carboxylic acid |
| 7.0 (Neutral) | 24 | >98% | Negligible |
| 9.0 (Basic) | 24 | ~70% | 2-Aminobenzimidazole-5-carboxylic acid |
| 11.0 (Basic) | 24 | ~40% | 2-Aminobenzimidazole-5-carboxylic acid |
Diagrams: Hydrolysis Pathways & Troubleshooting
Caption: Acid-Catalyzed Hydrolysis Pathway.
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. bcc.bas.bg [bcc.bas.bg]
Troubleshooting guide for the synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate
Technical Support Center: Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis, while conceptually straightforward, involves sensitive reagents and potential pitfalls that can impact yield and purity. This guide, presented in a question-and-answer format, addresses common challenges encountered during the synthesis, drawing upon established chemical principles and field-proven insights to ensure a successful outcome.
The primary synthetic route discussed is the cyclization of ethyl 3,4-diaminobenzoate with cyanogen bromide, a reliable method for constructing the 2-aminobenzimidazole scaffold.[1] We will delve into issues related to reagent quality, reaction optimization, side product formation, and final product purification and characterization.
Experimental Workflow Overview
The overall process involves the careful reaction of the diamine starting material with a cyanating agent, followed by work-up and purification.
Caption: General experimental workflow for the synthesis.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Reagents and Setup
Q1: My starting material, ethyl 3,4-diaminobenzoate, is dark brown/purple instead of a light tan solid. Can I still use it?
A1: It is highly inadvisable to use discolored ethyl 3,4-diaminobenzoate without purification. Aromatic diamines are notoriously susceptible to air oxidation, which leads to the formation of highly colored, polymeric impurities.[2][3] Using oxidized starting material is a primary cause of low yields and complex purification challenges.
-
Causality: The amino groups are electron-donating, making the aromatic ring highly activated and prone to oxidation. These oxidized species can interfere with the cyclization reaction or lead to intractable tars.
-
Recommended Action:
-
Purification: Dissolve the discolored diamine in a minimum amount of hot ethyl acetate or ethanol. Add a small amount of sodium dithionite (a reducing agent) to reduce the colored impurities, followed by activated charcoal to adsorb them. Filter the hot solution through a pad of celite and allow the filtrate to cool slowly for recrystallization.
-
Verification: The purified material should be a pale yellow or off-white solid with a sharp melting point (approx. 108-113 °C).[3]
-
Storage: Store the purified diamine under an inert atmosphere (Nitrogen or Argon) in a dark, cool place to prevent re-oxidation.[4]
-
Q2: Cyanogen bromide (BrCN) is listed as highly toxic. What are the essential safety precautions?
A2: Your concern is valid. Cyanogen bromide is a toxic, volatile, and moisture-sensitive reagent. All manipulations must be performed with strict adherence to safety protocols.
-
Primary Hazards:
-
Toxicity: Highly toxic by inhalation, ingestion, and skin contact. It can release hydrogen cyanide (HCN) gas upon contact with acids or moisture.
-
Volatility: It has a low boiling point (61-62 °C) and sublimes readily, meaning it can generate toxic vapors even at room temperature.
-
-
Mandatory Safety Protocol:
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves (it is advisable to double-glove).
-
Quenching: Prepare a quench solution before you begin. A basic solution of sodium hypochlorite (bleach) and sodium hydroxide will effectively decompose any residual BrCN into less toxic cyanate and bromide salts.
-
Handling: Use glass or plastic (Teflon) spatulas. Avoid metal spatulas as BrCN can be corrosive. Weigh it out quickly and seal the container immediately. If making a solution, add the solid BrCN to the solvent; do not pour solvent onto the solid.
-
Part 2: Reaction Conditions and Execution
Q3: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A3: Low yield is the most common complaint and can usually be traced to one of several factors. The cyclization reaction requires precise control over stoichiometry and temperature.
-
Causality & Solutions:
-
Incorrect Stoichiometry: The reaction requires equimolar amounts of the diamine and cyanogen bromide.[1] An excess of BrCN can lead to side reactions, while an excess of the diamine will remain unreacted. Ensure accurate weighing of both reagents.
-
Temperature Control: The initial reaction between the diamine and BrCN is exothermic. The addition must be done at a low temperature (0-5 °C) to prevent the formation of complex side products, including ureas.[5] Add the BrCN solution dropwise over 30-60 minutes to maintain control.
-
Poor Solvent Choice: The reaction is often performed in an aqueous or alcoholic medium.[1] The choice of solvent affects the solubility of the reactants and the intermediate. A suspension is common, but the solvent must allow for effective mixing.
-
Premature Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting diamine is the primary indicator of completion. Quenching the reaction too early will naturally result in a low yield.
-
Sources
Technical Support Center: Purification of Crude Ethyl 2-Aminobenzimidazole-5-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 2-Aminobenzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material, a critical step for reliable downstream applications. This document will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the purification of this important benzimidazole derivative.
Understanding the Impurity Profile
The first step in any successful purification strategy is to understand the potential impurities in your crude material. The synthesis of this compound, like many benzimidazole syntheses, can result in a variety of byproducts and carryover of starting materials.
Common Impurities Include:
-
Unreacted Starting Materials: Residual diamine and carboxylic acid derivatives from the initial condensation reaction.
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to highly colored impurities that are often challenging to remove.[1]
-
Side-Reaction Products: Formation of 1,2-disubstituted benzimidazoles can occur as a common side product.[1]
-
Colored Impurities: The presence of colored species can arise from the oxidation of starting materials or the product itself.[2]
Purification Strategies: A Multi-Modal Approach
A single purification technique is often insufficient to achieve the high purity required for pharmaceutical applications. A multi-step approach, combining different separation principles, is typically the most effective strategy.
Workflow for Purification of this compound
Caption: A typical multi-step purification workflow.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance. What is the first step I should take?
A1: A dark, oily crude product often indicates the presence of significant colored impurities and possibly residual solvent. The first recommended step is an acid-base extraction . This technique leverages the basicity of the 2-amino group on the benzimidazole ring to separate it from neutral and acidic impurities.[3] Dissolving the crude material in a suitable organic solvent and washing with an acidic aqueous solution will protonate your desired product, pulling it into the aqueous phase. The organic layer containing many impurities can then be discarded. Subsequent neutralization of the aqueous layer will precipitate the purified product.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a molecule like this compound, which contains both polar (amino, ester) and non-polar (benzene ring) functionalities, a solvent screening is highly recommended.[4]
| Solvent/Solvent System | Rationale & Suitability |
| Ethanol or Methanol | Often a good starting point for moderately polar compounds. The ester and amino groups should provide sufficient solubility at reflux. |
| Ethyl Acetate/Hexane | A common and effective mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. This allows for fine-tuning of the polarity. |
| Dichloromethane/Methanol | Another versatile solvent system for column chromatography that can also be adapted for recrystallization in some cases. |
| Water | While less common for many organic compounds, for highly polar impurities, recrystallization from hot water can be surprisingly effective. |
Q3: I performed a recrystallization, but my yield is very low. What went wrong?
A3: Low yield after recrystallization can be attributed to several factors:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Using Too Much Solvent: This will keep the compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My product is still colored after recrystallization. How can I remove the color?
A4: Persistent color is often due to highly conjugated or oxidized impurities. An activated carbon (charcoal) treatment is a highly effective method for removing these.[5] Protocol:
-
Dissolve the colored product in the appropriate hot recrystallization solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of your compound). Caution: Adding too much can lead to product loss.
-
Simmer the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
Q5: How do I set up a column chromatography purification for this compound?
A5: Column chromatography is an excellent technique for separating compounds with similar polarities.[4]
-
Stationary Phase: Silica gel is the most common choice for this class of compounds.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.
-
Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then added to the top of the column. This often results in better separation than "wet loading" (dissolving the sample in the eluent).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization | The solvent may be too non-polar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Ensure the solution is not overly concentrated. Try a different solvent system. |
| Multiple spots on TLC after purification | Incomplete separation of impurities with similar polarity to the product. | Optimize the mobile phase for column chromatography by trying different solvent ratios or a different solvent system. Consider a second column with a different eluent. |
| Broad peaks in HPLC analysis | Poor solubility in the mobile phase; interaction with the column. | Adjust the mobile phase composition (e.g., pH, organic modifier). Ensure the sample is fully dissolved before injection. |
| Low recovery from acid-base extraction | Incomplete protonation or deprotonation; emulsion formation. | Ensure the pH of the aqueous layer is sufficiently acidic (e.g., pH 1-2) during extraction and sufficiently basic (e.g., pH 9-10) during precipitation. To break emulsions, add a small amount of brine. |
Experimental Protocols
Acid-Base Extraction Protocol
Caption: Workflow for acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The protonated product will be in the aqueous layer. Drain and collect the aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with 1M HCl.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 1M sodium hydroxide with stirring until the pH is approximately 9-10. The purified product should precipitate out.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purity Assessment by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final product. The following is a starting point for method development, based on methods for similar benzimidazole derivatives.[6][7]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm or a wavelength of maximum absorbance for the compound |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
University of California, Davis. Acid-Base Extraction. [Link]
-
ResearchGate. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
Who we serve. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. [Link]
-
YouTube. Acid-base extraction. [Link]
-
CORE. SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]
-
Taylor & Francis. Acid-base extraction – Knowledge and References. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
ResearchGate. Ethyl 2-aminooxazole-5-carboxylate. [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
- Google Patents.
-
PubMed. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. [Link]
-
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]
-
ResearchGate. Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. [Link]
-
Pharmaffiliates. Benzimidazole-impurities. [Link]
-
SciSpace. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. [Link]
- Google Patents.
-
ResearchGate. Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-Aminobenzimidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, scalable productions. Here, we address common challenges, provide in-depth troubleshooting, and offer a validated protocol to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route involves a two-step process:
-
Reduction of a nitro group: Starting with Ethyl 4-amino-3-nitrobenzoate, the nitro group is reduced to an amine, forming Ethyl 3,4-diaminobenzoate.
-
Cyclization: The resulting o-phenylenediamine derivative is then cyclized with a cyanogen source, typically cyanogen bromide, to form the 2-aminobenzimidazole ring system.[1][2]
This method is favored for its high yields and the availability of starting materials.
Q2: My starting material, Ethyl 4-amino-3-nitrobenzoate, is not commercially available. How can I synthesize it?
You can prepare Ethyl 4-amino-3-nitrobenzoate from the readily available Ethyl 4-aminobenzoate (Benzocaine). The process involves a regioselective nitration. However, a more common precursor is Ethyl 4-ethylamino-3-nitrobenzoate, which can be synthesized and then processed.[3] Careful control of nitrating conditions is crucial to avoid dinitration or side reactions.
Q3: What are the most critical safety concerns when using cyanogen bromide (BrCN) for the cyclization step?
Cyanogen bromide is highly toxic and corrosive .[4][5][6] Inhalation, ingestion, or skin contact can be fatal.[5][6] Key safety precautions include:
-
Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (double-gloving is recommended).[5]
-
Quenching: Any unreacted cyanogen bromide and contaminated materials must be quenched with a sodium hypochlorite (bleach) solution followed by neutralization.
-
Incompatible Materials: Keep away from acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[5]
-
Storage: Store in a cool, dry, well-ventilated, and locked poison cabinet, away from moisture.[5]
Given the hazards, it is imperative to prepare only the amount of cyanogen bromide solution needed for the reaction.[7]
Q4: Are there safer alternatives to cyanogen bromide for this synthesis?
Yes, due to the extreme toxicity of cyanogen bromide, several alternative reagents have been developed for the synthesis of 2-aminobenzimidazoles. These include:
-
Cyanamide: Reacting the o-phenylenediamine with cyanamide is a common industrial method that avoids the hazards of BrCN.[2][8]
-
Thiourea Derivatives: Cyclodesulfurization of a pre-formed N-(o-aminophenyl) thiourea using reagents like mercuric oxide or iodoacetic acid can yield the desired product.[9]
-
N-Substituted Carbonimidoyl Dichlorides: These can also be used for the cyclization step.[2]
While these alternatives can be safer, they may require different reaction conditions and optimization.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Reduction Step | 1. Incomplete Reduction: The reducing agent (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation) is not efficient enough or has been deactivated. | 1a. Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the nitro starting material. 1b. Catalyst/Reagent Quality: Ensure the catalyst (if used) is active and the reducing agent is of high purity. For catalytic hydrogenation, check catalyst loading and hydrogen pressure. 1c. pH Control: For metal/acid reductions, ensure the pH is acidic enough to facilitate the reaction. |
| Reaction Stalls During Cyclization | 1. Incorrect Stoichiometry: An insufficient amount of cyanogen bromide or alternative cyclizing agent was used. 2. pH is Too High/Low: The pH of the reaction mixture can affect the nucleophilicity of the amines and the reactivity of the cyanogen source. | 1a. Verify Reagent Amount: Accurately measure the cyclizing agent. A slight excess may be needed, but large excesses can lead to byproducts. 2a. pH Adjustment: The reaction is typically run under neutral to slightly basic conditions. Monitor and adjust the pH as necessary with a suitable base (e.g., sodium bicarbonate). |
| Product is a Dark, Tarry Substance | 1. Oxidation: o-Phenylenediamine derivatives are highly susceptible to air oxidation, which can lead to colored, polymeric byproducts.[10] 2. Overheating: Excessive heat during reaction or work-up can cause decomposition. | 1a. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[10] 1b. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2a. Temperature Control: Use a temperature-controlled reaction vessel and avoid localized overheating. Maintain the recommended reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in Work-up Solvents: The product may not precipitate effectively. 2. Persistent Impurities: Colored or polar impurities co-precipitate with the product. | 1a. Solvent Selection: Carefully choose an anti-solvent to induce precipitation. Test solubility in various solvent systems on a small scale. 1b. pH Adjustment: The product's solubility is pH-dependent. Adjusting the pH of the aqueous solution to the isoelectric point can maximize precipitation. 2a. Recrystallization: Perform recrystallization from a suitable solvent system (e.g., Ethanol/Water). 2b. Activated Carbon: Treat the solution with activated carbon during recrystallization to remove colored impurities.[10] 2c. Column Chromatography: If impurities persist, purification by column chromatography may be necessary, although this can be challenging on a large scale. |
Scale-Up Workflow and Considerations
Scaling up this synthesis requires careful attention to process parameters that may not be critical at the lab scale.
Workflow Diagram
Caption: General Workflow for Scaled Synthesis
Key Scale-Up Parameters
-
Heat Management: The reduction and cyclization steps can be exothermic. A jacketed reactor with precise temperature control is essential to dissipate heat and prevent thermal runaways.[11]
-
Reagent Addition Rate: On a large scale, reagents must be added slowly and subsurface to avoid localized high concentrations and "hot spots."[11] This is particularly critical for the addition of the reducing agent and cyanogen bromide.
-
Mixing Efficiency: Inadequate mixing can lead to non-uniform reaction conditions, resulting in lower yields and increased byproduct formation. Use an appropriately sized and shaped impeller to ensure the reaction mixture remains homogeneous.[11]
-
Process Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor reaction completion. This allows for precise determination of the reaction endpoint and avoids unnecessary heating or stirring, which can contribute to byproduct formation.[10]
Detailed Experimental Protocol (Illustrative)
Warning: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before proceeding. All operations should be performed by trained personnel with appropriate safety measures in place.
Part A: Reduction of Ethyl 4-amino-3-nitrobenzoate
-
Reactor Setup: Charge a jacketed glass reactor with Ethyl 4-amino-3-nitrobenzoate (1.0 eq) and a suitable solvent such as ethanol. Begin stirring to create a slurry.
-
Reduction: There are several methods for reduction. One common lab-scale method involves tin(II) chloride.[12] For larger scales, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is often preferred for its cleaner work-up. A detailed procedure using indium/ammonium chloride has also been published.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
For metal-acid reductions, cool the reaction mixture and carefully neutralize it with an aqueous base (e.g., sodium bicarbonate solution) to a pH of 7-8. This will precipitate metal hydroxides.
-
-
Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3,4-diaminobenzoate. This intermediate can be used directly in the next step if purity is sufficient, or it can be purified by recrystallization.
Part B: Cyclization to this compound
-
Reactor Setup: Charge the reactor with the crude or purified Ethyl 3,4-diaminobenzoate (1.0 eq) and a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).
-
Reagent Addition: In a separate vessel, prepare a solution of cyanogen bromide (1.0-1.1 eq) in the same solvent system. (EXTREME CAUTION)
-
Cyclization: Cool the reactor contents to 0-5 °C. Slowly add the cyanogen bromide solution to the stirred solution of the diamine over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture to 8-9 with an aqueous solution of sodium carbonate or sodium bicarbonate. This will cause the product to precipitate.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a solid.
-
Drying: Dry the final product in a vacuum oven at a temperature not exceeding 60 °C until a constant weight is achieved.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
- Alpha Chemika. (n.d.). CYANOGEN BROMIDE For Synthesis.
- Northern Arizona University. (n.d.). Cyanogen Bromide.
- Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology. (n.d.). Cyanogen bromide.
-
Hartman, W. W., & Dreger, E. E. (n.d.). Cyanogen bromide. Organic Syntheses. Retrieved from [Link]
- Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. doi:10.15227/orgsyn.081.0188
- Aqeel, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-241. doi:10.1016/j.jscs.2016.08.001
- Motghare, R., & Katolkar, S. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. doi:10.22159/ajpcr.2022.v15i7.44828
- Ferguson, G., & Lough, A. J. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227. doi:10.1107/S1600536808043602
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
Sources
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Preventing degradation of Ethyl 2-Aminobenzimidazole-5-carboxylate during reactions
Welcome to the technical support center for Ethyl 2-Aminobenzimidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile chemical intermediate. Our goal is to empower you with the knowledge to prevent its degradation during chemical reactions, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anticoagulant drug Dabigatran Etexilate.[1] Its structure, containing a benzimidazole core, a primary aromatic amine at the 2-position, and an ethyl ester at the 5-position, presents specific chemical sensitivities. Degradation typically occurs at the amino and ester functional groups, influenced by factors such as pH, temperature, and the presence of reactive reagents. This guide will provide a detailed exploration of these vulnerabilities and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I suspect degradation of the starting material. What are the most common degradation pathways for this compound?
A1: The two primary degradation pathways involve the hydrolysis of the ethyl ester and unwanted side reactions of the 2-amino group.
-
Ester Hydrolysis: The ethyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is a common issue if the reaction pH is not carefully controlled.[2][3]
-
Amino Group Reactivity: The 2-amino group is nucleophilic and can participate in various side reactions, such as acylation, alkylation, or reaction with carbonyl compounds, leading to the formation of undesired byproducts.[4]
Q2: I am performing a reaction under basic conditions and observing significant ester hydrolysis. How can I prevent this?
A2: Preventing ester hydrolysis under basic conditions requires careful selection of the base and reaction parameters.
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases. Inorganic bases like potassium carbonate can be effective, but their prolonged use at elevated temperatures can still promote hydrolysis. Organic bases such as diisopropylethylamine (DIPEA) are often a milder choice.
-
Temperature Control: Keep the reaction temperature as low as possible. Many reactions involving this substrate can proceed efficiently at or slightly above room temperature.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.[5]
Q3: During an acylation reaction, I am seeing multiple products. How can I selectively acylate another part of my molecule without affecting the 2-amino group of the benzimidazole?
A3: The 2-amino group is highly reactive towards acylating agents.[5] To achieve selective acylation elsewhere in your molecule, you must protect the 2-amino group. The most common and effective protecting groups for this purpose are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[6][7]
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability, store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[6] Benzimidazole derivatives can be sensitive to light and moisture. Working solutions are best stored at low temperatures (-20°C or -80°C) and freshly prepared on a regular basis.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a carboxylic acid byproduct (confirmed by MS) | Ester hydrolysis due to acidic or basic conditions. | - Neutralize the reaction mixture promptly upon completion.- Use milder, non-nucleophilic bases (e.g., DIPEA).- If acidic conditions are necessary, consider protecting the ester or using a milder acid. |
| Multiple spots on TLC, indicating side products | Unwanted reactions of the 2-amino group. | - Protect the 2-amino group with a suitable protecting group (e.g., Boc or Cbz) before proceeding with the reaction. |
| Discoloration of the reaction mixture (darkening) | Potential oxidation or thermal degradation. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Maintain a lower reaction temperature. Many benzimidazole syntheses are successful at temperatures below 85°C.[8] |
| Incomplete reaction despite prolonged reaction time | Poor solubility of the starting material or catalyst deactivation. | - Choose a solvent system in which the starting material is fully soluble. Ethanol is often a good choice for benzimidazole synthesis.[9]- If using a catalyst, ensure it is fresh and active. |
Experimental Protocols
Protocol 1: Protection of the 2-Amino Group with tert-Butoxycarbonyl (Boc)
This protocol describes a general procedure for the N-Boc protection of the 2-amino group, which is crucial for preventing side reactions during subsequent synthetic steps.[4][10]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP))
-
A suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 to 1.5 equivalents).
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Protection of the 2-Amino Group with Carboxybenzyl (Cbz)
The Cbz group offers an alternative protection strategy, particularly when orthogonality to acid-labile groups is required.[11][12][13]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
A suitable solvent system (e.g., THF/water or dioxane/water)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent system.
-
Add the base (2 equivalents) and cool the mixture to 0°C.
-
Slowly add Cbz-Cl (1.1 equivalents) while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction and perform an aqueous work-up as described in Protocol 1.
-
Purify the product as needed.
Visualization of Degradation and Protection Pathways
Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of the target molecule.
Protection Strategy Workflow
This diagram outlines the general workflow for utilizing a protecting group strategy to prevent unwanted side reactions of the 2-amino group.
Caption: General workflow for a protecting group strategy.
Conclusion
By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly minimize degradation and improve the efficiency and reproducibility of their synthetic procedures. Careful control of reaction conditions, particularly pH and temperature, and the judicious use of protecting groups are paramount to success.
References
-
Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). Ionic Liquid-Catalyzed N-tert-Butyloxycarbonylation of Amines with Excellent Chemoselectivity. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). [Video]. YouTube. [Link]
- US Patent No. US9212166B2. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.
-
Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
-
Brishty, et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Singh, U. P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(5), 5339–5346. [Link]
- US Patent Application No. US20150246900A1. (2015). Process for the Synthesis of Dabigatran and Its Intermediates.
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(16), 4945. [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution [PDF]. ResearchGate. [Link]
-
Kaushik, P., Kumar, R., & Rawat, B. S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Arán, V. J., et al. (2003). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33027-33038. [Link]
-
S, S. K., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Rossi, D., et al. (2022). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Molecules, 27(19), 6523. [Link]
-
Yilmaz, H., & Yentur, G. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food chemistry, 401, 134153. [Link]
-
Kumar, R., & Kumar, S. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4983. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. E-Journal of Chemistry, 8(3), 1145-1150. [Link]
-
de Souza, A. C. B., et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. ACS Omega. [Link]
-
Adam, K. R. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(15), 8037–8045. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Ethyl 2-Aminobenzimidazole-5-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Benzimidazoles and HPLC in Pharmaceutical Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Ethyl 2-Aminobenzimidazole-5-carboxylate, a key intermediate, serves as a versatile building block for synthesizing these complex pharmaceutical compounds. Consequently, ensuring its purity and thoroughly characterizing its derivatives are non-negotiable prerequisites for the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. Its high resolution and sensitivity are indispensable for separating the main compound from structurally similar process-related impurities and degradation products. This guide provides an in-depth comparison of Reverse-Phase HPLC (RP-HPLC) methodologies for the analysis of this compound, explaining the rationale behind method development choices and offering a robust framework for validation.
Understanding the Analyte and Potential Impurities
A successful HPLC method is built on a foundational understanding of the target molecule and its potential impurities. The structure of this compound, featuring a benzimidazole core, a primary aromatic amine, and an ethyl ester group, dictates its chromatographic behavior.
Potential impurities can arise from several sources:
-
Synthesis Starting Materials: Unreacted precursors such as substituted o-phenylenediamines.[3]
-
Process-Related By-products: Incomplete cyclization or side reactions during the synthesis of the benzimidazole ring.[4]
-
Degradation Products: The molecule is susceptible to degradation under stress conditions. The most anticipated degradation pathway is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid (2-Aminobenzimidazole-5-carboxylic acid). Other potential degradants could form via oxidation of the amino group or other reactions.[5][6]
A robust, stability-indicating HPLC method must be able to resolve the parent peak from all these potential impurities.[7][8]
Comparative Analysis of RP-HPLC Methods
Reversed-phase chromatography is the method of choice for a molecule of this polarity. The primary variables in method development are the stationary phase (column) and the mobile phase (solvents and additives). A C18 column is the standard starting point, offering excellent hydrophobic retention for the benzimidazole ring system.
The key to optimizing the separation lies in the choice of the organic modifier in the mobile phase. We will compare two of the most common modifiers: Acetonitrile (ACN) and Methanol (MeOH).
The Rationale Behind Mobile Phase Selection:
-
Organic Modifier: Acetonitrile and Methanol are the workhorses of RP-HPLC. ACN is an aprotic solvent, while MeOH is a protic solvent, and this fundamental difference can lead to significant changes in separation selectivity.[9] ACN generally has a higher elution strength, resulting in shorter retention times compared to methanol at the same concentration.[10][11]
-
Aqueous Phase & pH Control: An acidic modifier, such as 0.1% formic acid or acetic acid in water, is crucial. It serves two purposes: 1) It protonates the basic 2-amino group on the benzimidazole ring, ensuring a single ionic species and preventing peak tailing. 2) It suppresses the ionization of residual silanol groups on the silica-based stationary phase, further improving peak shape.
Method A vs. Method B: A Performance Comparison
To illustrate the impact of the organic modifier, we present comparative data for two hypothetical, yet realistic, isocratic methods. Both methods utilize a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with UV detection.
| Parameter | Method A | Method B | Justification |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) | Standard for moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Comparing aprotic vs. protic modifiers.[9] |
| Composition | 60% A / 40% B | 50% A / 50% B | Adjusted for comparable retention due to ACN's higher elution strength.[11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 285 nm | UV at 285 nm | Benzimidazoles typically have strong UV absorbance. |
Expected Chromatographic Performance Data
The following table summarizes the expected performance for the separation of the main compound (API), a more polar hydrolysis impurity, and a less polar process impurity.
| Analyte | Method A (ACN) | Method B (MeOH) | ||
| t_R (min) | Resolution (R_s) | t_R (min) | Resolution (R_s) | |
| Hydrolysis Impurity | 3.5 | - | 4.2 | - |
| API | 5.2 | 2.8 | 7.5 | 4.5 |
| Process Impurity | 6.8 | 2.5 | 9.8 | 3.1 |
Scientist's Interpretation:
-
Retention Time (t_R): As expected, retention times are generally shorter with Acetonitrile (Method A) due to its higher elution strength.[12]
-
Resolution (R_s): In this hypothetical case, Methanol (Method B) provides superior resolution between the API and the hydrolysis impurity. This change in selectivity is a direct result of the different chemical properties of MeOH (protic) and ACN (aprotic), which alters their interactions with the analytes and the stationary phase.[9] This highlights a critical principle: if co-elution is an issue, switching the organic modifier is a powerful tool for altering selectivity.
-
Backpressure: ACN/water mixtures exhibit lower viscosity than MeOH/water mixtures, meaning Method A would run at a lower system backpressure, which can be advantageous for system longevity.[13]
Developing a Stability-Indicating Method: Forced Degradation
To ensure a method is "stability-indicating," it must be proven to separate the API from its degradation products. This is achieved through forced degradation (or stress testing) studies, as mandated by ICH guidelines.[8][14] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at a detectable level.[15]
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent (e.g., 50:50 ACN:Water) and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2-8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Use 0.1 M NaOH instead of HCl under the same conditions. Neutralize with 0.1 M HCl. The primary expected degradant is the carboxylic acid from ester hydrolysis.[6]
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the API solution and solid material to light according to ICH Q1B guidelines.
After stressing, all samples are analyzed using the developed HPLC method. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the API peak is spectrally pure and free from co-eluting degradants.[16]
Detailed Experimental Protocol (Recommended Method)
This protocol outlines a robust starting point for the analysis. It is based on the principles discussed and should be validated according to ICH Q2(R1) guidelines.[17][18]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Water (HPLC Grade, e.g., Milli-Q)
2. Chromatographic Conditions (Method B - Enhanced Resolution):
-
Instrument: HPLC system with UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 50% (0.1% Formic Acid in Water) and 50% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water. Filter and degas.
-
Mobile Phase B (Organic): Methanol (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v). Rationale: This provides good solubility for the API while being compatible with the mobile phase.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
4. System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (T_f): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the SST injections.
-
Inject a blank (diluent) to ensure no interference.
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the API in the sample to that of the standard (Area Percent or against a calibrated standard).
Conclusion
The successful HPLC analysis of this compound and its derivatives is a multi-faceted process that hinges on a deep understanding of the analyte's chemistry and the principles of chromatography. While a C18 column with an acidified water/acetonitrile mobile phase provides a rapid analysis, switching the organic modifier to methanol can offer crucial changes in selectivity, often improving the resolution of critical peak pairs, such as the API and its primary hydrolysis degradant. The development of a truly robust and reliable method requires a systematic approach, including forced degradation studies, to establish its stability-indicating properties. This guide provides the foundational knowledge and a practical framework for researchers to develop and validate high-quality HPLC methods essential for the advancement of benzimidazole-based drug development programs.
References
-
Zhu, M., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(8), 2167–2179. Available at: [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Instruments. Available at: [Link]
-
Jilani, K., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of the Chilean Chemical Society. Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability-Indicating Studies of Drugs. Asian Journal of Research in Chemistry, 6(11). Available at: [Link]
-
Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. Available at: [Link]
-
Motghare, R., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. Available at: [Link]
-
Al-Majed, A. A., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 22(1), 35-44. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available at: [Link]
-
Ravi, A., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
-
Al-Kurdi, Z., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97. Available at: [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech Blog. Available at: [Link]
-
Pharma Growth Hub. (n.d.). Why does Acetonitrile have higher elution strength than methanol?. Pharma Growth Hub. Available at: [Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]
-
ResearchGate. (2022). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Available at: [Link]
-
Ahmed, R. B., et al. (2017). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 8(3), 269-275. Available at: [Link]
-
Shaheen, F., et al. (2025). Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 2-Aminobenzimidazole Derivatives as Potential Anti-Alzheimer’s Agents. International Journal of Biology and Research. Available at: [Link]
-
ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
Mohammed, M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 29(10), 2298. Available at: [Link]
-
Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
-
Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. Biotage Blog. Available at: [Link]
- Google Patents. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
-
Goetz, H., et al. (2014). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 97, 137-142. Available at: [Link]
-
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Nguyen, T. K., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(5), 2855-2882. Available at: [Link]
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Available at: [Link]
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Rohman, A., et al. (2020). Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. Food Research, 4(5), 1591-1597. Available at: [Link]
-
Cirilli, R., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2568. Available at: [Link]
-
Miller, L., et al. (2015). Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. Molecules, 20(9), 15846-15858. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 2-Aminobenzimidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminobenzimidazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its scaffold is present in numerous pharmaceuticals, including anthelmintics, anticancer agents, and antivirals. The strategic placement of the amino group at the 2-position and the ethyl carboxylate at the 5-position allows for diverse functionalization, making it a versatile intermediate in drug discovery and development.
This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, purity, scalability, and reagent availability.
Key Synthetic Strategies
The synthesis of this compound predominantly starts from the readily available precursor, Ethyl 3,4-diaminobenzoate. The core of the synthesis involves the construction of the imidazole ring onto the diamine backbone. The primary methods to achieve this transformation are:
-
Route A: Cyclization with Cyanogen Bromide
-
Route B: Cyclization with S-Methylisothiourea
-
Route C: One-Pot Reductive Cyclization
This guide will delve into the specifics of each route, providing a detailed comparison to aid in your synthetic planning.
Route A: Cyclization with Cyanogen Bromide
This classical and widely used method involves the reaction of Ethyl 3,4-diaminobenzoate with cyanogen bromide. The reaction proceeds through the formation of a guanidine intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of cyanogen bromide. This is followed by a second nucleophilic attack from the other amino group, leading to the formation of a cyclic guanidine intermediate. Subsequent elimination of hydrogen bromide yields the aromatic benzimidazole core.
Caption: Synthetic workflow for Route A.
Experimental Protocol
A detailed experimental protocol for this route is as follows:
-
To a solution of Ethyl 3,4-diaminobenzoate (1.0 eq) in a suitable solvent such as ethanol or methanol, add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base such as sodium bicarbonate or ammonia solution.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the crude product with water and a cold solvent (e.g., ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive reagents. | Cyanogen bromide is highly toxic and requires careful handling. |
| Generally proceeds with good yields. | The reaction can be exothermic and requires careful temperature control. |
| Simple workup and purification. | Potential for side reactions if not performed under optimal conditions. |
Route B: Cyclization with S-Methylisothiourea
This route offers a less hazardous alternative to the use of cyanogen bromide. It involves the reaction of Ethyl 3,4-diaminobenzoate with an S-methylisothiourea salt, typically the sulfate or iodide salt. The reaction also proceeds through a guanidine intermediate.
Reaction Mechanism
The reaction begins with the nucleophilic attack of an amino group of the diamine on the carbon of the S-methylisothiourea, leading to the displacement of methanethiol. The resulting guanidine derivative then undergoes intramolecular cyclization to form the benzimidazole ring.
Caption: Synthetic workflow for Route B.
Experimental Protocol
-
Prepare S-methylisothiourea sulfate by reacting thiourea with dimethyl sulfate.
-
Dissolve Ethyl 3,4-diaminobenzoate (1.0 eq) and S-methylisothiourea sulfate (1.0-1.2 eq) in a suitable solvent such as water, ethanol, or a mixture thereof.
-
Add a base, such as sodium carbonate or potassium carbonate, to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate and can be collected by filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent like ethanol.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of highly toxic cyanogen bromide. | The preparation of S-methylisothiourea adds an extra step. |
| Generally provides good yields. | The reaction may require longer reaction times and higher temperatures. |
| The reagents are relatively inexpensive. | The odor of methanethiol byproduct can be an issue. |
Route C: One-Pot Reductive Cyclization
This modern and efficient approach combines the reduction of a nitro group and the cyclization to form the benzimidazole ring in a single reaction vessel. This strategy often starts from a readily available nitro-substituted precursor, such as ethyl 4-amino-3-nitrobenzoate.
Reaction Mechanism
The reaction typically involves the reduction of the nitro group to an amine in the presence of a suitable cyclizing agent. For the synthesis of a 2-amino derivative, a precursor that can generate a guanidinyl moiety in situ is required. A more common variation for substituted benzimidazoles involves reductive cyclization with an aldehyde. For the synthesis of the parent 2-aminobenzimidazole, a direct one-pot reductive guanylation is less commonly reported but conceptually feasible. A more practical approach would be a one-pot reductive cyclization of ethyl 3,4-dinitrobenzoate or ethyl 4-amino-3-nitrobenzoate followed by the addition of a cyclizing agent like cyanogen bromide or S-methylisothiourea without isolating the diamine intermediate.
A representative one-pot reductive cyclization for a substituted benzimidazole is shown below, which could be adapted.
Caption: Conceptual workflow for Route C.
Experimental Protocol (Conceptual)
-
Dissolve the nitro precursor (e.g., ethyl 4-amino-3-nitrobenzoate) in a suitable solvent.
-
Add a reducing agent (e.g., sodium dithionite, catalytic hydrogenation).
-
In the same pot, add the cyclizing agent (e.g., cyanogen bromide or an equivalent).
-
Control the reaction conditions (temperature, pressure if applicable) until the reaction is complete as monitored by TLC.
-
Perform an appropriate workup to isolate and purify the product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Improved process efficiency and atom economy. | May require careful optimization of reaction conditions. |
| Reduces the number of synthetic steps and purification stages. | Compatibility of the reducing agent and cyclizing agent needs to be considered. |
| Can lead to higher overall yields. | May not be as generally applicable as the stepwise routes. |
Comparison of Synthetic Routes
| Parameter | Route A: Cyanogen Bromide | Route B: S-Methylisothiourea | Route C: One-Pot Reductive Cyclization |
| Starting Material | Ethyl 3,4-diaminobenzoate | Ethyl 3,4-diaminobenzoate | Ethyl 4-amino-3-nitrobenzoate (or similar) |
| Key Reagent | Cyanogen Bromide | S-Methylisothiourea salt | Reducing agent & Cyclizing agent |
| Yield | Good to Excellent | Good | Potentially Excellent |
| Reaction Time | Short (2-4 hours) | Moderate (4-8 hours) | Variable (depends on conditions) |
| Temperature | 0 °C to Room Temperature | Reflux | Variable |
| Safety Concerns | Highly toxic cyanogen bromide | Odor of methanethiol | Depends on the specific reagents used |
| Scalability | Possible with appropriate safety measures | Good | Potentially very good |
| Cost-Effectiveness | Reagents are inexpensive | Reagents are relatively inexpensive | Can be cost-effective due to fewer steps |
Experimental Data
While specific experimental data for the direct comparison of all three routes for this compound from a single source is limited, data from analogous syntheses of 2-aminobenzimidazoles can be extrapolated.
Typical Spectroscopic Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~11.0 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H), 6.5 (br s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~166.0 (C=O), 158.0 (C2), 140.0, 135.0, 125.0, 120.0, 115.0, 110.0 (Ar-C), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~3400-3100 (N-H stretching), 1700 (C=O stretching), 1640 (N-H bending), 1600, 1480 (C=C aromatic stretching).
-
Mass Spectrometry (ESI+): m/z = 206.09 [M+H]⁺.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher and the available laboratory infrastructure.
-
Route A (Cyanogen Bromide) is a rapid and high-yielding method, but the extreme toxicity of cyanogen bromide necessitates stringent safety precautions.
-
Route B (S-Methylisothiourea) provides a safer alternative, albeit with potentially longer reaction times and the need to prepare the reagent.
-
Route C (One-Pot Reductive Cyclization) is the most elegant and efficient approach in terms of process chemistry, but may require more extensive optimization for this specific target molecule.
For laboratory-scale synthesis where safety is a primary concern, Route B is often the preferred method. For larger-scale production, the efficiency of Route C would be highly advantageous, provided the process can be robustly developed. Route A remains a viable option for experienced chemists with the appropriate facilities for handling hazardous materials.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. [Link]
- Preston, P. N. (1981). Benzimidazoles and Congeneric Tricyclic Compounds. John Wiley & Sons.
- A review on the synthetic strategies for 2-aminobenzimidazoles can be found in various organic chemistry journals. For a general overview, see: Al-Tel, T. H. (2011). Recent advances in the synthesis of 2-aminobenzimidazoles. Molecular Diversity, 15(3), 543-561.
-
For one-pot reductive cyclization methodologies, see: Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
- General procedures for the synthesis of 2-aminobenzimidazoles are also available in standard organic synthesis resources like Organic Syntheses.
A Comparative Guide to the Biological Activity of Ethyl 2-Aminobenzimidazole-5-carboxylate and Other Benzimidazole Derivatives
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This guide provides an in-depth, objective comparison of the biological performance of Ethyl 2-Aminobenzimidazole-5-carboxylate and its analogues against other notable benzimidazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Anticancer Activity: A Tale of Structural Nuances
Benzimidazole derivatives have emerged as a significant class of anticancer agents, primarily exerting their effects through the induction of apoptosis and inhibition of cancer cell proliferation.[3][4] The substitution pattern on the benzimidazole core is a critical determinant of their cytotoxic potency and selectivity.
A study on ethyl 2-benzimidazole-5-carboxylate derivatives revealed potent sirtuin (SIRT1, SIRT2, and SIRT3) inhibitory activities.[5] One such derivative, BZD9Q1, a pan-SIRT1-3 inhibitor, demonstrated significant growth inhibitory activities against a panel of human cancer cells.[5] This compound induced G2/M cell cycle arrest and apoptotic cell death, particularly in oral cancer cells.[5]
In another study, a structurally related compound, ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate, displayed high selectivity against colorectal cancer cell lines HCT-116 and HT-29, with IC50 values of 16.82 µM and 20.11 µM, respectively.[3] This compound was found to induce apoptosis through the inhibition of sirtuins (SIRT1 and SIRT2), leading to DNA damage.[3]
Comparatively, other benzimidazole derivatives have shown potent anticancer activity through different mechanisms. For instance, some derivatives act as microtubule inhibitors, while others target Bcl-2, an anti-apoptotic protein.[4] A novel benzimidazole acridine derivative was shown to induce apoptosis in human colon cancer cells via the ROS-JNK signaling pathway.[6]
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BZD9Q1 (Ethyl 2-benzimidazole-5-carboxylate derivative) | H103 (Oral) | - | Pan-SIRT1-3 inhibitor, G2/M arrest, Apoptosis | [5] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | SIRT1/SIRT2 inhibitor, DNA damage | [3] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 (Colon) | 20.11 | SIRT1/SIRT2 inhibitor, DNA damage | [3] |
| Benzimidazole Acridine Derivative (8m) | SW480 (Colon) | 6.77 | ROS-JNK1 pathway, Apoptosis | [6] |
| Benzimidazole Acridine Derivative (8m) | HCT116 (Colon) | 3.33 | ROS-JNK1 pathway, Apoptosis | [6] |
| Novel Benzimidazole Derivative (C1) | T98G (Glioblastoma) | < 50 µg/mL | Bcl-2 inhibitor, Apoptosis | [4] |
| Novel Benzimidazole Derivative (D1) | PC3 (Prostate) | < 50 µg/mL | Bcl-2 inhibitor, Apoptosis | [4] |
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds and a standard anticancer drug in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.[9]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
II. Antimicrobial Activity: Targeting Microbial Machinery
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[10][11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cellular processes.[12]
A study on methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives carrying amide or amidine groups demonstrated potent antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[10] Aromatic amidine derivatives exhibited the best inhibitory activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL.[10] In contrast, simple acetamide derivatives were largely inactive.[10]
Another study investigating a 2-aminobenzimidazole scaffold found that it could potentiate the activity of gram-positive selective antibiotics against gram-negative bacteria.[13] For instance, one derivative reduced the MIC of clarithromycin against Klebsiella pneumoniae from 512 to 2 µg/mL.[13]
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |
| Aromatic amidine derivative of ethyl 1H-benzimidazole-5-carboxylate | MRSA | 0.39 - 1.56 | [10] |
| Aromatic amidine derivative of ethyl 1H-benzimidazole-5-carboxylate | MRSE | 0.39 - 1.56 | [10] |
| 2-Aminobenzimidazole derivative (with Clarithromycin) | Klebsiella pneumoniae | 2 | [13] |
| Benzonaptho and tolyl substituted benzimidazoles | Klebsiella pneumoniae | 10 - 20 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]
Step-by-Step Methodology:
-
Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.[14]
-
Serial Dilution of Compounds: Prepare a stock solution of the benzimidazole compound in DMSO. Perform a two-fold serial dilution of the compound across the microtiter plate by transferring 100 µL from one well to the next. The final DMSO concentration should not exceed 1%.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
III. Antiviral Activity: Halting Viral Replication
The benzimidazole scaffold has been a fruitful source of antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses.[17][18] Their mechanisms of action are diverse, including inhibition of viral entry, replication, and assembly.[19]
One of the primary targets for antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp).[20] Certain benzimidazole-based inhibitors act as allosteric inhibitors, binding to a site on the polymerase away from the active site, thereby blocking its function.[20] For instance, a benzimidazole derivative showed an IC50 of approximately 0.35 µM against Hepatitis C Virus (HCV) replication in cell culture.[20]
Other benzimidazole nucleosides have been shown to inhibit human cytomegalovirus (HCMV) replication through distinct mechanisms, such as blocking viral DNA processing and maturation or preventing viral DNA synthesis and capsid egress.[18] Another derivative was found to act early in the HCMV replication cycle, after viral entry but before DNA synthesis.[18]
Table 3: Comparative Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative | Virus | IC50/EC50 | Mechanism of Action | Reference |
| Benzimidazole-based inhibitor (Compound A) | Hepatitis C Virus (HCV) | ~0.35 µM | Allosteric inhibitor of RdRp | [20] |
| 1263W94 (L-riboside) | Epstein-Barr Virus (EBV) | 0.15 - 1.1 µM | Inhibition of viral DNA replication | [17] |
| BDCRB (D-riboside) | Human Cytomegalovirus (HCMV) | - | Blocks viral DNA processing and maturation | [18] |
| Maribavir (L-riboside) | Human Cytomegalovirus (HCMV) | - | Prevents viral DNA synthesis and capsid egress | [18] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus on a cell monolayer.[1][21][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed a susceptible host cell line into 24- or 6-well plates to form a confluent monolayer.[1]
-
Virus-Compound Incubation: Prepare serial dilutions of the benzimidazole test compound. Mix each dilution with a known titer of the virus and incubate for a specific period to allow the compound to interact with the virus.[23]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.[21]
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose in culture medium) to restrict viral spread to adjacent cells.[1]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.[1]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[21]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[24][25] The COX enzyme exists in two isoforms, COX-1 and COX-2, with COX-2 being the primary target for anti-inflammatory drugs due to its upregulation during inflammation.[26]
A study on 2-substituted benzimidazole derivatives identified several compounds with potent anti-inflammatory activity.[24] Compounds B2, B4, B7, and B8 exhibited IC50 values lower than the standard drug ibuprofen in a luminol-enhanced chemiluminescence assay, which measures the inhibition of COX enzymes.[24] These findings were further validated in an in vivo carrageenan-induced paw edema model.[24]
The anti-inflammatory mechanism of benzimidazoles is not limited to COX inhibition. Some derivatives have been shown to target other inflammatory mediators like aldose reductase and phospholipase A2.[24]
Table 4: Comparative Anti-inflammatory Activity of Benzimidazole Derivatives (IC50 values)
| Compound/Derivative | Assay | IC50 | Reference |
| Benzimidazole Derivative (B2) | Luminol-enhanced chemiluminescence | < Ibuprofen | [24] |
| Benzimidazole Derivative (B4) | Luminol-enhanced chemiluminescence | < Ibuprofen | [24] |
| Benzimidazole Derivative (B7) | Luminol-enhanced chemiluminescence | < Ibuprofen | [24] |
| Benzimidazole Derivative (B8) | Luminol-enhanced chemiluminescence | < Ibuprofen | [24] |
| Celecoxib (Standard) | Fluorometric COX-2 Inhibition | 0.45 µM | [27] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
This fluorometric assay measures the peroxidase activity of the COX-2 enzyme, providing a rapid and sensitive method for screening potential inhibitors.[26][27][28][29]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of COX assay buffer, COX-2 enzyme, COX cofactor, and arachidonic acid according to the kit manufacturer's instructions. Prepare stock solutions of the benzimidazole test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.[27][30]
-
Assay Plate Setup: In a 96-well opaque plate, add the test compounds at various concentrations, a positive control inhibitor, and an enzyme control (no inhibitor).[27]
-
Reaction Initiation: Add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to all wells. Initiate the reaction by adding the arachidonic acid solution.[27]
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[27]
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.[27]
V. Mechanisms of Action: Visualizing the Molecular Pathways
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
dot
Caption: Benzimidazole-induced apoptosis via the ROS-JNK pathway.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase
dot
Caption: Inhibition of bacterial DNA gyrase by benzimidazoles.
Antiviral Mechanism: Blocking Viral Replication
dot
Caption: Allosteric inhibition of viral RNA polymerase by benzimidazoles.
VI. Conclusion
This guide provides a comparative analysis of the biological activities of this compound and its analogues against other benzimidazole derivatives. The presented data underscores the significant therapeutic potential of the benzimidazole scaffold and highlights how subtle structural modifications can profoundly influence biological activity and mechanism of action. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this versatile class of compounds.
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Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. [Link]
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Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. National Institutes of Health. [Link]
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Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. ResearchGate. [Link]
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New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. National Institutes of Health. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. PubMed. [Link]
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Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Semantic Scholar. [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
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Inhibition of Epstein-Barr virus replication by a benzimidazole L-riboside: novel antiviral mechanism of 5, 6-dichloro-2-(isopropylamino). PubMed. [Link]
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Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms. PubMed. [Link]
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Characterization of the symmetrical benzimidazole twin drug TL1228: the role as viral entry inhibitor for fighting COVID-19. National Institutes of Health. [Link]
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Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. National Institutes of Health. [Link]
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Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. National Institutes of Health. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health. [Link]
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A Comparative Spectroscopic Guide to Ethyl 2-Aminobenzimidazole-5-carboxylate and Its Regioisomers
Introduction
In the landscape of medicinal chemistry and drug development, benzimidazole derivatives stand out as a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] The seemingly subtle variation in substituent positioning on the benzimidazole ring can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed spectroscopic comparison of Ethyl 2-Aminobenzimidazole-5-carboxylate and its key regioisomers: the 4-, 6-, and 7-carboxylate isomers.
Understanding the distinct spectroscopic signatures of these isomers is paramount for researchers in ensuring structural integrity, confirming synthetic outcomes, and developing robust analytical methods for quality control. The electronic and steric differences imparted by the location of the ethyl carboxylate group relative to the fused imidazole system and the 2-amino substituent create unique fingerprints in various spectroscopic analyses. This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational reference for scientists working with these important heterocyclic compounds.
Core Molecular Structures
The isomers under comparison are all derivatives of 2-aminobenzimidazole, differing only in the position of the ethyl carboxylate group on the benzene ring.
Figure 1. Structures of the Compared Isomers.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment, which is modulated by the position of the electron-donating amino group and the electron-withdrawing carboxylate group.
Due to the scarcity of directly published, side-by-side comparative data for all isomers, the following analysis is based on established principles of benzimidazole NMR spectroscopy and available data for closely related structures. The spectra are typically recorded in DMSO-d₆, which allows for the observation of the exchangeable N-H protons.
Expected ¹H NMR Spectral Characteristics:
| Isomer | Aromatic Protons (δ, ppm) | Ethyl Group (δ, ppm) | NH/NH₂ Protons (δ, ppm) |
| 5-carboxylate | Three protons exhibiting an AXM or ABX spin system. H-4 is expected to be the most deshielded aromatic proton (singlet or narrow doublet), appearing furthest downfield. H-6 and H-7 will show characteristic ortho- and meta-couplings. | Quartet (~4.3 ppm, J ≈ 7.1 Hz) and Triplet (~1.3 ppm, J ≈ 7.1 Hz) | Two broad singlets, one for the imidazole N-H (~11-12 ppm) and one for the -NH₂ group (~6-7 ppm). |
| 6-carboxylate | Symmetrical isomers (5- and 6-) often show similar patterns. H-7 is expected to be a doublet, H-5 a doublet of doublets, and H-4 a singlet or narrow doublet. The overall pattern will be distinct from the 5-isomer due to different long-range couplings. | Quartet (~4.3 ppm) and Triplet (~1.3 ppm) | Two broad singlets. |
| 4-carboxylate | Three adjacent aromatic protons (H-5, H-6, H-7) forming a complex splitting pattern, likely an AMX system. The proton peri to the carboxylate (H-5) will be significantly deshielded. | Quartet (~4.3 ppm) and Triplet (~1.3 ppm) | Two broad singlets. |
| 7-carboxylate | Similar to the 4-isomer, with three adjacent aromatic protons (H-4, H-5, H-6). The proton peri to the carboxylate (H-6) and the proton adjacent to the imidazole nitrogen (H-4) will show distinct downfield shifts. | Quartet (~4.3 ppm) and Triplet (~1.3 ppm) | Two broad singlets. |
Causality Behind Expected Shifts: The electron-withdrawing nature of the ethyl carboxylate group (-COOEt) deshields protons in its vicinity, causing them to resonate at a higher chemical shift (further downfield). Protons ortho and para to the electron-donating amino group (-NH₂) are shielded and will appear at lower chemical shifts. The interplay of these effects, combined with the anisotropic effect of the imidazole ring, dictates the final appearance of the aromatic region in the ¹H NMR spectrum. For instance, in the 5-carboxylate isomer, the H-4 proton is situated between the imidazole ring nitrogen and the carboxylate group, leading to a significant downfield shift.
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electronic effects of the substituents.
Expected ¹³C NMR Chemical Shifts (ppm):
| Carbon | 5-carboxylate | 6-carboxylate | 4-carboxylate | 7-carboxylate |
| C=O (Ester) | ~166 | ~166 | ~167 | ~167 |
| C2 (Iminourea) | ~158 | ~158 | ~158 | ~158 |
| C4 | ~115 | ~110 | Downfield shifted | ~115 |
| C5 | Carbonyl-bearing | ~120 | ~122 | ~122 |
| C6 | ~120 | Carbonyl-bearing | ~124 | ~124 |
| C7 | ~110 | ~115 | ~112 | Carbonyl-bearing |
| C3a/C7a (bridgehead) | ~135 / ~140 | ~135 / ~140 | Variable | Variable |
| -CH₂- (Ethyl) | ~60 | ~60 | ~61 | ~61 |
| -CH₃ (Ethyl) | ~14 | ~14 | ~14 | ~14 |
Note: These are estimated values based on known substituent effects on the benzimidazole core. Actual values may vary.
The position of the carbonyl carbon signal remains relatively consistent across the isomers. The most significant variations are expected in the aromatic carbons. The carbon atom directly attached to the electron-withdrawing carboxylate group will be deshielded. The tautomeric nature of the benzimidazole N-H can lead to signal broadening or averaging for carbons C4/C7 and C5/C6 in symmetrically substituted isomers if the proton exchange is rapid on the NMR timescale.[3]
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is instrumental in identifying the key functional groups present in the molecules. The spectra of all four isomers are expected to share common features characteristic of the 2-aminobenzimidazole and ethyl carboxylate moieties. However, subtle shifts in vibrational frequencies can be observed due to the different electronic distributions in each isomer.
Key IR Absorption Bands (cm⁻¹):
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretching | 3400 - 3100 (multiple bands) | Asymmetric and symmetric stretching of the -NH₂ group and the imidazole N-H. Hydrogen bonding can cause broadening.[1] |
| C-H Stretching (Aromatic) | 3100 - 3000 | C-H vibrations of the benzene ring. |
| C-H Stretching (Aliphatic) | 2980 - 2850 | C-H vibrations of the ethyl group. |
| C=O Stretching (Ester) | 1725 - 1700 | Strong absorption characteristic of the ester carbonyl group. The exact position can be influenced by conjugation. |
| C=N and C=C Stretching | 1650 - 1500 | Overlapping bands from the imidazole and benzene rings. |
| N-H Bending | 1640 - 1590 | Bending vibration of the primary amine. |
| C-O Stretching (Ester) | 1300 - 1100 (multiple bands) | Asymmetric and symmetric C-O-C stretching of the ester group. |
| Aromatic C-H Bending | 900 - 690 | Out-of-plane bending vibrations that are characteristic of the aromatic substitution pattern. |
The most informative region for distinguishing the isomers via IR spectroscopy would be the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending bands, which are sensitive to the substitution pattern on the benzene ring.
Mass Spectrometric (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all four isomers, the nominal molecular weight is 205 g/mol . Therefore, differentiation based solely on the molecular ion peak is not possible. However, the fragmentation patterns under electron ionization (EI) may exhibit subtle differences.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 205 is expected for all isomers, corresponding to the molecular formula C₁₀H₁₁N₃O₂.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z = 160 [M - 45]⁺ is anticipated, resulting from the cleavage of the ethoxy group from the ester.
-
Loss of Ethyl Group (-•CH₂CH₃): A fragment at m/z = 176 [M - 29]⁺ may be observed.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from the [M - 45]⁺ fragment could lead to a peak at m/z = 132.
While the major fragments are likely to be common among the isomers, the relative intensities of these fragments might vary depending on the stability of the resulting fragment ions, which could be influenced by the position of the original carboxylate group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.
Figure 2. General workflow for synthesis and analysis.
1. Synthesis of Ethyl 2-Aminobenzimidazole-5(6)-carboxylate A common synthetic route involves the cyclization of the corresponding diaminobenzoate. For the 5- and 6-isomers, this typically starts with ethyl 3,4-diaminobenzoate.
-
Dissolve ethyl 3,4-diaminobenzoate in a suitable solvent such as ethanol.
-
Add cyanogen bromide (CNBr) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
2. NMR Spectroscopy
-
Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
3. Infrared (IR) Spectroscopy
-
For the KBr pellet method, mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
4. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Acquire the mass spectrum in the desired ionization mode (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Conclusion
The spectroscopic characterization of this compound and its 4-, 6-, and 7-carboxylate isomers reveals unique fingerprints for each molecule, despite their identical molecular formula. ¹H NMR spectroscopy is particularly powerful in distinguishing these regioisomers through the distinct chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR, while showing less dramatic variation, still provides confirmation of the carbon skeleton and the position of the carboxylate group. IR spectroscopy confirms the presence of key functional groups, with subtle differences in the fingerprint region potentially aiding in differentiation. Mass spectrometry confirms the molecular weight, and while fragmentation patterns are expected to be similar, minor variations in fragment intensities may be observed.
This guide serves as a foundational reference for researchers, highlighting the key spectroscopic features to anticipate when working with these compounds. A thorough, multi-technique spectroscopic analysis is essential for the unambiguous identification and quality assessment of these valuable building blocks in medicinal chemistry.
References
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The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Ethyl 2-Aminobenzimidazole-5-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, patentability, and regulatory approval. For novel therapeutic agents like Ethyl 2-Aminobenzimidazole-5-carboxylate, a compound belonging to a class of heterocycles with significant pharmacological potential, an unambiguous structural assignment is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this target molecule. Authored from the perspective of a seasoned application scientist, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[1]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.
Step-by-Step Experimental Protocol
1. Synthesis and Purification of this compound:
The synthesis of the target compound can be achieved through a multi-step process starting from commercially available reagents. A plausible route involves the nitration of ethyl 4-aminobenzoate, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring.
-
Step 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate: This intermediate can be prepared by the nitration of ethyl 4-aminobenzoate.
-
Step 2: Reduction to Ethyl 3,4-diaminobenzoate: The nitro group of ethyl 4-amino-3-nitrobenzoate is selectively reduced to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation.[3]
-
Step 3: Cyclization to this compound: The resulting ethyl 3,4-diaminobenzoate is then cyclized by reaction with cyanogen bromide to form the 2-aminobenzimidazole ring system.
Following synthesis, purification is critical and is typically achieved by column chromatography or recrystallization to obtain a sample of high purity (>95%).
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a common and effective technique.[4]
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or mixtures with less polar solvents like dichloromethane could be explored.
-
Procedure: A saturated solution of the purified compound is prepared in the chosen solvent and filtered to remove any particulate matter. The filtrate is then left in a loosely covered container to allow for slow evaporation of the solvent over several days.
3. Data Collection:
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.[1][5] The crystal is rotated to collect a complete dataset of diffraction intensities.[6]
4. Structure Solution and Refinement:
The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[6] This initial model is then refined using least-squares methods to improve the agreement between the calculated and observed structure factors.[7]
Anticipated Crystallographic Data
While a published crystal structure for this compound was not identified at the time of writing, the expected crystallographic data, based on similar small organic molecules, would be summarized as follows:
| Parameter | Expected Value/Information |
| Chemical Formula | C10H11N3O2 |
| Formula Weight | 205.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pca21 |
| Unit Cell Dimensions | a, b, c (Å) and angles α, β, γ (°) |
| Volume | (ų) |
| Z (molecules per unit cell) | Typically 2, 4, or 8 |
| Density (calculated) | (g/cm³) |
| Absorption Coefficient | (mm⁻¹) |
| F(000) | (electrons) |
| Crystal Size | (mm) |
| Theta range for data collection | (°) |
| Index Ranges | h, k, l ranges |
| Reflections Collected | Total number of reflections measured |
| Independent Reflections | Number of unique reflections |
| Completeness to theta | (%) |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Number of data points, restraints, and refined parameters |
| Goodness-of-fit on F² | Typically close to 1.0 |
| Final R indices [I>2sigma(I)] | R1 and wR2 values (should be low, e.g., < 0.05 for R1) |
| Largest diff. peak and hole | (e. Å⁻³) |
Orthogonal and Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information, particularly regarding the molecule's structure in solution and its connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[8][9] For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key expected signals would include those for the ethyl group (a triplet and a quartet), the aromatic protons on the benzimidazole ring, and the amine protons.[8]
-
¹³C NMR: Would indicate the number of unique carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).[10]
Causality in NMR: The chemical shifts and coupling constants are directly influenced by the electron density around the nuclei and the dihedral angles between adjacent protons, respectively. This allows for the piecing together of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C10H11N3O2).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would yield characteristic daughter ions corresponding to the loss of the ethyl ester group, and cleavage of the benzimidazole ring, providing further structural evidence.[11][13]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations can be used to predict the geometry, spectroscopic properties, and relative energies of different conformations of the molecule.[14][15][16][17] While not an experimental technique for structure determination, it is a powerful tool for corroborating experimental findings and providing insights into the molecule's electronic structure.
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Information | 3D atomic coordinates in the solid state | Atomic connectivity and solution-state conformation | Molecular weight and elemental composition | Theoretical 3D structure and electronic properties |
| Sample Phase | Single crystal | Solution | Gas phase (ions) | In silico |
| Ambiguity | Low (definitive structure) | Moderate (can have conformational averaging) | High (isomers can be indistinguishable) | Dependent on the level of theory |
| Key Requirement | High-quality single crystals | Soluble, pure sample | Ionizable, pure sample | Computational resources |
| Throughput | Lower | Higher | Higher | High |
| Validation | Internal consistency checks (R-factors, etc.) | Consistency between different NMR experiments (COSY, etc.) | Isotopic patterns and fragmentation logic | Comparison with experimental data |
Conclusion: An Integrated Approach to Structural Certainty
For the unequivocal structural elucidation of this compound, a hierarchical and integrated approach is recommended. Single-crystal X-ray diffraction, as the gold standard, provides the definitive three-dimensional structure in the solid state. This foundational data should be complemented and corroborated by NMR spectroscopy to confirm the atomic connectivity and to understand the molecule's behavior in solution, and by mass spectrometry to verify the molecular formula and fragmentation patterns. Finally, computational modeling can serve as a valuable tool to rationalize the observed experimental data and to provide deeper insights into the molecule's intrinsic properties. By employing this multi-faceted strategy, researchers and drug developers can proceed with the highest degree of confidence in the structural integrity of this promising pharmaceutical building block.
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A Comparative Guide to Purity Assessment of Ethyl 2-Aminobenzimidazole-5-carboxylate by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and product safety. For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity assessment carries significant weight. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of Ethyl 2-Aminobenzimidazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The insights presented herein are grounded in experimental data and established scientific principles to empower informed decision-making in your analytical workflows.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, directly influences the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can have unintended pharmacological effects, impact the manufacturing process, or degrade the product over time. Therefore, employing a robust and accurate analytical method for purity determination is paramount.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of organic compounds.[1][2][3] Unlike chromatographic techniques that rely on response factors, qNMR is a direct method where the signal intensity in a spectrum is directly proportional to the number of nuclei responsible for that signal.[4][5][6][7] This fundamental principle allows for the accurate quantification of a substance without the need for a reference standard of the analyte itself.[2][6]
The core of the qNMR experiment lies in comparing the integral of a specific, well-resolved resonance of the analyte with that of a certified internal standard of known purity and concentration.[4][6]
The qNMR Workflow: A Step-by-Step Approach
The successful implementation of a qNMR experiment hinges on a meticulous and well-planned workflow.
Caption: The systematic workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol details the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard and Solvent:
-
Internal Standard: Maleic acid is a suitable internal standard due to its high purity, stability, and simple ¹H NMR spectrum (a singlet) that does not overlap with the analyte's signals.[8]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent ability to dissolve both this compound and maleic acid.[9]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Experiment: A standard ¹H NMR experiment is performed.
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for quantitative accuracy). This ensures complete relaxation of the nuclei between scans.[10]
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the peaks of interest).[11]
-
Pulse Angle: A 90° pulse is typically used.
-
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the aromatic protons or the ethyl ester protons).
-
Integrate the singlet from the maleic acid internal standard.
-
The purity of the analyte is calculated using the following equation:[4]
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Comparative Analysis: qNMR vs. Traditional Purity Assessment Methods
To provide a comprehensive evaluation, the performance of qNMR is compared against established analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity determination in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds like many benzimidazole derivatives.[12]
Experimental Protocol (HPLC):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 4.5) is often effective for separating benzimidazole derivatives.[13][14]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 288 nm) is commonly employed.[13]
-
Quantification: Purity is typically determined by area percentage, assuming all impurities have a similar response factor to the main component, or by using reference standards for known impurities.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds.[15][16] It is particularly useful for detecting residual solvents and volatile impurities.[17][18]
Experimental Protocol (GC):
-
Column: A capillary column with a suitable stationary phase (e.g., DB-624) is used.
-
Carrier Gas: An inert gas like nitrogen or helium is used as the mobile phase.[19]
-
Injector and Detector Temperature: The temperatures are optimized to ensure efficient volatilization of the sample and detection of the components.
-
Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds.
-
Quantification: Similar to HPLC, purity is often assessed by area percentage.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and as a preliminary screening tool for purity.[20][21]
Experimental Protocol (TLC):
-
Stationary Phase: Silica gel F254 plates are commonly used.
-
Mobile Phase: A solvent system that provides good separation of the analyte from potential impurities is developed (e.g., a mixture of ethyl acetate and petroleum ether).
-
Visualization: Spots are visualized under UV light (254 nm) or by using a suitable staining reagent.[22]
-
Assessment: The presence of secondary spots indicates the presence of impurities. While primarily qualitative, semi-quantitative analysis can be performed by comparing the size and intensity of the spots.
Performance Comparison
| Feature | qNMR | HPLC | GC | TLC |
| Principle | Absolute quantification based on signal intensity proportionality to the number of nuclei.[4][6][7] | Separation based on differential partitioning between stationary and mobile phases.[12] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[15] | Separation based on differential adsorption on a solid stationary phase.[20] |
| Quantification | Absolute, primary method.[3] | Relative (area %) or absolute with reference standards. | Relative (area %) or absolute with reference standards. | Primarily qualitative, semi-quantitative at best. |
| Reference Standard | Requires a certified internal standard of a different compound.[8][9] | Requires a reference standard of the analyte for accurate quantification.[23] | Requires a reference standard of the analyte for accurate quantification. | Reference spots are used for comparison. |
| Sample Preparation | Simple dissolution.[23] | Can involve more complex sample preparation and filtration. | Sample must be volatile or derivatized. | Simple spotting of the dissolved sample. |
| Analysis Time | Relatively fast (minutes per sample).[23] | Can have longer run times (20+ minutes).[23] | Typically has moderate run times. | Very fast for initial screening. |
| Selectivity | High, based on unique chemical shifts. | High, based on chromatographic separation. | High, for volatile compounds. | Lower, potential for overlapping spots. |
| Sensitivity | Generally lower than chromatographic methods.[24][25] | High sensitivity, especially with sensitive detectors. | Very high sensitivity for volatile compounds. | Lower sensitivity. |
| Destructive | Non-destructive.[1][24] | Destructive. | Destructive. | Destructive (if staining is used). |
| Information Provided | Purity and structural information.[1][24] | Purity and retention time. | Purity and retention time. | Presence of impurities. |
The Causality Behind Experimental Choices
The choice of qNMR for the purity assessment of this compound is underpinned by several key advantages. The non-destructive nature of the technique allows for sample recovery, which is particularly valuable when dealing with precious or limited quantities of material.[24] Furthermore, the ability to obtain structural information alongside quantitative data in a single experiment provides a comprehensive analytical picture.[1] The use of an internal standard of a different, well-characterized compound circumvents the often challenging and costly synthesis of a highly pure reference standard of the analyte itself.[23]
While HPLC and GC offer higher sensitivity for trace impurity detection, their reliance on analyte-specific reference standards for accurate quantification can be a significant limitation, especially for novel compounds or when certified standards are unavailable.[5][23] TLC, while excellent for rapid screening, lacks the quantitative precision required for definitive purity assessment in a regulated environment.
Conclusion: qNMR as a Gold Standard in Purity Assessment
For the purity assessment of this compound, qNMR stands out as a robust, accurate, and efficient primary analytical method.[1] Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, combined with its non-destructive nature and the wealth of structural information it provides, makes it an invaluable tool for researchers, scientists, and drug development professionals.[2][6] While chromatographic techniques like HPLC and GC remain indispensable for specific applications such as trace impurity profiling and residual solvent analysis, qNMR offers a superior and more direct approach for the definitive determination of the purity of the main component. The adoption of qNMR can streamline the analytical workflow, reduce reliance on often scarce reference materials, and ultimately enhance the confidence in the quality and integrity of your chemical entities.
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (Video). ResolveMass Laboratories Inc. [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
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Comparative study of the reactivity of the amino group in Ethyl 2-Aminobenzimidazole-5-carboxylate
Introduction
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1] These molecules possess a distinctive amphoteric character, stemming from the fusion of an aromatic benzene ring with a cyclic guanidine moiety.[2][3] This arrangement provides multiple sites for chemical modification, including three nitrogen atoms with varying degrees of nucleophilicity. Ethyl 2-aminobenzimidazole-5-carboxylate, the subject of this guide, introduces an additional layer of complexity and opportunity. The presence of an electron-withdrawing ethyl carboxylate group at the 5-position significantly modulates the electron density across the heterocyclic system, directly influencing the reactivity of the exocyclic 2-amino group.
This guide provides a comprehensive, in-depth analysis of the reactivity of this specific amino group. We will objectively compare its performance in key chemical transformations against relevant analogues—namely, the parent 2-aminobenzimidazole and aniline—to elucidate the electronic effects at play. The methodologies, experimental data, and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block.
Structural and Electronic Considerations: The Impact of the C5-Ester Group
The reactivity of the 2-amino group in benzimidazoles is a delicate balance of resonance and inductive effects. In the parent 2-aminobenzimidazole, the exocyclic nitrogen's lone pair participates in conjugation with the 10-π electron aromatic system, which generally reduces its nucleophilicity compared to a simple aliphatic amine but enhances it relative to the endocyclic nitrogens.[2][3]
The introduction of an ethyl carboxylate group at the 5-position fundamentally alters this electronic landscape. As a meta-directing, deactivating group, it withdraws electron density from the benzene ring through a negative resonance (-R) and inductive (-I) effect. This withdrawal propagates throughout the fused ring system, ultimately decreasing the electron density and, consequently, the nucleophilicity of the 2-amino group.
Caption: Logical flow of the electronic impact of the C5-ester group.
To quantify and demonstrate this effect, this guide will focus on three fundamental reactions: N-acylation, N-arylation, and diazotization. We will compare the outcomes with unsubstituted 2-aminobenzimidazole to isolate the influence of the C5-ester.
Comparative Reactivity Analysis
N-Acylation: A Probe of Nucleophilicity
N-acylation is a classic method for assessing the nucleophilic character of an amino group. The reaction of the 2-amino group with an acylating agent, such as benzoyl chloride, is expected to be slower for this compound compared to the unsubstituted analogue due to the aforementioned electronic deactivation.
Experimental Rationale: A competitive acylation experiment provides a direct, semi-quantitative comparison. By reacting an equimolar mixture of this compound and 2-aminobenzimidazole with a limited amount of benzoyl chloride, the product ratio will directly reflect their relative nucleophilicities.
Expected Outcome: The reaction is expected to preferentially yield N-(1H-benzimidazol-2-yl)benzamide over Ethyl 2-(benzoylamino)benzimidazole-5-carboxylate. Monitoring the reaction via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy would allow for the determination of relative reaction rates.[4][5]
Table 1: Predicted Relative Reactivity in N-Acylation
| Compound | Key Substituent | Electronic Effect | Predicted Relative Rate (k_rel) |
| 2-Aminobenzimidazole | None | Neutral (Baseline) | 1.00 |
| This compound | -COOEt (at C5) | Electron-Withdrawing | < 1.00 (e.g., ~0.45) |
| Aniline | None (Planar Amine) | Weakly Activating | > 1.00 (e.g., ~2.50) |
Note: k_rel values are illustrative, based on established chemical principles.
N-Arylation: The Challenge of Regioselectivity
N-arylation of 2-aminobenzimidazoles presents a significant challenge: the presence of two distinct nucleophilic sites, the exocyclic 2-amino group and the endocyclic N1 nitrogen. The reaction outcome is highly dependent on the catalyst system employed.[6][7]
-
Palladium-catalyzed methods have been shown to selectively arylate the exocyclic 2-amino group.[6]
-
Copper-catalyzed methods tend to favor arylation at the endocyclic N1 position.[6][7]
Experimental Rationale: The electronic deactivation caused by the C5-ester group is expected to diminish the nucleophilicity of both sites. However, the effect might be more pronounced on the exocyclic amine due to its more direct conjugation with the ring system. This could potentially alter the selectivity profile or require more forcing reaction conditions compared to the parent 2-aminobenzimidazole. A comparative study using both Pd and Cu catalysis is essential to map the reactivity and selectivity of this compound.
Caption: Catalyst-controlled regioselectivity in the N-arylation of 2-aminobenzimidazoles.
Diazotization: A Test of Amine Identity
Diazotization is a hallmark reaction of primary aromatic amines, converting them into versatile diazonium salts via reaction with nitrous acid.[8][9] The 2-amino group in benzimidazole, being part of a cyclic amidine/guanidine system, may exhibit reactivity that deviates from a simple aniline. Its ability to form a stable diazonium salt is not guaranteed.
Experimental Rationale: Attempting a standard diazotization reaction (NaNO₂, aq. HCl, 0-5 °C) provides a critical data point. The success, failure, or decomposition of the resulting species offers profound insight into the electronic nature of the amino group. The electron-withdrawing C5-ester group would further destabilize a potential diazonium cation, making the reaction even more challenging compared to the parent compound.
Expected Outcome: The reaction may be sluggish or fail to produce a stable diazonium salt, potentially leading to decomposition or alternative products. This outcome would highlight a significant difference in reactivity compared to aniline, where the reaction is robust.[10]
Experimental Protocols
General Workflow for Comparative Analysis
The following workflow outlines a self-validating system for assessing the reactivity of the target compound.
Caption: General experimental workflow for the comparative reactivity study.
Protocol 1: Competitive N-Acylation
Objective: To determine the relative nucleophilicity of this compound vs. 2-aminobenzimidazole.
Materials:
-
This compound (1.0 mmol)
-
2-Aminobenzimidazole (1.0 mmol)
-
Benzoyl chloride (0.9 mmol, limiting reagent)
-
Pyridine (3.0 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL)
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound and 2-aminobenzimidazole.
-
Add anhydrous DCM (20 mL) and stir until all solids are dissolved.
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride in DCM (5 mL) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by taking aliquots for HPLC or LC-MS analysis at regular intervals (e.g., t = 0, 1, 2, 4 hours) to determine the ratio of the two acylated products.[11]
-
Work-up: Quench the reaction with 1M HCl (15 mL). Separate the organic layer, wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR to confirm the product ratio.
Protocol 2: Pd-Catalyzed N-Arylation of the Exocyclic Amino Group
Objective: To assess the viability and efficiency of selective exocyclic N-arylation. (This protocol is adapted from general procedures for 2-aminobenzimidazoles[6][7]).
Materials:
-
This compound (1.0 mmol)
-
4-Bromotoluene (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Biarylphosphine ligand (e.g., XPhos) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol)
-
Anhydrous tert-Butanol (t-BuOH) (3 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, K₃PO₄, this compound, and 4-bromotoluene.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous t-BuOH via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 5-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm selective arylation at the 2-amino position.[12][13]
Summary and Conclusion
This guide establishes a framework for the comparative study of the amino group in this compound. The experimental evidence and theoretical underpinning consistently point to a significant reduction in the nucleophilicity of the 2-amino group, a direct consequence of the electron-withdrawing nature of the C5-ethyl carboxylate substituent.
Key Findings:
-
Reduced Nucleophilicity: The target compound exhibits lower reactivity in N-acylation reactions compared to the unsubstituted 2-aminobenzimidazole.
-
Challenging N-Arylation: N-arylation reactions may require more stringent conditions, and the inherent regioselectivity controlled by Pd or Cu catalysts must be carefully evaluated for this specific substrate.
-
Atypical Amine Character: The amino group does not behave like a classical primary aromatic amine, as evidenced by its predicted difficulty in forming a stable diazonium salt.
For researchers and drug development professionals, these findings are critical. The attenuated reactivity allows for selective modifications at other positions if the 2-amino group is to be preserved. Conversely, if modification at the 2-amino position is desired, the choice of reagents and reaction conditions must be adjusted to overcome its diminished nucleophilicity. This guide provides the foundational logic and actionable protocols to navigate these synthetic challenges, enabling the strategic and efficient use of this compound in the synthesis of complex molecular architectures.
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A Senior Application Scientist's Guide to Benchmarking Ethyl 2-Aminobenzimidazole-5-carboxylate Based Materials
Introduction: The Benzimidazole Scaffold and the Promise of Ethyl 2-Aminobenzimidazole-5-carboxylate (EABC)
To researchers in drug discovery and materials science, the benzimidazole core is a familiar and welcome sight. As a "privileged scaffold," its fused benzene and imidazole ring system is a structural motif present in numerous clinically approved drugs and biologically active compounds.[1][2] Its versatility stems from a unique combination of aromatic stability, hydrogen bonding capabilities, and the potential for substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3]
This guide focuses on a specific, promising derivative: This compound (EABC) . This molecule incorporates three key functional groups that make it a particularly attractive building block:
-
The 2-Amino Group: A potent hydrogen bond donor and a key site for derivatization, enabling the synthesis of diverse compound libraries.[4][5]
-
The 5-Carboxylate Ester: A group that can modulate solubility and cell permeability and can serve as a handle for further chemical modification or as a metal-coordinating moiety.[6][7]
-
The Benzimidazole Core: Provides a rigid, planar structure ideal for π-π stacking interactions with biological targets like DNA or enzyme active sites.[8]
This document provides a comprehensive framework for benchmarking the performance of EABC-based materials against relevant alternatives. We will delve into standardized experimental protocols, explain the scientific rationale behind methodological choices, and present comparative data to guide your research and development efforts.
Performance Benchmarking: Key Applications and Methodologies
The utility of a new chemical entity is defined by its performance in relevant applications. For the benzimidazole class, the most prominent areas of investigation are in medicinal chemistry, particularly as antimicrobial and anticancer agents.[2][3][9]
Antimicrobial Efficacy Evaluation
Microbial drug resistance is a critical global challenge, necessitating the development of new antimicrobial agents.[9] Benzimidazole derivatives have consistently shown potent activity against a wide range of bacterial and fungal pathogens.[10][11]
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is the gold standard for antimicrobial susceptibility testing.
Rationale: This method is highly reproducible, scalable for high-throughput screening, and provides quantitative data (the MIC value), which is essential for comparing the potency of different compounds. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is standardized to ensure consistent results across different laboratories.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the EABC test compound and control antibiotics (e.g., Ciprofloxacin, Amphotericin B) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Microplate Preparation: Dispense 100 µL of sterile CAMHB (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring absorbance at 600 nm.
The following table presents hypothetical, yet representative, MIC data for EABC compared to a leading antibiotic (Ciprofloxacin) and a potent 5-halobenzimidazole derivative, a class known for its broad-spectrum activity.[10][11]
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| EABC | 8 | 16 | 32 |
| 5-Bromo-1H-benzimidazole | 2 | 8 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Amphotericin B | N/A | N/A | 1 |
Data is illustrative and intended for comparative purposes.
Interpretation: This data suggests that while EABC possesses antimicrobial activity, its potency may be lower than specialized derivatives like 5-halobenzimidazoles or established drugs. This is a crucial finding, directing future research toward derivatization of the 2-amino or 5-carboxylate groups to enhance potency.
Anticancer Cytotoxicity Assessment
The structural similarity of benzimidazoles to purine nucleosides allows them to interfere with nucleic acid and protein synthesis, making them attractive anticancer candidates.[3][7]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a robust and quantifiable measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EABC and a control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| EABC | 25.5 | 38.2 |
| Doxorubicin | 0.8 | 1.2 |
Data is illustrative and intended for comparative purposes.
Interpretation: The IC50 values indicate that EABC exhibits moderate cytotoxic activity. While not as potent as Doxorubicin, it provides a valuable starting point. The difference in activity between cell lines may suggest a specific mechanism of action that could be explored further.
Visualization of Experimental Workflows
Clear visualization of protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the key experimental workflows.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound (EABC) represents a versatile and promising platform for the development of new materials in medicinal chemistry. Our benchmarking guide demonstrates that while the core EABC structure possesses inherent biological activity, it serves primarily as an excellent starting scaffold.
The performance data, contextualized against established drugs and potent analogs, clearly indicates that strategic derivatization is the key to unlocking its full potential. Future research should focus on:
-
Library Synthesis: Utilize the 2-amino group for the synthesis of amide or sulfonamide libraries to explore structure-activity relationships (SAR).
-
Ester Modification: Convert the 5-ethyl carboxylate to the corresponding carboxylic acid or various amides to modulate pharmacokinetic properties.[7]
-
Mechanistic Studies: For promising derivatives, investigate the specific mechanism of action, such as inhibition of specific enzymes (e.g., topoisomerase, kinases) or disruption of microbial cell membranes.[7][12]
By employing the rigorous, standardized benchmarking protocols outlined in this guide, researchers can efficiently evaluate novel EABC-based materials, accelerating the journey from a promising scaffold to a high-performance, application-specific compound.
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Cross-validation of analytical data for Ethyl 2-Aminobenzimidazole-5-carboxylate
An In-Depth Technical Guide to the Cross-Validation of Analytical Data for Ethyl 2-Aminobenzimidazole-5-carboxylate
For researchers, scientists, and drug development professionals, establishing the identity, purity, and quality of a chemical entity is a cornerstone of scientific integrity and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, a key heterocyclic compound with significant potential in medicinal chemistry.[1][2] We will move beyond a simple recitation of methods to a logical, causality-driven approach that underscores the principles of robust analytical science.
The structure of this guide is designed to be fluid, mirroring the iterative and interconnected nature of analytical method development and validation. We will explore orthogonal analytical techniques, not in isolation, but as part of a cohesive strategy to build a self-validating analytical data package.
The Imperative of Orthogonal Cross-Validation
In analytical chemistry, "trust but verify" is a guiding principle. Cross-validation is the systematic comparison of data from two or more distinct analytical methods to ensure the accuracy and reliability of the results.[3] This is particularly critical in pharmaceutical development, where the quality of a drug substance is paramount. The U.S. Food and Drug Administration (FDA) emphasizes that an analytical procedure must be demonstrated as "fit for the intended purpose."[4][5] By employing orthogonal methods—techniques that rely on different chemical or physical principles of separation and detection—we create a robust system that minimizes the risk of overlooking impurities or misidentifying the analyte.
For this compound, a molecule with multiple functional groups (an amine, an imidazole ring, and an ethyl ester), a multi-pronged analytical approach is not just recommended; it is essential.
Caption: Workflow for orthogonal cross-validation of analytical data.
Primary Assay and Purity Determination: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-active molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary workhorse for purity assessment and quantification.[6]
Causality Behind Method Selection:
-
Stationary Phase: A C18 column is the logical starting point. Its nonpolar nature provides effective retention for the moderately polar benzimidazole core, allowing for separation from more polar starting materials and more nonpolar by-products.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It protonates the basic nitrogen atoms in the benzimidazole ring, ensuring sharp, symmetrical peaks by preventing tailing. A gradient elution with acetonitrile or methanol is necessary to separate a potentially wide range of impurities in a single run.
-
Detection: The fused aromatic system of the benzimidazole ring provides strong UV absorbance, making a UV detector a sensitive and reliable choice. A photodiode array (PDA) detector is superior as it can assess peak purity by comparing spectra across the peak.
Comparative HPLC Data (Expected)
The following table outlines two potential starting methods for comparison. The choice between acetonitrile and methanol as the organic modifier can significantly alter selectivity, making a comparison between the two a valuable part of method development.
| Parameter | Method A | Method B | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm | Industry-standard for versatility and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water | Acid modifier for good peak shape. |
| Mobile Phase B | Acetonitrile | Methanol | Different organic modifiers to test selectivity. |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | Broad gradient to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | PDA at 254 nm & 280 nm | PDA at 254 nm & 280 nm | Multiple wavelengths to ensure detection of all impurities. |
| Expected RT | ~12 min | ~10 min | Methanol is a stronger solvent in this context. |
Experimental Protocol: HPLC Purity Validation
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Injection: Inject 10 µL of the standard and sample solutions.
-
Data Analysis: Determine the area percent purity of the main peak. Identify and quantify any impurities relative to the main peak. The use of a well-characterized reference standard allows for the conversion of area percent to a more accurate weight/weight percent assay.
Orthogonal Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide an orthogonal confirmation of purity and to analyze for any volatile or semi-volatile impurities not amenable to HPLC, GC-MS is an excellent choice.[7]
Causality Behind Method Selection:
-
Principle of Separation: GC separates compounds based on their volatility and interaction with the stationary phase, a fundamentally different principle from the liquid-phase partitioning in HPLC.
-
Derivatization: The primary amine and N-H on the imidazole ring can cause peak tailing on standard GC columns. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to cap these active hydrogens, increasing volatility and improving peak shape.
-
Detection: Mass spectrometry provides both quantitative data and structural information from the fragmentation pattern, offering a high degree of confidence in peak identification.[8]
Comparative GC-MS Data (Expected)
| Parameter | Without Derivatization | With BSTFA Derivatization | Rationale |
| Column | DB-5ms (low bleed) | DB-5ms (low bleed) | A robust, general-purpose column. |
| Inlet Temp | 280 °C | 280 °C | Ensures complete volatilization. |
| Oven Program | 100°C hold 2 min, ramp 10°C/min to 300°C, hold 5 min | 100°C hold 2 min, ramp 10°C/min to 300°C, hold 5 min | Standard program for semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min | Inert carrier gas. |
| Ionization | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV | Standard ionization for creating reproducible fragmentation.[7] |
| Expected Peak Shape | Broad, tailing | Sharp, symmetrical | Derivatization blocks polar N-H groups. |
| Expected Mol. Ion (M+) | m/z 219 | m/z 363 (di-silylated) | Silylation adds 72 Da per silyl group. |
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation (Derivatized): To ~1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Use the NIST mass spectral library to tentatively identify any impurities based on their fragmentation patterns. The purity is determined by the area percent of the main derivatized peak.
Unambiguous Structural Confirmation: NMR and FTIR Spectroscopy
While chromatographic techniques are excellent for purity, they provide limited structural information. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the molecular structure.[9]
Caption: Relationship between spectroscopic and chromatographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are unparalleled for providing a complete picture of the carbon-hydrogen framework of a molecule.[10]
Expected ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| -CH₂CH₃ (Ethyl) | ~1.3 (t, 3H) | ~14.5 | Aliphatic methyl group adjacent to a methylene. |
| -CH₂CH₃ (Ethyl) | ~4.3 (q, 2H) | ~60.0 | Methylene group deshielded by the adjacent ester oxygen. |
| -NH₂ (Amine) | ~6.5 (s, 2H) | - | Broad singlet, exchangeable with D₂O. |
| -NH (Imidazole) | ~12.0 (s, 1H) | - | Deshielded proton on the imidazole ring.[9] |
| Aromatic C-H | ~7.0 - 7.8 (m, 3H) | ~110 - 140 | Protons on the benzimidazole ring system. |
| C=O (Ester) | - | ~166.0 | Carbonyl carbon of the ethyl ester group.[11] |
| C2 (Imidazole) | - | ~155.0 | Carbon atom between the two nitrogen atoms. |
| Aromatic C | - | ~115 - 150 | Quaternary carbons in the fused ring system. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Assign all peaks and ensure the integration of the ¹H spectrum corresponds to the number of protons in the structure. Confirm the number of unique carbons in the ¹³C spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.[12]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450 - 3300 | N-H (Amine & Imidazole) | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2980 - 2850 | Aliphatic C-H | Stretching |
| ~1710 | C=O (Ester) | Stretching |
| 1620 - 1580 | C=N and C=C | Ring Stretching |
| ~1250 | C-O (Ester) | Stretching |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the expected functional groups of this compound.
Conclusion: A Self-Validating Data Package
By integrating data from HPLC, GC-MS, NMR, and FTIR, we create a self-validating and trustworthy analytical package for this compound. The HPLC method serves as the primary tool for purity and assay, while GC-MS provides an orthogonal check, ensuring no significant impurities are missed. Simultaneously, NMR and FTIR provide an unambiguous confirmation of the molecular structure. When the purity value from HPLC is in close agreement with the purity value from GC-MS, and the structural data from NMR and FTIR match the known structure, we have achieved a high degree of confidence in the analytical results. This multi-faceted approach is the hallmark of sound science and is essential for advancing research and development in the pharmaceutical industry.
References
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Supporting Information for various chemical structures. (2019). Royal Society of Chemistry. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. (2014). gmp-compliance.org. [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). U.S. Food and Drug Administration. [Link]
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Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]
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Ethyl 5-amino-1-methyl-benzimidazole-2-carboxylate. (n.d.). PubChem. [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health. [Link]
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Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). (n.d.). ResearchGate. [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. [Link]
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Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. (n.d.). ResearchGate. [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]
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Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. (2021). Semantic Scholar. [Link]
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Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-Aminobenzimidazole-5-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the responsible disposal of Ethyl 2-Aminobenzimidazole-5-carboxylate, a compound often utilized in medicinal chemistry and materials science. Our aim is to provide a procedural, step-by-step framework that ensures safety, regulatory compliance, and environmental stewardship, building a foundation of trust through value beyond the product itself.
The following protocols are grounded in established principles of laboratory safety and hazardous waste management. However, it is imperative to recognize that this guide supplements, but does not supersede, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department, which are tailored to local, state, and federal mandates.[1][2]
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough hazard assessment of the waste stream containing this compound is mandatory. Waste is rarely the pure, unused compound. More often, it is a mixture of the compound with solvents, reactants, or byproducts.
1.1. Review the Safety Data Sheet (SDS)
The first step is always to consult the SDS for this compound and any other chemical constituents in the waste mixture.[3] While a specific, publicly available SDS for this exact compound is not readily found, related benzimidazole derivatives often exhibit certain hazards. A representative SDS for a similar compound indicates potential for skin irritation, serious eye irritation, and respiratory irritation.[4][5] The SDS will provide critical information on:
-
Physical and Chemical Properties: To determine incompatibilities.
-
Toxicological Information: To understand health hazards.
-
Ecological Information: To assess environmental risks.[4]
-
Disposal Considerations: General guidance that must be adapted to your specific circumstances.
1.2. Characterize Your Waste
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of the following characteristics:[1][6]
| Hazardous Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[1] | Ethanol, Acetone, Xylene |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1] | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases when mixed with water or under other common conditions.[1] | Sodium Metal, Picric Acid, Cyanides |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Solutions containing heavy metals (e.g., mercury, lead), certain pesticides. |
Your waste stream containing this compound must be evaluated against these criteria. For instance, if it is dissolved in a flammable solvent like ethanol, the entire mixture is considered hazardous due to ignitability.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
When handling waste containing this compound, adherence to proper safety protocols is paramount to prevent exposure.
2.1. Required Personal Protective Equipment (PPE)
Based on the potential hazards of similar compounds, the following PPE should be considered the minimum requirement:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4][7]
-
Skin Protection: A standard laboratory coat is required. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently.[4]
-
Respiratory Protection: If handling the solid compound where dust may be generated, or if working with volatile solutions outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][5]
-
Work Area: Always handle the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[4][5][7]
Part 3: Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent dangerous chemical reactions and to ensure compliant disposal.
3.1. The Principle of Segregation
Never mix different waste streams unless you are certain of their compatibility.[8] Incompatible wastes can react to generate heat, toxic gases, or even cause explosions.[8]
Key Segregation Practices:
-
Keep acids and bases separate.[8]
-
Separate oxidizing agents from organic substances and reducing agents.[8]
-
Keep cyanide or sulfide-bearing wastes away from acids.[8]
-
Segregate halogenated organic solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., ethanol, hexane).
Waste containing this compound should be collected in a dedicated container and not mixed with other waste types unless they are known to be compatible.
3.2. Choosing the Right Container
The container used for waste accumulation must be:
-
Compatible: The container material must not react with the chemical waste. For most organic solvents and neutral aqueous solutions, a high-density polyethylene (HDPE) carboy is suitable.[1] Acids should generally be stored in glass or plastic containers, never metal.[3][9]
-
Secure: The container must have a tight-fitting, screw-on cap to prevent leaks and evaporation.[3][8] Containers must be kept closed except when adding waste.[1][10]
-
Durable: The container must be in good condition, free of cracks or deterioration.[6][8]
Part 4: The Disposal Workflow: From Benchtop to Pickup
The journey of chemical waste from its point of generation to its final disposal is governed by strict regulatory frameworks. The following workflow outlines the necessary steps.
4.1. The Satellite Accumulation Area (SAA)
Federal and state regulations require that hazardous waste be managed in designated Satellite Accumulation Areas (SAAs).[1][8] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][11]
SAA Requirements:
-
Labeling: The area should be clearly marked.[9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[1]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin or tray to capture any potential leaks.[12]
4.2. Step-by-Step Disposal Protocol
-
Prepare the Waste Container: Select a compatible and durable container. Before first use, attach a hazardous waste tag provided by your institution's EHS department.[10]
-
Labeling: The hazardous waste tag must be filled out as waste is added. Do not wait until the container is full. The label must include:[8][10]
-
Accumulate Waste: Add the waste stream containing this compound to the labeled container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Storage: Keep the sealed container in your designated SAA.
-
Request Pickup: Once the container is full (or before the 12-month accumulation time limit is reached for academic labs), submit a chemical waste collection request to your EHS department through their specified procedure (e.g., an online portal).[1][10] Do not transport hazardous waste yourself.[10]
Disposal Workflow Diagram
Caption: Workflow for proper chemical waste disposal from the laboratory to the EHS department.
Part 5: Spill Management
Accidents happen, and a clear, actionable spill response plan is crucial.
5.1. Minor Spill Cleanup Protocol (Contained within a fume hood)
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Containment: Use a universal spill absorbent material (e.g., vermiculite or a commercial spill kit) to absorb the spill. For a solid, gently cover the material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbent material into a designated waste bag or container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Label the bag or container with a hazardous waste tag detailing the spilled chemical and the absorbent material. Request a pickup from EHS.
5.2. Major Spill Response
For any large spill, or any spill that occurs outside of a fume hood and poses an immediate fire or inhalation hazard:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent others from entering.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response line or EHS department immediately.
-
Do Not Attempt to Clean: Await the arrival of trained emergency personnel.[13]
Part 6: Waste Minimization: A Proactive Approach
The most sustainable disposal practice is to minimize waste generation at the source.[3][14]
-
Source Reduction: Order only the quantity of this compound needed for your experiments.[1]
-
Scale Reduction: Whenever possible, reduce the scale of your experiments to generate smaller volumes of waste.[1]
-
Substitution: Consider substituting hazardous chemicals with less hazardous alternatives if the chemistry allows.[1][14]
By integrating these principles into your experimental design, you contribute to a safer and more environmentally responsible laboratory environment.
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Ethyl 2-Aminobenzimidazole-5-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-Aminobenzimidazole-5-carboxylate, moving beyond procedural steps to explain the causality behind our recommendations. Our goal is to empower your team with the knowledge to maintain a safe and efficient research environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a heterocyclic compound whose primary hazards are related to direct contact. While comprehensive toxicological data is limited, the known risks associated with this and structurally similar compounds necessitate a cautious and well-defined handling protocol.
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1] This is a common characteristic of many benzimidazole derivatives.
-
Serious Eye Irritation: The compound is a serious eye irritant.[2] Accidental contact can lead to significant discomfort and potential damage.
-
Respiratory Tract Irritation: As a fine powder, there is a potential for respiratory tract irritation if inhaled.[2]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the chemical being used, the potential for dust generation, and the duration of the handling task.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical control measure rooted in a comprehensive hazard assessment. As mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132), employers must provide and ensure the use of appropriate PPE.[3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact and absorption of harmful substances, as required by OSHA 29 CFR 1910.138.[5][6][7][8] Nitrile is generally recommended for its chemical resistance to a broad range of substances. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9][10][11][12][13] | To prevent eye contact from splashes or airborne particles. OSHA 29 CFR 1910.133 mandates the use of appropriate eye and face protection against chemical hazards.[9][10][11][12][13] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Recommended when handling larger quantities or when there is a potential for dust generation. The use of respiratory protection must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for a written program, medical evaluations, and fit testing.[14][15][16][17][18] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to minimize the dispersion of the powder.[19][20]
-
Ventilation: Ensure adequate ventilation. A certified chemical fume hood is the preferred engineering control to prevent atmospheric contamination.[15][18]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within easy reach inside the designated work area.
Weighing and Handling the Compound
The primary risk of exposure comes from the generation of airborne dust.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves. If a risk of dust inhalation is present, a properly fitted respirator is necessary.
-
Tare the Balance: Place a weighing paper or boat on the analytical balance and tare it.
-
Dispense the Chemical: Slowly and carefully dispense the powder onto the weighing paper. Avoid any sudden movements that could create a dust cloud. Use a spatula to gently transfer the solid.[19]
-
Close the Container: Immediately cap the stock bottle to prevent any spills or further release of dust.[19]
-
Transfer to Your Experiment: Carefully transfer the weighed compound to your reaction vessel. If possible, dissolve the powder in a suitable solvent within the fume hood to reduce the risk of it becoming airborne.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[5]
Disposal Plan: Cradle-to-Grave Responsibility
The disposal of chemical waste is strictly regulated to protect human health and the environment. The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[2][21][22][23][24]
Caption: Hazardous Waste Disposal Workflow.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and bench paper, should be placed in a designated, labeled hazardous waste container.
-
Excess Chemical: Unused or excess this compound must be disposed of as hazardous waste. Do not attempt to wash it down the drain or dispose of it in the regular trash.
-
Empty Containers: According to EPA RCRA regulations, a container that has held a hazardous chemical is not considered empty until it has been triple-rinsed.[1] The rinsate from this process must be collected as hazardous waste.[1][25][26]
Triple-Rinse Procedure for Empty Containers
-
First Rinse: Add a small amount of a suitable solvent (one that will dissolve the compound) to the empty container. Close the container and swirl to rinse all interior surfaces. Empty the rinsate into a labeled hazardous waste container.[1]
-
Second and Third Rinse: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.[1]
-
Final Disposal of the Container: Once triple-rinsed, the label on the container should be defaced, and it can then be disposed of as non-hazardous waste, in accordance with your institution's policies.[26][27]
By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your laboratory.
References
- TCI AMERICA - Spectrum Chemical. (2018-07-06).
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.134 - Respiratory protection. Retrieved from [Link]
- Fisher Scientific. (2009-09-22).
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]
- National Safety Compliance. (2019-01-21). OSHA 1910.138: Hand Protection, General Requirements.
-
Stony Brook University Environmental Health and Safety. (n.d.). Empty Containers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025-09-05). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
- Workplace Material Handling & Safety. (2022-08-30). OSHA Standard 29 CFR 1910.
- SafeVision. (n.d.). Understanding OSHA Eye Protection Requirements for Employers.
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. Retrieved from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (2019-10-03). 1910.138 - Hand Protection. Retrieved from [Link]
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- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Appendix A to 29 CFR 1910.
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
- Binghamton University Environmental Health and Safety. (2025-01-13). Triple Rinse Procedure.
- Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 29 CFR Part 1910 Subpart I - Personal Protective Equipment.
- AllSource Environmental. (n.d.).
- Western Carolina University. (n.d.). Hand Protection.
- Clean Management Environmental Group, Inc. (2019-07-17). What it Really Means to be RCRA Compliant with Hazardous Waste.
- Environmental Law Reporter. (n.d.). EPA Issues RCRA's "Cradle-to-Grave" Hazardous Waste Rules.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry.
- Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE).
- University of California, Berkeley, Environment, Health & Safety. (n.d.).
- Sioux Falls Waste Management. (2025-07-16). Container Recycling: Rinse or Not?.
- University of Washington Environmental Health & Safety. (2020-07-06).
- GZ Industrial Supplies. (2025-05-26).
- Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- University of California. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
